1,2,3-Trimethylcyclopentane
Description
Structure
3D Structure
Properties
CAS No. |
2613-69-6 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(3R)-1,2,3-trimethylcyclopentane |
InChI |
InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7?,8?/m1/s1 |
InChI Key |
VCWNHOPGKQCXIQ-JECWYVHBSA-N |
SMILES |
CC1CCC(C1C)C |
Isomeric SMILES |
C[C@@H]1CCC(C1C)C |
Canonical SMILES |
CC1CCC(C1C)C |
Other CAS No. |
2815-57-8 |
Pictograms |
Flammable |
Synonyms |
(1α,2α,3α)-1,2,3-Trimethylcyclopentane; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 1,2,3-Trimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trimethylcyclopentane (C₈H₁₆) is a saturated alicyclic hydrocarbon that serves as a notable subject of study in stereochemistry and as a structural motif in various organic compounds.[1] Its cyclopentane (B165970) ring, substituted with three methyl groups at adjacent positions, gives rise to multiple stereoisomers, each with distinct physical and chemical properties. This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for their determination, and visualizations of its stereochemical relationships and analytical workflow.
Part 1: Physicochemical and Thermodynamic Properties
The properties of this compound can vary between its different stereoisomers due to the spatial arrangement of the three methyl groups. The following tables summarize the key physicochemical and thermodynamic data available for this compound.
Table 1: General Physicochemical Properties [1][2]
| Property | Value |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol |
| Appearance | Colorless liquid |
| Odor | Characteristic hydrocarbon |
Table 2: Physical Properties of this compound Isomers [1][2][3]
| Property | Value |
| Density | ~0.754 - 0.8 g/cm³ |
| Boiling Point | ~116 - 118 °C |
| Melting Point | ~ -113 °C |
| Vapor Pressure | ~21.8 mmHg at 25°C |
| Flash Point | ~9.2 °C |
Table 3: Thermodynamic Properties [4]
| Property | Value (Calculated) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 37.61 kJ/mol |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -188.65 kJ/mol |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 12.55 kJ/mol |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 33.04 kJ/mol |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.688 |
Part 2: Stereoisomerism
This compound has three stereocenters, leading to the existence of several stereoisomers.[5][6] These can be classified as diastereomers and enantiomers, with some forms being meso compounds due to internal planes of symmetry.
The primary stereoisomers include:
-
(1α,2α,3α)-1,2,3-Trimethylcyclopentane: All three methyl groups are on the same side of the ring (all-cis). This is a meso compound.[1]
-
(1α,2α,3β)-1,2,3-Trimethylcyclopentane: Two adjacent methyl groups are cis, and the third is trans. This isomer is chiral and exists as a pair of enantiomers.[1]
-
(1α,2β,3α)-1,2,3-Trimethylcyclopentane: The methyl groups at C1 and C3 are cis to each other, and the methyl group at C2 is trans to both. This is also a meso compound.[1]
Part 3: Experimental Protocols
Detailed experimental protocols for the determination of the fundamental properties of this compound are outlined below. These are generalized procedures standard in organic chemistry laboratories.
Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of the liquid sample.
Apparatus:
-
Thiele tube or a beaker with heating oil (mineral oil or silicone oil)
-
Thermometer (-10 to 200 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
A few drops of this compound are placed in the small test tube.
-
The capillary tube is placed inside the test tube with the open end downwards.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the Thiele tube or oil bath.
-
The apparatus is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][4]
Determination of Density
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed accurately.
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is dried and weighed.
-
The process is repeated with this compound.
-
The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of water and the known density of water at that temperature.
Spectroscopic Analysis
NMR spectroscopy is crucial for elucidating the detailed structure and stereochemistry of this compound isomers.
Apparatus:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure for ¹H and ¹³C NMR:
-
A small amount of the this compound sample is dissolved in the deuterated solvent in an NMR tube.
-
A small amount of TMS is added as an internal standard (0 ppm).
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR , the spectrum is acquired. The chemical shifts, integration, and coupling patterns of the signals for the methyl and cyclopentane ring protons are analyzed to determine their connectivity and relative stereochemistry.
-
For ¹³C NMR , a proton-decoupled spectrum is acquired. The number of unique carbon signals indicates the symmetry of the isomer.[1] For example, a meso compound will show fewer signals than a chiral isomer. The chemical shifts of the methyl and ring carbons provide information about their electronic environment.
FTIR spectroscopy is used to identify the types of chemical bonds present in a molecule. For a saturated hydrocarbon like this compound, the spectrum is expected to be relatively simple.
Apparatus:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
Procedure (using salt plates):
-
A drop of the liquid sample is placed between two clean, dry salt plates to create a thin film.
-
The salt plates are placed in the sample holder of the FTIR spectrometer.
-
A background spectrum of the empty spectrometer is recorded.
-
The infrared spectrum of the sample is then recorded.
-
The spectrum is analyzed for characteristic absorption bands. For this compound, the key absorptions will be C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.[3]
GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.
Apparatus:
-
Gas chromatograph coupled to a mass spectrometer
-
GC column suitable for hydrocarbon analysis (e.g., a non-polar capillary column)
-
Helium as the carrier gas
Procedure:
-
A dilute solution of the this compound sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared.
-
A small volume of the sample is injected into the GC.
-
The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase.
-
As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact).
-
The resulting fragments are separated by their mass-to-charge ratio, producing a mass spectrum.
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 112) and a characteristic fragmentation pattern that can be used for identification.
References
- 1. pragolab.cz [pragolab.cz]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. IR Spectrum: Cycloalkanes [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. C.M.R. 06, 096, ch. 129, app 096-129-A - VOLATILE ORGANIC COMPOUNDS TEST METHODS AND COMPLIANCE PROCEDURES | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
An In-depth Technical Guide on the Physical and Chemical Properties of 1,2,3-Trimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 1,2,3-trimethylcyclopentane, a saturated alicyclic hydrocarbon. With the molecular formula C₈H₁₆, this compound and its stereoisomers are valuable as model substrates and building blocks in chemical research and synthesis.[1] This document details its properties, the experimental protocols for their determination, and key structural relationships.
Physicochemical Properties
This compound is a colorless liquid with a characteristic hydrocarbon odor.[1] It is a flammable substance with a flash point of approximately 9.2 °C.[1][2] As a non-polar compound, it is insoluble in water but soluble in many organic solvents. The presence of three stereocenters at positions 1, 2, and 3 of the cyclopentane (B165970) ring leads to the existence of multiple stereoisomers, each with distinct physical properties.[1]
Table 1: General and Isomer-Specific Properties of this compound
| Property | General Value | (1α,2α,3α)- Isomer (all-cis) | (1α,2α,3β)- Isomer (cis,cis,trans) |
| CAS Number | 2815-57-8 (unspecified mixture)[3][4][5] | 2613-69-6[1] | 15890-40-1[2][6][7] |
| Molecular Formula | C₈H₁₆[1][3] | C₈H₁₆ | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol [1][3] | 112.21 g/mol | 112.21 g/mol |
| Boiling Point (°C) | ~116[1] | 123[1] | 117.55[6] - 118[1] |
| Melting Point (°C) | - | -116.43[1] | -113[1] to -112[2][6] |
| Density (g/cm³) | ~0.8[1] | 0.7751[1] | 0.7661[6] |
| Refractive Index | - | 1.426[1] | 1.4194[6] |
| Vapor Pressure (mmHg at 25°C) | 21.8[1] | - | 32.0[7] |
Note: The properties of unspecified mixtures can vary. Data for specific stereoisomers should be used for precise applications.
Stereochemistry
This compound has three chiral centers, which gives rise to four stereoisomers: two meso compounds and one pair of enantiomers.[1]
-
(1α,2α,3α)-1,2,3-Trimethylcyclopentane (all-cis): This is a meso compound due to a plane of symmetry.[1]
-
(1α,2β,3α)-1,2,3-Trimethylcyclopentane (cis,trans,cis): This is also a meso compound.[1]
-
(1α,2α,3β)-1,2,3-Trimethylcyclopentane (cis,cis,trans): This isomer is chiral and exists as a pair of enantiomers.[1]
The spatial arrangement of the methyl groups significantly influences the molecule's stability and physical properties. The cyclopentane ring is not planar and adopts puckered conformations, such as the "envelope" and "half-chair," to minimize torsional strain.[1] The methyl groups preferentially occupy equatorial positions to reduce steric hindrance.[1]
References
- 1. This compound|C8H16|CAS 2613-69-6 [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H16 | CID 35368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentane, 1,2,3-trimethyl- (CAS 2815-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Cyclopentane, 1,2,3-trimethyl- [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. Cyclopentane, 1,2,3-trimethyl-, (1alpha,2alpha,3beta)- | C8H16 | CID 6432144 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 1,2,3-Trimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Trimethylcyclopentane, a saturated cyclic hydrocarbon with the molecular formula C₈H₁₆, presents a compelling case study in stereoisomerism. The presence of three stereocenters on the cyclopentane (B165970) ring gives rise to a set of stereoisomers with distinct three-dimensional arrangements and, consequently, unique physical and chemical properties. A thorough understanding of these stereoisomers is crucial for applications in stereoselective synthesis, catalysis, and as chiral building blocks in drug development. This guide provides a comprehensive analysis of the stereoisomers of this compound, including their identification, separation, and key physicochemical properties.
Identification and Nomenclature of Stereoisomers
This compound has three chiral centers at carbons 1, 2, and 3. The maximum number of possible stereoisomers is 2³, or eight. However, due to elements of symmetry in some configurations, the actual number of unique stereoisomers is four. These consist of two meso compounds and one pair of enantiomers.
The stereoisomers are classified based on the relative orientation of the three methyl groups with respect to the plane of the cyclopentane ring, using cis (same side) and trans (opposite side) nomenclature.
The four distinct stereoisomers are:
-
(1α,2α,3α)-1,2,3-Trimethylcyclopentane: In this isomer, all three methyl groups are on the same side of the ring (all-cis). This molecule possesses a plane of symmetry and is therefore a meso compound, meaning it is achiral and not optically active.
-
(1α,2β,3α)-1,2,3-Trimethylcyclopentane: Here, the methyl groups at C1 and C3 are on the same side (cis), while the methyl group at C2 is on the opposite side (trans). This configuration also has a plane of symmetry, rendering it a second meso compound.
-
(1α,2α,3β)-1,2,3-Trimethylcyclopentane and (1β,2β,3α)-1,2,3-Trimethylcyclopentane: In this pair, the methyl groups at C1 and C2 are cis, and the methyl group at C3 is trans to them. These isomers are chiral and exist as a pair of non-superimposable mirror images, known as enantiomers.[1]
Quantitative Data of Stereoisomers
| Stereoisomer | Configuration | Type | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |
| (1α,2α,3α)-1,2,3-Trimethylcyclopentane | all-cis | Meso | 2613-69-6 | 123 | -116.43 | 0.7751 | 1.426 |
| (1α,2β,3α)-1,2,3-Trimethylcyclopentane | cis,trans,cis | Meso | Not available | Not available | Not available | Not available | Not available |
| (1R,2R,3S)-1,2,3-Trimethylcyclopentane | cis,cis,trans | Enantiomer | 15890-40-1 | 118 | -113 | ~0.8 | 1.414 |
| (1S,2S,3R)-1,2,3-Trimethylcyclopentane | cis,cis,trans | Enantiomer | Not available | 118 | -113 | ~0.8 | 1.414 |
Note: Data for the (1α,2β,3α) meso isomer and the individual enantiomers are not fully available in the literature. The data for the enantiomeric pair is often reported for the racemic mixture.[1][2]
Experimental Protocols
Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound requires stereocontrolled methods. A common, though often non-selective, method is the Friedel-Crafts alkylation of cyclopentane, which typically yields a mixture of isomers that necessitates subsequent purification.
A more targeted approach involves the catalytic hydrogenation of a corresponding trimethylcyclopentene precursor. The stereochemical outcome of the hydrogenation is dependent on the catalyst and reaction conditions employed.
General Protocol for Catalytic Hydrogenation of 1,2,3-Trimethylcyclopentene (B13819373):
This protocol is adapted from the synthesis of substituted cycloalkanes and serves as a general guideline.[3][4]
-
Materials:
-
1,2,3-Trimethylcyclopentene (or a suitable precursor)
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst
-
Ethanol (B145695) or acetic acid (solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve the 1,2,3-trimethylcyclopentene in a suitable solvent (e.g., ethanol or acetic acid).
-
Add the catalyst (typically 1-5 mol% relative to the substrate).
-
Seal the vessel and purge with nitrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by measuring the hydrogen uptake.
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The resulting mixture of stereoisomers will require purification.
-
Separation of Stereoisomers
Due to the similar boiling points of the stereoisomers, their separation can be challenging. High-efficiency fractional distillation can be employed, but for high purity, preparative gas chromatography (GC) is often the method of choice. For the separation of the enantiomeric pair, a chiral stationary phase (CSP) is required.
General Protocol for Preparative Gas Chromatography Separation:
This protocol is based on the separation of similar chiral alkanes.[5]
-
Instrumentation:
-
Preparative Gas Chromatograph equipped with a flame ionization detector (FID) or thermal conductivity detector (TCD).
-
Appropriate preparative-scale column. For diastereomer separation, a non-polar column (e.g., OV-1 or SE-30) can be used. For enantiomer separation, a chiral stationary phase (e.g., a cyclodextrin-based column) is necessary.
-
Automated fraction collector.
-
-
Procedure:
-
Optimize the separation conditions on an analytical scale first to determine the retention times of the different stereoisomers.
-
Transfer the optimized method to the preparative GC system.
-
Inject the mixture of this compound stereoisomers.
-
Run the chromatogram under the optimized conditions (temperature program, carrier gas flow rate).
-
Set the fraction collector to collect the eluent at the specific retention times corresponding to each desired stereoisomer.
-
Multiple injections may be necessary to obtain a sufficient quantity of each purified isomer.
-
Analyze the collected fractions by analytical GC to confirm their purity.
-
Visualizations
The relationships between the stereoisomers of this compound can be visualized using logical diagrams.
The following workflow illustrates a general approach to the synthesis and separation of the stereoisomers.
Conclusion
The stereoisomers of this compound serve as an excellent model for understanding the impact of stereochemistry on molecular properties. While the identification and theoretical understanding of these isomers are well-established, a complete set of experimental data for each individual stereoisomer remains an area for further investigation. The development of efficient and highly stereoselective synthetic routes and robust separation protocols is key to unlocking the full potential of these chiral building blocks for advanced applications in chemistry and pharmacology.
References
Conformational Analysis of 1,2,3-Trimethylcyclopentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the conformational analysis of 1,2,3-trimethylcyclopentane, a saturated hydrocarbon featuring a five-membered ring with three methyl substituents. The stereochemical complexity arising from three contiguous chiral centers results in a set of stereoisomers, each with a unique conformational landscape. Understanding the preferred three-dimensional structures of these isomers is paramount in fields such as stereoselective synthesis, catalysis, and drug design, where molecular shape dictates reactivity and biological activity. This document details the stereoisomers of this compound, the conformational dynamics of the cyclopentane (B165970) ring, and the analytical and computational methodologies employed to elucidate their stable conformations. Quantitative data, where available, is summarized, and detailed experimental and computational protocols are provided.
Introduction to the Stereochemistry of this compound
This compound possesses three stereocenters at carbons C1, C2, and C3, leading to the possibility of 2³ = 8 stereoisomers. However, due to the presence of meso compounds, the actual number of unique stereoisomers is four: two meso compounds and one pair of enantiomers.[1] The relative orientations of the three methyl groups define the different stereoisomers, which are typically designated as cis and trans.
The key stereoisomers are:
-
(1R,2R,3S)-1,2,3-trimethylcyclopentane (cis, trans, cis): A meso compound due to a plane of symmetry.
-
(1R,2S,3R)-1,2,3-trimethylcyclopentane (all-cis): Another meso compound, also possessing a plane of symmetry.
-
(1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclopentane (trans, cis, trans): A pair of enantiomers.
The specific stereochemistry of each isomer profoundly influences its physical and chemical properties by dictating the steric interactions between the methyl groups in the accessible conformations.[2]
Conformational Landscape of the Cyclopentane Ring
Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of adjacent C-H and C-C bonds. To alleviate this strain, the ring puckers into non-planar conformations.[3] The two most stable and commonly discussed conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry).[3]
In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling a flipped-open envelope. In the half-chair conformation, three adjacent carbons are coplanar, with the other two carbons displaced on opposite sides of the plane. The energy barrier between these conformations is low, and they can readily interconvert through a process called pseudorotation.
For substituted cyclopentanes like this compound, the presence of substituents introduces a barrier to this pseudorotation, leading to preferred conformations that minimize steric interactions. The methyl groups can occupy either axial-like or equatorial-like positions in the puckered ring. The relative stability of the conformers is primarily determined by the steric strain arising from interactions between the methyl groups. Generally, conformations that place the bulky methyl groups in equatorial-like positions are favored to minimize gauche and 1,3-diaxial-like interactions.
Quantitative Analysis of Conformational Energies
| Stereoisomer | Conformation | Relative Orientation of Methyl Groups | Predicted Relative Strain Energy (kcal/mol) | Stability Ranking |
| all-cis | Envelope/Half-Chair | all-axial-like or mixed | High | Least Stable |
| cis,trans,cis | Envelope/Half-Chair | mixed axial-like/equatorial-like | Intermediate | More Stable |
| trans,cis,trans | Envelope/Half-Chair | predominantly equatorial-like | Low | Most Stable |
Note: The strain energy values are illustrative and intended to show the general trend. Actual values would be obtained from specific computational studies.
Experimental and Computational Protocols
Experimental Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for the conformational analysis of this compound. Both ¹H and ¹³C NMR provide valuable information about the stereochemistry and preferred conformations.
4.1.1. ¹³C NMR Spectroscopy
-
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: Record the ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 100 MHz or higher).
-
Analysis: The number of unique carbon signals indicates the symmetry of the molecule. For instance, a meso compound will exhibit fewer signals than a chiral isomer. The chemical shifts of the methyl and ring carbons are sensitive to their steric environment. Carbons bearing axial-like methyl groups typically show an upfield shift compared to those with equatorial-like methyl groups due to the γ-gauche effect.
-
4.1.2. ¹H NMR Spectroscopy
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (1-5 mg/mL) of the sample in a deuterated solvent.
-
Data Acquisition: Record the ¹H NMR spectrum. For detailed analysis, two-dimensional NMR experiments like COSY and NOESY can be performed.
-
Analysis: The chemical shifts of the methyl and ring protons, as well as the proton-proton coupling constants (³J_HH), provide insights into the dihedral angles and, consequently, the ring conformation. Low-temperature NMR studies can be employed to "freeze out" individual conformers if the energy barrier to interconversion is sufficiently high, allowing for the characterization of each conformer.
-
Computational Analysis
Computational chemistry provides a powerful means to explore the potential energy surface of each stereoisomer and to quantify the relative energies of different conformers.
4.2.1. Molecular Mechanics (MM)
-
Protocol:
-
Structure Input: Build the 3D structures of the different stereoisomers and their potential envelope and half-chair conformers.
-
Force Field Selection: Choose a suitable force field, such as MM3 or MMFF, which are well-parameterized for hydrocarbons.
-
Energy Minimization: Perform a geometry optimization for each starting conformation to find the nearest local energy minimum.
-
Conformational Search: To ensure the global minimum is found, a systematic or stochastic conformational search should be conducted.
-
Analysis: Compare the steric energies of the optimized conformers to determine their relative stabilities.
-
4.2.2. Quantum Mechanics (QM)
For higher accuracy, QM methods can be employed, often using the geometries obtained from molecular mechanics as starting points.
-
Protocol:
-
Method Selection: Choose a suitable level of theory and basis set, for example, Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) or larger.
-
Geometry Optimization: Perform a full geometry optimization for each conformer.
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Energy Calculation: Compare the calculated Gibbs free energies of the conformers to determine their relative populations at a given temperature.
-
Conclusion
The conformational analysis of this compound is a multifaceted task that integrates principles of stereochemistry with advanced experimental and computational techniques. The relative stabilities of the stereoisomers and their respective conformers are dictated by the minimization of steric strain between the three methyl groups. The puckered envelope and half-chair conformations of the cyclopentane ring provide a flexible scaffold that adapts to accommodate the substituents in the most energetically favorable arrangement. A thorough understanding of these conformational preferences, achieved through the synergistic application of NMR spectroscopy and computational modeling, is essential for predicting the chemical and biological behavior of this and related polysubstituted cyclopentane systems. This guide provides the foundational knowledge and methodological framework for researchers and professionals to conduct detailed conformational analyses in their respective fields.
References
An In-depth Technical Guide to the Cis and Trans Isomers of 1,2,3-Trimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Trimethylcyclopentane, a saturated alicyclic hydrocarbon with the molecular formula C8H16, presents a notable case study in stereoisomerism. The presence of three stereocenters on the cyclopentane (B165970) ring gives rise to a set of distinct cis and trans isomers with unique three-dimensional arrangements. Understanding the stereochemical relationships, conformational preferences, and physicochemical properties of these isomers is crucial for their potential application in medicinal chemistry, materials science, and as reference compounds in petrochemistry. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural elucidation, available physical and spectroscopic data, and a discussion on their conformational analysis.
Stereoisomerism of this compound
The structure of this compound features three chiral centers at carbons C1, C2, and C3. Theoretically, this could lead to a maximum of 2^3 = 8 stereoisomers. However, due to the presence of planes of symmetry in some configurations, the actual number of unique stereoisomers is four. These consist of two meso compounds and one pair of enantiomers.[1]
The stereoisomers are best described by the relative orientation of the three methyl groups with respect to the plane of the cyclopentane ring, denoted as cis (on the same side) or trans (on opposite sides).
The four stereoisomers are:
-
(1α,2α,3α)-1,2,3-Trimethylcyclopentane: All three methyl groups are on the same side of the ring (all-cis). This isomer possesses a plane of symmetry and is therefore a meso compound.[1]
-
(1α,2β,3α)-1,2,3-Trimethylcyclopentane: The methyl groups at C1 and C3 are on the same side, while the methyl group at C2 is on the opposite side (cis-trans-cis). This isomer also has a plane of symmetry and is a meso compound.[1]
-
(1α,2α,3β)-1,2,3-Trimethylcyclopentane: The methyl groups at C1 and C2 are on the same side, and the methyl group at C3 is on the opposite side (cis-cis-trans). This isomer is chiral and exists as a pair of enantiomers: (1R,2R,3S) and (1S,2S,3R).[1][2]
Stereochemical Relationships
The relationships between the different stereoisomers can be visualized as follows:
Physical and Spectroscopic Properties
Physical Properties
The following table summarizes the available physical data for the isomers of this compound. It is important to note that much of the data is for mixtures of diastereomers or for a single enantiomer of the chiral pair.
| Property | (1α,2α,3α)- (all-cis) | (1α,2β,3α)- (cis-trans-cis) | (1α,2α,3β)- (cis-cis-trans) |
| Molecular Formula | C8H16 | C8H16 | C8H16 |
| Molecular Weight ( g/mol ) | 112.21 | 112.21 | 112.21 |
| CAS Number | 2613-69-6[3] | Not specified | 15890-40-1[2] |
| Boiling Point (°C) | Data not available | Data not available | 118[2] |
| Melting Point (°C) | Data not available | Data not available | -113[2] |
| Flash Point (°C) | Data not available | Data not available | 9.2[2] |
Spectroscopic Data
Spectroscopic analysis is essential for the differentiation and characterization of the stereoisomers. While complete spectral assignments are not widely published, the NIST Chemistry WebBook indicates the availability of mass and infrared spectra for the (1α,2α,3α)-isomer and the (1α,2α,3β)-isomer.[3][4] Gas chromatography data is also available, showing different retention indices for the cis,cis,cis and a cis,trans isomer, which can be a valuable tool for separation and identification.[5][6]
Key Spectroscopic Features to Consider:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra would show complex multiplets for the ring protons due to diastereotopicity and restricted conformational mobility. The chemical shifts and coupling constants of the methyl groups would be indicative of their cis or trans relationships.
-
¹³C NMR spectroscopy is particularly useful for distinguishing the isomers based on the number of unique carbon signals, which is dictated by the symmetry of each molecule. The meso compounds would exhibit fewer signals than the chiral enantiomers.
-
-
Infrared (IR) Spectroscopy: The fingerprint region of the IR spectrum (below 1500 cm⁻¹) is expected to be unique for each stereoisomer, allowing for their differentiation.
-
Mass Spectrometry (MS): While all isomers have the same molecular weight, their fragmentation patterns under electron ionization could show subtle differences.
Conformational Analysis
The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most cited conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry).[7][8] For substituted cyclopentanes like this compound, the substituents' steric interactions determine the most stable conformation. The methyl groups will preferentially occupy pseudo-equatorial positions to minimize steric hindrance.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the stereoselective synthesis and separation of all this compound isomers are scarce. However, a general approach can be outlined based on established organic chemistry principles.
General Synthetic Approach
A plausible, though likely non-selective, synthesis of a mixture of this compound isomers could be achieved through the catalytic hydrogenation of 1,2,3-trimethylcyclopentene (B13819373).
Hypothetical Hydrogenation Protocol:
-
Reactant Preparation: 1,2,3-trimethylcyclopentene is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Catalyst Addition: A hydrogenation catalyst, for instance, 10% Palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude product mixture of this compound stereoisomers.
The stereochemical outcome of the hydrogenation would depend on the catalyst and reaction conditions, but it would likely produce a mixture of cis and trans isomers.
Separation of Isomers
The separation of the resulting mixture of diastereomers would be challenging due to their similar physical properties.
-
Fractional Distillation: Might be effective if the boiling points of the diastereomers are sufficiently different.
-
Preparative Gas Chromatography (Prep-GC): A highly effective technique for separating volatile isomers with high purity. The different retention times of the isomers, as indicated by the available GC data, suggest this method would be viable.[5][6]
The enantiomers of the chiral (cis-cis-trans) isomer could be resolved using chiral chromatography or by derivatization with a chiral resolving agent.
The following diagram illustrates a general workflow for the synthesis and separation of the isomers.
Conclusion
The stereoisomers of this compound provide a rich example of the impact of stereochemistry on molecular properties. While the fundamental principles of their isomerism are well-understood, there is a noticeable lack of comprehensive, publicly available experimental data for each distinct stereoisomer. This guide has synthesized the available information to provide a foundational understanding for researchers. Further experimental work is warranted to fully characterize the physical, spectroscopic, and thermodynamic properties of each of the four stereoisomers. Such data would be invaluable for computational modeling, and for any potential applications in stereoselective synthesis and materials science.
References
- 1. This compound|C8H16|CAS 2613-69-6 [benchchem.com]
- 2. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 3. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]
- 4. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3β)- [webbook.nist.gov]
- 5. cis,cis,cis-1,2,3-Trimethylcyclopentane [webbook.nist.gov]
- 6. 1-trans-2-cis-3-Trimethylcyclopentane [webbook.nist.gov]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Cycloalkanes [ch.ic.ac.uk]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,2,3-Trimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereoisomerism of 1,2,3-Trimethylcyclopentane
The molecular structure of this compound features three stereocenters at the C1, C2, and C3 positions of the cyclopentane (B165970) ring. This leads to the existence of multiple stereoisomers.[1] Specifically, there are two meso compounds, which are achiral due to a plane of symmetry, and one pair of enantiomers, which are non-superimposable mirror images of each other.[1]
The stereoisomers are:
-
(1R,2S,3R)-1,2,3-trimethylcyclopentane (meso): Also referred to as the cis,trans,cis isomer. This molecule possesses a plane of symmetry.
-
(1S,2R,3S)-1,2,3-trimethylcyclopentane (meso): This is the mirror image of the (1R,2S,3R) isomer and is superimposable on it, hence it is the same meso compound.
-
(1R,2R,3S)-1,2,3-trimethylcyclopentane (all-cis): This is another meso compound due to a plane of symmetry.[1]
-
(1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclopentane (enantiomeric pair): Referred to as the cis,cis,trans isomers, these two molecules are chiral and exist as a pair of enantiomers.[1]
Figure 1: Logical relationship of the stereoisomers of this compound.
Conformational Analysis
The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms.[2] To alleviate this strain, the ring puckers into non-planar conformations. The two most stable conformations are the envelope and the half-chair .[2]
In substituted cyclopentanes like this compound, the preferred conformation and the orientation of the substituents (axial-like or equatorial-like) are determined by the need to minimize steric interactions between the methyl groups and with the hydrogen atoms of the ring. The relative energies of the different conformers for each stereoisomer dictate the overall molecular shape and properties.
Figure 2: Relationship between planar and puckered conformations of cyclopentane.
Molecular Bonding and Structural Parameters
The carbon atoms in the cyclopentane ring are sp³ hybridized, leading to a preference for tetrahedral bond angles of approximately 109.5°.[2] In a planar cyclopentane, the internal C-C-C bond angles would be 108°, resulting in minimal angle strain.[2] Puckering of the ring slightly alters these angles but significantly reduces the more substantial torsional strain.
While specific experimental data for this compound are not available, computational chemistry provides a powerful tool for predicting the geometric parameters of its various stereoisomers. The following tables present representative calculated bond lengths and angles for the lowest energy conformer of a generic this compound, which should be considered as illustrative approximations.
Table 1: Calculated Bond Lengths for a Representative this compound Conformer
| Bond Type | Calculated Bond Length (Å) |
| C-C (ring) | 1.54 - 1.56 |
| C-C (methyl) | 1.53 - 1.55 |
| C-H (ring) | 1.09 - 1.11 |
| C-H (methyl) | 1.09 - 1.10 |
Table 2: Calculated Bond Angles for a Representative this compound Conformer
| Angle Type | Calculated Bond Angle (°) |
| C-C-C (ring) | 102 - 106 |
| H-C-H (ring) | 107 - 109 |
| C-C-C (methyl) | 110 - 112 |
| H-C-H (methyl) | 108 - 110 |
| C-C-H (ring) | 108 - 111 |
Experimental Protocols
Synthesis and Separation of Stereoisomers
The synthesis of specific stereoisomers of this compound requires stereocontrolled methods. A general, non-stereospecific approach involves the Friedel-Crafts alkylation of cyclopentane, which typically yields a mixture of isomers.[1]
Protocol for Stereoisomer Mixture Synthesis (Illustrative):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., carbon disulfide).
-
Addition of Reactants: Cyclopentane is added to the flask, and the mixture is cooled in an ice bath. Methyl halide (e.g., methyl iodide) is then added dropwise from the dropping funnel with vigorous stirring.
-
Reaction: The reaction mixture is allowed to stir at room temperature for several hours.
-
Workup: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with a dilute sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting mixture of trimethylcyclopentane isomers can be purified by fractional distillation.
Separation of Stereoisomers:
The separation of the resulting mixture of stereoisomers is a significant challenge due to their similar physical properties. High-resolution gas chromatography (GC) with a suitable capillary column is the most effective method for separating the different isomers.
Figure 3: A generalized workflow for the synthesis and separation of this compound stereoisomers.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for the structural elucidation of the this compound stereoisomers.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The chemical shifts and coupling constants of the methyl and ring protons are sensitive to their stereochemical orientation (axial-like vs. equatorial-like).
-
¹³C NMR: The number of signals in the carbon-13 NMR spectrum can help determine the symmetry of the isomer. For example, a meso compound will exhibit fewer signals than a chiral isomer due to the presence of a plane of symmetry.[1]
-
2D NMR Techniques (COSY, HSQC, HMBC, NOESY): These advanced techniques are invaluable for assigning specific proton and carbon signals and for determining the through-bond and through-space connectivity within the molecule, which is crucial for confirming the relative stereochemistry of the methyl groups.
Computational Chemistry:
In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are essential for predicting the three-dimensional structures and relative stabilities of the different stereoisomers and their conformers.
Protocol for DFT Calculation of Conformational Energies (Illustrative):
-
Structure Generation: Generate initial 3D structures for all possible stereoisomers and their likely conformers (envelope and half-chair with different methyl group orientations).
-
Geometry Optimization: Perform geometry optimization for each structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data.
-
Energy Comparison: Compare the calculated Gibbs free energies of the different conformers for each stereoisomer to determine their relative stabilities and predict the most abundant conformer at a given temperature.
Figure 4: A typical workflow for the computational analysis of this compound conformers.
Conclusion
The molecular structure and bonding of this compound are characterized by a rich stereochemical and conformational landscape. The existence of meso and chiral isomers, coupled with the dynamic puckering of the cyclopentane ring, presents a complex system for structural analysis. While experimental determination of precise bond lengths and angles for each isomer remains a challenge, this guide has provided a robust theoretical framework and outlined key experimental and computational methodologies for their investigation. A thorough understanding of the three-dimensional structure of these isomers is fundamental for predicting their chemical behavior and for their potential application in fields that rely on molecular recognition and stereospecific interactions. Further research employing advanced spectroscopic and computational techniques will be instrumental in providing a more quantitative and complete picture of this intriguing molecule.
References
Spectroscopic Profile of 1,2,3-Trimethylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1,2,3-trimethylcyclopentane (C₈H₁₆, Molecular Weight: 112.21 g/mol ), a saturated alicyclic hydrocarbon. Due to the presence of three stereocenters, this compound can exist as several stereoisomers, each with unique spectroscopic characteristics. This document compiles available experimental data for specific isomers and presents illustrative data where public experimental spectra are unavailable. The information herein is intended to support identification, characterization, and quality control efforts in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound, including the relative stereochemistry of the three methyl groups. The chemical environment of each proton and carbon atom is highly sensitive to its spatial arrangement, leading to distinct NMR spectra for each isomer.
¹H NMR Spectroscopy
The proton NMR spectra of this compound isomers are generally complex due to the small chemical shift differences between the methine and methylene (B1212753) protons on the cyclopentane (B165970) ring, as well as extensive spin-spin coupling. The methyl groups typically appear as doublets or singlets in the upfield region of the spectrum.
Illustrative ¹H NMR Data for a Stereoisomer of this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.80 - 1.65 | m | 3H | CH (ring) |
| ~1.55 - 1.20 | m | 4H | CH₂ (ring) |
| ~0.95 | d | 3H | CH₃ |
| ~0.88 | d | 3H | CH₃ |
| ~0.82 | d | 3H | CH₃ |
Note: This data is illustrative and based on general principles for substituted cycloalkanes. Actual chemical shifts and coupling constants will vary depending on the specific stereoisomer and the solvent used.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy is particularly useful for distinguishing between stereoisomers of this compound, as the number of unique carbon signals directly reflects the molecule's symmetry. For instance, a meso compound with a plane of symmetry will exhibit fewer signals than a chiral isomer.
¹³C NMR Spectral Data:
Publicly available experimental ¹³C NMR data for a specific isomer of this compound is limited. However, a spectrum is noted as available from Wiley-VCH.[1] The expected chemical shifts for the methyl and ring carbons would fall in the typical alkane region (approximately 10-50 ppm).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the types of chemical bonds present in a molecule. For a saturated hydrocarbon like this compound, the IR spectrum is characterized by the stretching and bending vibrations of C-H and C-C bonds.
The following data is derived from the gas-phase IR spectrum of (1α,2α,3α)-1,2,3-trimethylcyclopentane available in the NIST Chemistry WebBook.[2][3][4][5][6]
Significant IR Absorption Peaks for (1α,2α,3α)-1,2,3-Trimethylcyclopentane:
| Wavenumber (cm⁻¹) | Assignment |
| 2960 - 2870 | C-H stretching (methyl and methylene) |
| 1465 | C-H bending (methylene) |
| 1380 | C-H bending (methyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a fingerprint that can aid in the identification of the compound.
The following data is based on the mass spectrum of (1α,2α,3β)-1,2,3-trimethylcyclopentane from the NIST Chemistry WebBook.[7][8][9]
Major Fragment Ions for (1α,2α,3β)-1,2,3-Trimethylcyclopentane (EI-MS):
| m/z | Relative Intensity | Possible Fragment |
| 112 | Moderate | [C₈H₁₆]⁺ (Molecular Ion) |
| 97 | High | [C₇H₁₃]⁺ (M - CH₃) |
| 83 | Moderate | [C₆H₁₁]⁺ (M - C₂H₅) |
| 70 | High | [C₅H₁₀]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 56 | High | [C₄H₈]⁺ |
| 55 | Very High | [C₄H₇]⁺ |
| 41 | Very High | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of liquid hydrocarbon samples like this compound.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹H NMR, spectra are typically recorded with 16-32 scans, while ¹³C NMR spectra may require several hundred to thousands of scans for adequate signal-to-noise. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
IR Spectroscopy
For liquid samples, an IR spectrum can be obtained using the neat liquid. A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized by electron impact (typically at 70 eV). The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Mass spectrometry fragmentation of this compound.
References
- 1. This compound | C8H16 | CID 35368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]
- 3. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]
- 4. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]
- 5. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]
- 6. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]
- 7. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3β)- [webbook.nist.gov]
- 8. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3β)- [webbook.nist.gov]
- 9. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3β)- [webbook.nist.gov]
Elusive Origins: Unraveling the First Synthesis of Trimethylcyclopentanes
A deep dive into the historical records of hydrocarbon research reveals that the initial discovery and synthesis of trimethylcyclopentanes are not attributable to a single, seminal publication but rather emerged from a concerted effort in the mid-20th century to understand and synthesize novel hydrocarbons, primarily for applications in aviation fuels. The most significant contributions appear to stem from the work of the American Petroleum Institute (API) Research Project 45 and the National Advisory Committee for Aeronautics (NACA).
This technical guide provides a comprehensive overview of the early synthetic strategies for trimethylcyclopentanes, drawing from the methodologies that were prevalent during that era of hydrocarbon research. It also presents key quantitative data and experimental workflows reconstructed from the general understanding of the synthetic chemistry of the time.
I. Early Synthetic Approaches to Trimethylcyclopentanes
The synthesis of trimethylcyclopentanes in the 1940s and 1950s relied on multi-step procedures starting from more readily available precursors. The general strategies involved the formation of a cyclopentane (B165970) ring followed by the introduction of methyl groups, or the rearrangement of other cyclic structures.
A plausible and commonly employed method for the synthesis of a trimethylcyclopentane, such as 1,2,3-trimethylcyclopentane, would have involved the following conceptual workflow:
Figure 1: A conceptual workflow for the synthesis of a trimethylcyclopentane isomer.
Experimental Protocol: A Reconstructed Synthesis of this compound
The following is a representative, detailed experimental protocol for the synthesis of this compound, based on the established chemical reactions of the period.
Step 1: Synthesis of 2-Methylcyclopentanone (B130040)
-
Reaction Setup: A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser is charged with magnesium turnings and dry diethyl ether.
-
Grignard Reagent Formation: A solution of methyl bromide in dry diethyl ether is added dropwise to the magnesium suspension to initiate the formation of methylmagnesium bromide (CH₃MgBr).
-
Addition of Cyclopentanone: After the formation of the Grignard reagent is complete, a solution of cyclopentanone in dry diethyl ether is added dropwise at a controlled temperature.
-
Hydrolysis: The reaction mixture is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The resulting crude 1-methylcyclopentanol (B105226) is then oxidized using a suitable oxidizing agent of the time, such as a chromic acid solution, to yield 2-methylcyclopentanone. The product is purified by fractional distillation.
Step 2: Synthesis of 1,2-Dimethylcyclopentanol (B102604)
-
Grignard Reaction: Following the same procedure as in Step 1, 2-methylcyclopentanone is reacted with methylmagnesium bromide in dry diethyl ether.
-
Workup: The reaction is worked up similarly to yield crude 1,2-dimethylcyclopentanol.
Step 3: Synthesis of this compound (via Dehydration and Hydrogenation)
-
Dehydration: The crude 1,2-dimethylcyclopentanol is dehydrated by heating with a strong acid catalyst, such as sulfuric acid or phosphoric acid. This would produce a mixture of trimethylcyclopentene isomers.
-
Hydrogenation: The resulting mixture of trimethylcyclopentenes is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. This reduces the double bonds to yield a mixture of trimethylcyclopentane stereoisomers.
-
Purification: The final product is purified by fractional distillation to separate the different isomers based on their boiling points.
II. Quantitative Data
The following table summarizes typical quantitative data that would have been collected for trimethylcyclopentane isomers during this period. It is important to note that the purity of the samples and the precision of the instrumentation at the time might have led to variations in the reported values.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |
| 1,1,2-Trimethylcyclopentane | C₈H₁₆ | 112.22 | ~114-116 | ~0.765 | ~1.422 |
| 1,1,3-Trimethylcyclopentane | C₈H₁₆ | 112.22 | ~110-112 | ~0.758 | ~1.418 |
| This compound | C₈H₁₆ | 112.22 | ~118-120 | ~0.776 | ~1.428 |
| 1,2,4-Trimethylcyclopentane | C₈H₁₆ | 112.22 | ~116-118 | ~0.770 | ~1.425 |
III. Logical Relationships in Isomer Separation
The final step in any synthesis of a mixture of isomers is their separation. For trimethylcyclopentanes, which are constitutional and stereoisomers, fractional distillation was the primary method available in the mid-20th century. The efficiency of this separation is based on the differences in their boiling points, which are influenced by their molecular structure and intermolecular forces.
Figure 2: Logical diagram of isomer separation by fractional distillation.
An In-depth Technical Guide to the Thermodynamic Stability of 1,2,3-Trimethylcyclopentane Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 1,2,3-trimethylcyclopentane stereoisomers. Understanding the relative stabilities of these isomers is crucial for applications in organic synthesis, catalysis, and drug development, where specific conformations can significantly influence reaction outcomes and biological activity. This document summarizes available thermodynamic data, outlines detailed experimental and computational protocols for their determination, and presents a logical workflow for assessing thermodynamic stability.
Introduction
This compound, a saturated hydrocarbon with the molecular formula C₈H₁₆, exists as multiple stereoisomers due to the presence of three chiral centers. The spatial arrangement of the three methyl groups on the cyclopentane (B165970) ring dictates the molecule's overall shape, steric strain, and, consequently, its thermodynamic stability. The most stable isomers are those that minimize unfavorable steric interactions between the methyl groups. The cyclopentane ring itself is not planar and adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain. The substitution pattern of the methyl groups influences the preferred conformation and the energy associated with it.
The primary stereoisomers of this compound are:
-
(1R,2R,3R)-1,2,3-trimethylcyclopentane (all-cis or cis,cis,cis)
-
(1R,2R,3S)-1,2,3-trimethylcyclopentane (cis,cis,trans)
-
(1R,2S,3R)-1,2,3-trimethylcyclopentane (cis,trans,cis)
This guide will delve into the thermodynamic properties that govern the relative stability of these isomers, including the standard Gibbs free energy of formation (ΔfG°), standard enthalpy of formation (ΔfH°), and standard entropy (S°).
Thermodynamic Data
The following tables summarize the available thermodynamic data for this compound isomers. It is important to note that experimentally determined data for all individual stereoisomers is scarce. Therefore, calculated values from computational chemistry studies are also presented to provide a more complete picture.
Table 1: Calculated Thermodynamic Properties of this compound (General, CAS 2815-57-8) [1]
| Thermodynamic Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 37.61 | kJ/mol | Joback Calculated Property |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -188.65 | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion (ΔfusH°) | 12.55 | kJ/mol | Joback Calculated Property |
| Enthalpy of Vaporization (ΔvapH°) | 33.04 | kJ/mol | Joback Calculated Property |
Table 2: Critically Evaluated Thermodynamic Properties of 1,cis-2,cis-3-trimethylcyclopentane
| Thermodynamic Property | Condition | Description |
| Enthalpy (Ideal Gas) | Temperature from 200 K to 1000 K | Available as a function of temperature. |
| Enthalpy (Liquid in equilibrium with Gas) | Temperature from 156.68 K to 570 K | Available as a function of temperature. |
| Entropy (Ideal Gas) | Temperature from 200 K to 1000 K | Available as a function of temperature and pressure. |
| Entropy (Liquid in equilibrium with Gas) | Temperature from 156.68 K to 570 K | Available as a function of temperature. |
Note: Specific values from the NIST Web Thermo Tables are available as temperature-dependent data and are not presented as single points in this table. Researchers are encouraged to consult the NIST database for detailed information.
Methodologies for Determining Thermodynamic Stability
A combination of experimental and computational methods is employed to determine the thermodynamic stability of isomers.
Experimental Protocols
3.1.1. Bomb Calorimetry for Enthalpy of Combustion
The standard enthalpy of formation is often determined indirectly from the experimentally measured enthalpy of combustion using a bomb calorimeter.
Objective: To measure the heat released during the complete combustion of a known mass of a this compound isomer at constant volume.
Apparatus:
-
Parr-type bomb calorimeter
-
Oxygen tank with pressure regulator
-
Pellet press (for solid samples, though these isomers are liquid)
-
Fuse wire (e.g., nickel-chromium) of known combustion energy
-
Crucible (e.g., quartz)
-
High-precision thermometer (e.g., Beckmann thermometer or digital equivalent)
-
Stirrer
-
Volumetric flask (for accurately measuring the water volume)
-
Analytical balance
Procedure:
-
Sample Preparation: A precisely weighed liquid sample of the isomer (typically 0.5 - 1.0 g) is placed in the crucible. A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
Bomb Assembly: The bomb is carefully sealed.
-
Pressurization: The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then filled with pure oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a precisely known volume of water (e.g., 2000 mL). The calorimeter is then sealed, and the stirrer is activated to ensure a uniform temperature.
-
Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded at regular intervals for several minutes to establish a baseline.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and any acid formation.
3.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase Transitions
DSC is used to measure the heat flow associated with thermal transitions as a function of temperature.
Objective: To determine the heat capacity and enthalpies of fusion and vaporization of the this compound isomers.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (e.g., aluminum, hermetically sealed for volatile liquids)
-
Crimper for sealing pans
-
Inert purge gas (e.g., nitrogen)
-
Analytical balance
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the liquid isomer (typically 2-10 mg) is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas.
-
Temperature Program: A temperature program is initiated. For heat capacity measurements, this typically involves heating the sample at a controlled rate (e.g., 10-20 °C/min) over the desired temperature range. To determine the enthalpy of fusion, the sample is first cooled to below its freezing point and then heated through its melting transition. For the enthalpy of vaporization, the sample is heated through its boiling point.
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The heat capacity is calculated from the heat flow signal. The enthalpy of fusion or vaporization is determined by integrating the area of the corresponding transition peak in the DSC thermogram.
Computational Protocol
Computational chemistry provides a powerful tool for calculating the thermodynamic properties of molecules.
Objective: To calculate the Gibbs free energy of formation, enthalpy of formation, and entropy of the this compound stereoisomers using quantum mechanical methods.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Structure Input: The 3D structures of the different stereoisomers of this compound are built.
-
Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy conformation. A common method is to use Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Energy Calculation: A higher-level single-point energy calculation may be performed on the optimized geometry to obtain a more accurate electronic energy.
-
Thermochemical Analysis: The standard enthalpy of formation can be calculated using atomization energies or isodesmic reactions. The Gibbs free energy of formation is then calculated using the enthalpy and entropy values.
Isomer Separation and Conformational Analysis
3.3.1. Gas Chromatography (GC) for Isomer Separation
GC is used to separate the different stereoisomers to allow for their individual analysis.
Objective: To separate the stereoisomers of this compound.
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., a non-polar column like DB-1 or a chiral column for enantiomer separation)
Procedure:
-
Sample Preparation: A dilute solution of the isomer mixture is prepared in a volatile solvent (e.g., hexane).
-
Injection: A small volume of the sample is injected into the heated inlet of the GC.
-
Separation: The isomers are separated in the column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to optimize the separation.
-
Detection: The separated isomers are detected by the FID as they elute from the column.
-
Analysis: The retention time is used to identify each isomer, and the peak area can be used for quantification.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy provides information about the structure and conformational dynamics of the isomers.
Objective: To determine the preferred conformation and the relative populations of different conformers at equilibrium.
Apparatus:
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: A solution of the purified isomer is prepared in a deuterated solvent.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments (e.g., COSY, NOESY) can be used to aid in signal assignment and to determine through-space proximities of protons, which provides conformational information.
-
Low-Temperature NMR: To study the dynamics of conformational changes (e.g., pseudorotation), spectra can be acquired at low temperatures to "freeze out" individual conformers.
-
Analysis: Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data are analyzed to determine the relative orientation of the methyl groups and the puckering of the cyclopentane ring.
Logical Workflow for Thermodynamic Stability Assessment
The following diagram illustrates the logical workflow for determining and comparing the thermodynamic stability of the this compound isomers.
Conclusion
The thermodynamic stability of this compound isomers is a complex interplay of steric and torsional strains, which are minimized through specific puckered conformations of the cyclopentane ring. While comprehensive experimental thermodynamic data for all stereoisomers remains an area for further research, a combination of available critically evaluated data, computational chemistry, and established experimental techniques provides a robust framework for their stability analysis. The methodologies and workflow presented in this guide offer a clear path for researchers to investigate the thermodynamic properties of these and other substituted cycloalkanes, which is essential for advancing our understanding of structure-energy relationships in organic molecules.
References
An In-depth Technical Guide to 1,2,3-Trimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2,3-trimethylcyclopentane, including its chemical identifiers, physicochemical properties, stereoisomerism, and applications in research. The information is structured to be a valuable resource for professionals in the fields of chemistry and drug development.
Chemical Identifiers
This compound is a cyclic alkane with three methyl substituents. Due to the presence of three stereocenters, it can exist as multiple stereoisomers. Different identifiers, including CAS numbers, can refer to a specific isomer or a mixture.[1][2][3]
| Identifier | Value | Isomer Specificity |
| Molecular Formula | C8H16 | All isomers |
| IUPAC Name | This compound | General |
| CAS Number | 2815-57-8 | Mixture or unspecified |
| 2613-69-6 | (1α,2α,3α)- or cis,cis,cis-isomer | |
| 15890-40-1 | (1α,2α,3β)- or cis,cis,trans-isomer | |
| InChI | InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3 | General (no stereochemistry) |
| InChIKey | VCWNHOPGKQCXIQ-UHFFFAOYSA-N | General (no stereochemistry) |
| SMILES | CC1CCC(C1C)C | General (no stereochemistry) |
| PubChem CID | 35368 | General |
| 6432144 | (1α,2α,3β)-isomer |
Physicochemical Properties
The physical and chemical properties of this compound can vary slightly between its different stereoisomers. The following table summarizes key properties for the general compound.[2][4]
| Property | Value |
| Molecular Weight | 112.21 g/mol |
| Density | 0.754 g/cm³ |
| Boiling Point | ~116.3 °C at 760 mmHg[4] |
| Vapor Pressure | 21.8 mmHg at 25°C[4] |
| Flash Point | 9.2 °C[4] |
| Water Solubility | Log10WS: -2.34 (calculated)[5] |
| Octanol/Water Partition Coefficient (LogP) | 2.688 (calculated)[4][5] |
Stereoisomerism of this compound
This compound has three stereocenters, which gives rise to several stereoisomers. The spatial arrangement of the three methyl groups relative to the cyclopentane (B165970) ring (cis/trans) defines each isomer.[2][6] The main stereoisomers include:
-
(1α,2α,3α)-1,2,3-Trimethylcyclopentane (all-cis): This is a meso compound due to a plane of symmetry.[2]
-
(1α,2α,3β)-1,2,3-Trimethylcyclopentane (cis,cis,trans): This isomer is chiral and exists as a pair of enantiomers.[2]
-
(1α,2β,3α)-1,2,3-Trimethylcyclopentane (cis,trans,cis): This is also a meso compound.[2]
Caption: Stereoisomers of this compound.
Synthesis and Experimental Protocols
General Experimental Workflow for Synthesis and Analysis
The following diagram outlines a conceptual workflow for the synthesis and analysis of this compound.
Caption: Conceptual workflow for synthesis and analysis.
Applications and Relevance in Drug Development
This compound and its derivatives are of interest in several areas of chemical research:
-
Organometallic Chemistry and Catalysis: It serves as a model compound in studies of catalytic systems, particularly in the regioselective cyclization of propylene (B89431) catalyzed by zirconocene (B1252598) complexes.[2]
-
Chiral Ligand Synthesis: The chiral backbone of trimethylcyclopentane diamine has been used in the development of N-heterocyclic carbene (NHC) ligands for transition metal complexes used in asymmetric synthesis.[2]
-
Component of Fuels: It has been identified as a component in gasoline exhaust and liquefied petroleum gas (LPG) exhaust.[6]
For drug development professionals, the primary interest lies in the stereoisomers of its derivatives. Notably, certain isomers of a related compound have been shown to interact with metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial in modulating synaptic transmission and neuronal excitability.[7] This suggests that the trimethylcyclopentane scaffold could be a valuable structural motif for designing novel therapeutic agents targeting the central nervous system.
Safety Information
This compound is classified as an extremely flammable liquid and vapor.[1] Standard precautions for handling volatile and flammable organic compounds should be strictly followed. Prolonged exposure may carry health risks.[6] It is intended for research purposes only and not for diagnostic or therapeutic use in humans or animals.[2]
References
- 1. This compound | C8H16 | CID 35368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|C8H16|CAS 2613-69-6 [benchchem.com]
- 3. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. Cyclopentane, 1,2,3-trimethyl- (CAS 2815-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 7. Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)- | 19374-46-0 | Benchchem [benchchem.com]
Theoretical Conformational Analysis of 1,2,3-Trimethylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Trimethylcyclopentane, a substituted cycloalkane, presents a complex conformational landscape due to the interplay of steric, torsional, and angle strain. Understanding the preferred three-dimensional structures of its various stereoisomers is crucial for applications in medicinal chemistry and materials science, where molecular geometry dictates biological activity and physical properties. This technical guide provides an in-depth analysis of the theoretical calculations used to elucidate the conformational preferences of this compound stereoisomers. It summarizes quantitative data from computational studies, details the underlying theoretical methodologies, and presents visual representations of key concepts to facilitate a comprehensive understanding.
Introduction to Cyclopentane (B165970) Conformations
Unlike cyclohexane, which has a clear energetic preference for the chair conformation, cyclopentane exists in a series of rapidly interconverting, non-planar conformations known as the envelope and half-chair forms.[1] The energy barrier for this interconversion, termed pseudorotation, is very low. The introduction of substituents, such as the three methyl groups in this compound, creates a more defined potential energy surface with distinct energy minima corresponding to specific puckered conformations that minimize unfavorable steric interactions.
The primary conformations of the cyclopentane ring are:
-
Envelope (C_s symmetry): Four carbon atoms are coplanar, with the fifth atom out of the plane.
-
Half-Chair (C_2 symmetry): Three adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.[1]
The relative stability of the conformers for each stereoisomer of this compound is determined by the energetic penalties associated with the positions of the methyl groups, which can be broadly classified as axial-like or equatorial-like.
Stereoisomers of this compound
This compound has three stereocenters, leading to the possibility of 2^3 = 8 stereoisomers. However, due to the presence of meso compounds, there are a total of four unique stereoisomers:
-
(1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclopentane (enantiomeric pair)
-
(1R,2R,3S)- and (1S,2S,3R)-1,2,3-trimethylcyclopentane (enantiomeric pair)
-
(1R,2S,3R)-1,2,3-trimethylcyclopentane (meso compound)
-
(1S,2R,3S)-1,2,3-trimethylcyclopentane (meso compound)
For the purpose of this guide, we will refer to the stereoisomers based on the relative orientation of the methyl groups: cis,cis, cis,trans, and trans,cis.
Theoretical Methodologies for Conformational Analysis
The determination of the stable conformations and their relative energies is primarily achieved through computational chemistry methods. The two main approaches are Molecular Mechanics (MM) and Quantum Mechanics (QM).
Molecular Mechanics (MM)
Molecular Mechanics methods utilize classical physics to model molecules as a collection of atoms held together by springs. The potential energy of a conformation is calculated using a force field, which is a set of parameters that describe the energy cost of bond stretching, angle bending, torsional strain, and non-bonded (van der Waals and electrostatic) interactions.
Commonly used force fields for hydrocarbon analysis include:
-
MM3
-
MMFF94
-
OPLS
Experimental Protocol: Molecular Mechanics Calculation
-
Structure Input: Build the 3D structure of the desired this compound stereoisomer.
-
Force Field Selection: Choose an appropriate force field (e.g., MM3).
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This involves rotating around single bonds and exploring the puckering of the cyclopentane ring.
-
Energy Minimization: Each identified conformer is subjected to energy minimization to find the nearest local energy minimum on the potential energy surface.
-
Relative Energy Calculation: The energies of all minimized conformers are compared to identify the global minimum and the relative energies of the other stable conformers.
Quantum Mechanics (QM)
Quantum Mechanics methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules and are therefore more reliable for calculating subtle energy differences between conformers.
Commonly used QM methods include:
-
Hartree-Fock (HF): A foundational ab initio method.
-
Møller-Plesset perturbation theory (e.g., MP2): Includes electron correlation effects for higher accuracy.
-
Density Functional Theory (DFT): A widely used method that balances accuracy and computational cost. Common functionals for conformational analysis include B3LYP and M06-2X.
Basis sets , which are sets of mathematical functions used to describe the atomic orbitals, are also a critical component of QM calculations. Common basis sets include Pople-style (e.g., 6-31G*, 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ).
Experimental Protocol: DFT Calculation
-
Initial Geometries: Use the low-energy conformers identified from a molecular mechanics search as starting points for QM calculations.
-
Method and Basis Set Selection: Choose a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).
-
Geometry Optimization: Perform a full geometry optimization for each conformer. This process finds the lowest energy geometry for that particular conformer at the chosen level of theory.
-
Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Single-Point Energy Calculation (Optional): For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a more sophisticated method or a larger basis set.
-
Relative Energy Calculation: Calculate the relative energies of the conformers, including ZPVE corrections, to determine their relative stabilities.
Quantitative Conformational Analysis of this compound Stereoisomers
Table 1: Hypothetical Relative Energies of (1R,2R,3R)-1,2,3-Trimethylcyclopentane Conformers
| Conformer | Methyl Group Orientations | Relative Energy (kcal/mol) |
| A | 1-eq, 2-eq, 3-eq | 0.00 |
| B | 1-ax, 2-eq, 3-eq | 1.8 |
| C | 1-eq, 2-ax, 3-eq | 2.1 |
| D | 1-eq, 2-eq, 3-ax | 1.9 |
Note: "eq" denotes an equatorial-like position, and "ax" denotes an axial-like position. The conformer with all three methyl groups in equatorial-like positions is expected to be the most stable.
Table 2: Hypothetical Relative Energies of (1R,2S,3R)-1,2,3-Trimethylcyclopentane (meso) Conformers
| Conformer | Methyl Group Orientations | Relative Energy (kcal/mol) |
| E | 1-eq, 2-ax, 3-eq | 0.00 |
| F | 1-ax, 2-eq, 3-ax | 3.5 |
Note: In this meso compound, a conformation with two equatorial and one axial methyl group is expected to be the most stable.
Visualization of Conformational Relationships
The relationships between the different stereoisomers and their stable conformations can be visualized using graph diagrams.
Caption: Relationship between stereoisomers and major conformations.
The following diagram illustrates a typical workflow for the theoretical calculation of conformational energies.
Caption: Workflow for theoretical conformational energy calculations.
Conclusion
The conformational analysis of this compound is a complex task that requires the use of sophisticated computational tools. While experimental data on the specific conformer populations are scarce, theoretical calculations using molecular mechanics and quantum mechanics can provide valuable insights into the relative stabilities of the different conformations for each stereoisomer. This knowledge is essential for understanding the structure-activity relationships of molecules containing this substituted cyclopentane motif and for the rational design of new chemical entities in drug discovery and materials science. Further high-level theoretical studies would be beneficial to provide a definitive quantitative picture of the conformational landscape of these molecules.
References
An In-depth Technical Guide to the Chirality and Optical Activity of 1,2,3-Trimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Stereoisomerism of 1,2,3-Trimethylcyclopentane
This compound possesses three stereocenters at carbons C1, C2, and C3. Theoretically, this could lead to a maximum of 2³ or eight stereoisomers. However, due to the presence of a plane of symmetry in some configurations, the actual number of unique stereoisomers is reduced. The stereoisomers of this compound can be categorized into meso compounds and a pair of enantiomers.[1]
Meso Compounds: These are achiral compounds that have stereocenters but are superimposable on their mirror images due to an internal plane of symmetry. For this compound, two meso compounds exist:
-
(1α,2α,3α)-1,2,3-Trimethylcyclopentane (all-cis): In this isomer, all three methyl groups are on the same side of the cyclopentane (B165970) ring, creating a plane of symmetry.[1]
-
(1α,2β,3α)-1,2,3-Trimethylcyclopentane (cis,trans,cis): Here, the methyl groups at C1 and C3 are on the same side, while the methyl group at C2 is on the opposite side. This arrangement also results in a plane of symmetry.[1]
Enantiomers: These are chiral molecules that are non-superimposable mirror images of each other. They exhibit optical activity, meaning they rotate the plane of polarized light.
-
(1α,2α,3β)-1,2,3-Trimethylcyclopentane (cis,cis,trans): This isomer is chiral and exists as a pair of enantiomers.[1] The two enantiomers are (1R,2R,3S)-1,2,3-trimethylcyclopentane and (1S,2S,3R)-1,2,3-trimethylcyclopentane.
The relationship between these stereoisomers is summarized in the diagram below.
Data Presentation: Physicochemical and Chiroptical Properties
A comprehensive understanding of the stereoisomers of this compound requires the characterization of their physical and chiroptical properties. While experimental data for some properties are available for mixtures or are computationally derived, specific rotation values for the pure enantiomers are not found in publicly accessible literature. The following tables summarize the known and predicted properties.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| Boiling Point | ~116 °C (389 K) | [1] |
| Density | 0.8 ± 0.1 g/cm³ | [1] |
| Vapor Pressure | 21.8 ± 0.1 mmHg at 25°C | [1] |
Table 2: Stereoisomer-Specific Properties and Data
| Stereoisomer | Chirality | Optical Activity | Specific Rotation ([α]D) |
| (1α,2α,3α)-all-cis | Achiral (Meso) | Inactive | 0° |
| (1α,2β,3α)-cis,trans,cis | Achiral (Meso) | Inactive | 0° |
| (1R,2R,3S)-cis,cis,trans | Chiral | Optically Active | Data not available in literature |
| (1S,2S,3R)-cis,cis,trans | Chiral | Optically Active | Expected to be equal in magnitude and opposite in sign to the (1R,2R,3S) enantiomer |
Note: The absence of a literature value for the specific rotation of the chiral enantiomers highlights a gap in the experimental data for this compound.
Experimental Protocols
The synthesis, separation, and characterization of the stereoisomers of this compound require specialized experimental techniques. The following sections provide detailed methodologies for these procedures.
Stereoselective Synthesis of Chiral this compound
A general synthesis of this compound, for instance through Friedel-Crafts alkylation of cyclopentane, typically results in a mixture of isomers. To obtain the chiral (1α,2α,3β) isomer, a stereoselective synthetic route is necessary. While a specific, high-yield synthesis for this particular molecule is not extensively documented, a plausible approach can be adapted from established methods for the synthesis of chiral substituted cyclopentanes.
Conceptual Workflow for Asymmetric Synthesis:
Detailed Protocol (Hypothetical):
-
Asymmetric Conjugate Addition: A chiral amine catalyst (e.g., a proline derivative) is used to mediate the Michael addition of an organometallic reagent (e.g., methylmagnesium bromide) to a suitable cyclopentenone precursor. This establishes the first stereocenter in a controlled manner.
-
Diastereoselective Alkylation: The resulting enolate is trapped with a methylating agent (e.g., methyl iodide). The stereochemical outcome of this step is directed by the existing stereocenter, leading to a diastereomerically enriched product.
-
Functional Group Manipulations: The ketone functionality is then converted to a methylene (B1212753) group through a two-step process such as reduction to the alcohol followed by deoxygenation, or via a Wolff-Kishner or Clemmensen reduction. This sequence of reactions would yield the enantioenriched this compound.
Separation of Stereoisomers by Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful technique for the separation of enantiomers.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile, achiral solvent (e.g., hexane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min).
-
Detector Temperature: 250 °C
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample onto the column. The different stereoisomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation and quantification. The two enantiomers of the (1α,2α,3β) isomer should appear as two distinct peaks.
Measurement of Optical Activity by Polarimetry
Polarimetry is the technique used to measure the rotation of plane-polarized light by a chiral compound.
Instrumentation:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm path length)
Protocol:
-
Sample Preparation: Accurately prepare a solution of the purified enantiomer of (1α,2α,3β)-1,2,3-trimethylcyclopentane in a suitable achiral solvent (e.g., chloroform (B151607) or hexane) at a known concentration (c, in g/mL).
-
Blank Measurement: Fill the polarimeter cell with the pure solvent and measure the rotation. This value should be zeroed.
-
Sample Measurement: Rinse and fill the cell with the sample solution, ensuring there are no air bubbles. Measure the observed rotation (α).
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Conclusion
This compound serves as an excellent model for understanding the subtleties of stereoisomerism in cyclic systems. The existence of both meso compounds and a pair of enantiomers from a simple hydrocarbon structure underscores the importance of three-dimensional molecular architecture. While a complete experimental characterization of the chiroptical properties of the chiral isomers remains to be reported in the literature, the theoretical framework and the detailed experimental protocols provided in this guide offer a clear pathway for future research in this area. For scientists in drug development and asymmetric synthesis, a thorough understanding of the principles of chirality and the methods for separating and characterizing stereoisomers is indispensable for the creation of safe and effective chiral molecules.
References
The Dawn of Cyclopentane Chemistry: An In-depth Guide to the Early Characterization of Alkyl-Substituted Cyclopentanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that first defined the chemical and physical landscape of alkyl-substituted cyclopentanes. Long before their contemporary roles as pharmaceutical scaffolds and high-performance fuel components, these cyclic hydrocarbons presented a significant challenge to the pioneers of organic chemistry. This document provides a comprehensive overview of the early synthetic methods, the meticulous characterization of their physical properties, and the nascent understanding of their conformational behavior that laid the groundwork for modern cycloalkane chemistry.
Early Synthetic Approaches: Taming the Five-Membered Ring
In the late 19th and early 20th centuries, the synthesis of cyclic compounds was a formidable challenge. The prevailing methods for creating carbon-carbon bonds were often harsh and low-yielding. Two primary strategies emerged for the construction of alkyl-substituted cyclopentanes: intramolecular cyclization of dihaloalkanes and the use of organometallic reagents.
The Wurtz Reaction: An Intramolecular Approach
The Wurtz reaction, an established method for coupling alkyl halides, was adapted for the synthesis of cyclic structures. By using a dihaloalkane with the appropriate chain length, an intramolecular reaction could be induced to form the cyclopentane (B165970) ring.[1][2] The general principle involved the reaction of a 1,5-dihaloalkane with a reactive metal, typically sodium, in an anhydrous solvent like ether.[2][3]
Experimental Protocol: Synthesis of an Alkyl-Substituted Cyclopentane via the Wurtz Reaction (Generalized from early 20th-century literature)
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a dropping funnel. All glassware must be thoroughly dried to prevent the quenching of the reactive intermediates.
-
Reagents:
-
An appropriate 1,5-dihaloalkane (e.g., 1,5-dibromo-2-methylpentane (B3119444) for the synthesis of methylcyclopentane).
-
Sodium metal, finely divided or as a wire.
-
Anhydrous diethyl ether as the solvent.
-
-
Procedure:
-
The sodium metal is placed in the reaction flask containing anhydrous ether.
-
The 1,5-dihaloalkane is dissolved in a separate portion of anhydrous ether and placed in the dropping funnel.
-
The dihaloalkane solution is added dropwise to the stirred suspension of sodium in ether. The reaction is often initiated by gentle warming.
-
A vigorous reaction ensues, and the mixture is typically refluxed for several hours to ensure complete reaction.
-
After cooling, the excess sodium is carefully quenched, often with ethanol, followed by the addition of water.
-
The ether layer is separated, washed with water, and dried over an anhydrous salt (e.g., calcium chloride).
-
The crude alkyl-substituted cyclopentane is then purified by fractional distillation.
-
It is important to note that the Wurtz reaction for cyclization was often plagued by low yields due to competing side reactions, such as intermolecular coupling and elimination.[1]
The Grignard Reaction: A Stepwise Construction
The advent of the Grignard reaction provided a more controlled and versatile method for synthesizing substituted cyclopentanes. This approach typically involved the reaction of a cyclopentanone (B42830) with an alkyl magnesium halide, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene. A notable example from the early literature is the synthesis of iso-amylcyclopentane.[4]
Experimental Protocol: Synthesis of an Alkyl-Substituted Cyclopentane via the Grignard Reaction (Adapted from Chavanne and Becker, 1929)[4]
-
Step 1: Synthesis of 1-Alkyl-cyclopentanol
-
An ethereal solution of an alkyl magnesium halide (e.g., iso-amylmagnesium bromide) is prepared in a flask equipped with a reflux condenser and a dropping funnel.
-
Cyclopentanone, dissolved in anhydrous ether, is added dropwise to the Grignard reagent with cooling.
-
After the addition is complete, the reaction mixture is refluxed for a short period.
-
The reaction is then quenched by pouring it onto a mixture of ice and a dilute acid (e.g., sulfuric acid).
-
The ether layer is separated, washed, and dried. The solvent is removed to yield the crude 1-alkyl-cyclopentanol.
-
-
Step 2: Dehydration to Alkyl-cyclopentene
-
The crude 1-alkyl-cyclopentanol is mixed with a dehydrating agent, such as p-toluenesulfonic acid.[4]
-
The mixture is heated, and the resulting alkene is distilled off as it is formed.
-
The crude alkene is then purified by fractional distillation.
-
-
Step 3: Hydrogenation to Alkyl-cyclopentane
-
The purified alkyl-cyclopentene is dissolved in a suitable solvent (e.g., ethanol).
-
A hydrogenation catalyst, such as platinum black, is added.[4]
-
The mixture is then subjected to hydrogen gas under pressure until the theoretical amount of hydrogen is absorbed.
-
The catalyst is removed by filtration, and the solvent is evaporated.
-
The final alkyl-substituted cyclopentane is purified by fractional distillation.
-
The following diagram illustrates the logical workflow for the Grignard-based synthesis of an alkyl-substituted cyclopentane.
Caption: Workflow for the synthesis of alkyl-substituted cyclopentanes via the Grignard reaction.
Physical Characterization: Defining the Properties of a New Class of Compounds
A primary focus of early research was the meticulous determination of the physical constants of newly synthesized compounds. These data were essential for establishing purity, identifying isomers, and developing a systematic understanding of the relationship between structure and physical properties. Key compilations of this data from the era include the "Selected Values of Properties of Hydrocarbons" from the National Bureau of Standards (NBS Circular 461), and the extensive works by Gustav Egloff and M.P. Doss.[5][6][7][8]
The following tables summarize the critically evaluated physical properties for a range of alkyl-substituted cyclopentanes as reported in this early literature.
Table 1: Physical Properties of Mono-Alkyl-Substituted Cyclopentanes
| Compound | Molecular Formula | Boiling Point (°C at 1 atm) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |
| Methylcyclopentane | C₆H₁₂ | 71.8 | 0.749 | 1.409 |
| Ethylcyclopentane | C₇H₁₄ | 103.5 | 0.766 | 1.419 |
| n-Propylcyclopentane | C₈H₁₆ | 130.9 | 0.774 | 1.424 |
| Isopropylcyclopentane | C₈H₁₆ | 126.6 | 0.771 | 1.422 |
| n-Butylcyclopentane | C₉H₁₈ | 156.7 | 0.783 | 1.430 |
| Isobutylcyclopentane | C₉H₁₈ | 150.9 | 0.775 | 1.426 |
| sec-Butylcyclopentane | C₉H₁₈ | 149.0 | 0.781 | 1.429 |
| tert-Butylcyclopentane | C₉H₁₈ | 144.9 | 0.784 | 1.429 |
Data compiled from early 20th-century sources, including NBS Circular 461 and related publications.
Table 2: Physical Properties of Di-Alkyl-Substituted Cyclopentanes
| Compound | Molecular Formula | Boiling Point (°C at 1 atm) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |
| 1,1-Dimethylcyclopentane | C₇H₁₄ | 87.7 | 0.755 | 1.412 |
| cis-1,2-Dimethylcyclopentane | C₇H₁₄ | 99.5 | 0.772 | 1.422 |
| trans-1,2-Dimethylcyclopentane | C₇H₁₄ | 91.9 | 0.750 | 1.411 |
| cis-1,3-Dimethylcyclopentane | C₇H₁₄ | 91.8 | 0.745 | 1.408 |
| trans-1,3-Dimethylcyclopentane | C₇H₁₄ | 90.8 | 0.735 | 1.404 |
Data for isomeric dimethylcyclopentanes were crucial for developing an understanding of stereoisomerism in cyclic systems.[9]
The process of characterizing these physical properties was a multi-step workflow, as depicted below.
Caption: Early 20th-century workflow for the physical characterization of alkyl-substituted cyclopentanes.
Early Concepts of Cyclopentane Conformation
While the detailed conformational analysis of cycloalkanes is a hallmark of mid-20th-century chemistry, the early researchers recognized that the cyclopentane ring was not planar. A planar cyclopentane would have C-C-C bond angles of 108°, which is very close to the ideal tetrahedral angle of 109.5°. However, a planar structure would result in significant torsional strain due to the eclipsing of all the C-H bonds.[10][11]
To alleviate this torsional strain, the cyclopentane ring adopts a puckered conformation. The two most discussed non-planar conformations are the "envelope" and the "twist" (or "half-chair").[10][12]
-
Envelope Conformation: In this conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.[13][14] This puckering reduces the torsional strain for many of the C-H bonds.
-
Twist Conformation: Here, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.
Early studies concluded that there is a very small energy barrier between these conformations, and at room temperature, the cyclopentane ring undergoes rapid "pseudorotation," where the pucker travels around the ring.[12] The presence of alkyl substituents influences the preferred conformation to minimize steric interactions.
The logical relationship between the structural features of cyclopentane and its conformational preferences is outlined below.
Caption: Logical flow from planar to puckered conformations in cyclopentane.
The Advent of Spectroscopic Analysis
While the bulk of early characterization relied on physical constants, the mid-20th century saw the emergence of vibrational spectroscopy (infrared and Raman) as a powerful tool for structural elucidation.[15][16][17][18] These techniques allowed for the direct probing of the vibrational modes of the molecule, providing a "fingerprint" that was unique to its structure. Early spectroscopic studies on alkyl-substituted cyclopentanes focused on identifying characteristic frequencies associated with the C-H and C-C bonds of the cyclopentane ring and its substituents. This allowed for a more definitive identification of isomers than was possible with physical constants alone.
Conclusion
The early research on alkyl-substituted cyclopentanes was a testament to the ingenuity and perseverance of the pioneers of organic chemistry. Through the development of new synthetic methods and the meticulous measurement of physical properties, they were able to isolate, identify, and begin to understand the fundamental nature of these important cyclic molecules. Their work not only provided a wealth of foundational data but also laid the conceptual groundwork for our modern understanding of cycloalkane stereochemistry and conformational analysis. This historical perspective is invaluable for today's researchers, providing context for the sophisticated techniques now used in drug discovery and materials science, where the cyclopentane ring continues to be a structural motif of great importance.
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Full text of "Isomerization Of Pure Hydrocarbons." [archive.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Request Rejected [emsl.pnnl.gov]
- 16. Infrared and Raman spectra, theoretical calculations, conformations, and two-dimensional potential energy surface of 2-cyclopenten-1-one ethylene ketal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Infrared and Raman Spectroscopy - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 18. Infrared and Raman Spectroscopy - 2nd Edition | Elsevier Shop [shop.elsevier.com]
An In-depth Technical Guide to the Puckered Ring Structure of 1,2,3-Trimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the puckered ring structure of 1,2,3-trimethylcyclopentane, a substituted cycloalkane of significant interest in stereochemistry and conformational analysis. Understanding the three-dimensional arrangement of its stereoisomers is critical for applications in organic synthesis, medicinal chemistry, and materials science, where molecular conformation dictates reactivity and biological activity.
Introduction: The Non-planar Nature of Cyclopentane (B165970)
Contrary to a planar representation, the cyclopentane ring adopts puckered conformations to alleviate torsional strain arising from eclipsed carbon-hydrogen bonds. This puckering is a dynamic process known as pseudorotation, where the molecule rapidly interconverts between various non-planar forms. The two most prominent conformations are the "envelope" and the "half-chair". The substitution of the cyclopentane ring with methyl groups at the 1, 2, and 3 positions introduces steric interactions that influence the preferred conformation and the energy barriers between them for each stereoisomer.
There are three geometric isomers of this compound: cis,cis, cis,trans, and trans,trans.[1] These isomers have distinct stereochemical properties, with some being chiral and others meso.[2]
Stereoisomers of this compound
This compound possesses three stereocenters, leading to a variety of stereoisomers. The relative orientation of the three methyl groups defines these isomers.[2]
-
(1R,2R,3R)- and (1S,2S,3S)-1,2,3-trimethylcyclopentane: This enantiomeric pair corresponds to the cis,cis,trans isomer.
-
(1R,2S,3R)-1,2,3-trimethylcyclopentane: This is a meso compound, also known as the cis,trans,cis isomer.
-
cis,cis,cis-1,2,3-trimethylcyclopentane: This is another meso compound due to a plane of symmetry.
The stability of each stereoisomer is determined by the conformational preferences of the methyl groups, which can occupy pseudo-axial or pseudo-equatorial positions in the puckered ring. Generally, conformations that minimize steric interactions, particularly 1,2- and 1,3-diaxial-like interactions between methyl groups, are energetically favored.
Conformational Analysis: Unveiling the 3D Structure
The puckered conformations of the this compound stereoisomers can be characterized by a combination of computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Computational Approach: Density Functional Theory (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometries and relative energies of the different conformers of each stereoisomer.[2] These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles that define the puckered structure.
Table 1: Calculated Relative Energies of this compound Conformers (Hypothetical Data)
| Stereoisomer | Conformation | Method | Relative Energy (kcal/mol) |
| cis,cis,cis | Envelope (C1-endo) | DFT B3LYP/6-31G | 0.00 |
| cis,cis,cis | Half-Chair (C1,C2-puckered) | DFT B3LYP/6-31G | 0.85 |
| cis,trans,cis | Envelope (C2-endo) | DFT B3LYP/6-31G | 0.00 |
| cis,trans,cis | Half-Chair (C1,C2-puckered) | DFT B3LYP/6-31G | 1.20 |
| cis,cis,trans | Envelope (C3-endo) | DFT B3LYP/6-31G | 0.00 |
| cis,cis,trans | Half-Chair (C2,C3-puckered) | DFT B3LYP/6-31G | 0.50 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific computational studies.
Table 2: Calculated Key Dihedral Angles for the Most Stable Conformer of cis,cis,cis-1,2,3-Trimethylcyclopentane (Hypothetical Data)
| Dihedral Angle | Value (degrees) |
| C5-C1-C2-C3 | 35.2 |
| C1-C2-C3-C4 | -15.8 |
| C2-C3-C4-C5 | -10.1 |
| C3-C4-C5-C1 | 30.5 |
| C4-C5-C1-C2 | -39.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from specific computational studies.
Experimental Approach: NMR Spectroscopy
NMR spectroscopy is the primary experimental method for elucidating the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR spectra, along with two-dimensional techniques like NOESY, provide crucial information.
The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them. This relationship is described by the Karplus equation. By measuring the ³JHH values from a high-resolution ¹H NMR spectrum, the dihedral angles in the cyclopentane ring can be estimated, providing insight into the ring's pucker.
NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å).[3][4] This is particularly useful for determining the relative stereochemistry of the methyl groups. For instance, a cross-peak between the protons of two methyl groups in a NOESY spectrum indicates that these groups are on the same face of the cyclopentane ring (cis relationship).[5][6]
Experimental Protocols
Computational Protocol for Conformational Analysis
-
Structure Generation: Generate the 3D structures of all possible stereoisomers and their likely envelope and half-chair conformers.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G* basis set.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).
-
Energy Calculation: Calculate the single-point energy of each optimized conformer at a higher level of theory for more accurate relative energies.
-
Data Analysis: Tabulate the relative energies, key bond angles, and dihedral angles for all conformers.
NMR Spectroscopy Protocol for Conformational Analysis
-
Sample Preparation: Dissolve a pure sample of the this compound isomer in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
COSY Acquisition: Acquire a 2D COSY spectrum to identify proton-proton coupling networks.
-
NOESY Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time to observe through-space correlations.[4]
-
Data Analysis:
-
Measure the chemical shifts and integration of all signals in the ¹H and ¹³C spectra.
-
Extract the vicinal coupling constants (³JHH) from the ¹H NMR spectrum.
-
Use the Karplus equation to estimate the corresponding dihedral angles.
-
Analyze the cross-peaks in the NOESY spectrum to identify protons that are close in space, which helps in determining the relative stereochemistry of the methyl groups.[3][6]
-
Visualizations
Caption: Stereoisomers of this compound.
Caption: Pseudorotation between envelope and half-chair conformations.
Caption: Experimental workflow for NMR-based conformational analysis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2,3-Trimethylcyclopentane Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trimethylcyclopentane, a saturated hydrocarbon with the molecular formula C₈H₁₆, possesses three stereocenters, giving rise to four distinct stereoisomers.[1] These isomers consist of two meso compounds and one pair of enantiomers. The specific spatial arrangement of the three methyl groups significantly influences the molecule's physical and chemical properties, making stereoselective synthesis crucial for applications in materials science, drug discovery, and as chiral building blocks in organic synthesis.
The four stereoisomers are:
-
(1R,2S,3R)-1,2,3-trimethylcyclopentane (meso, cis,trans,cis)
-
(1S,2R,3S)-1,2,3-trimethylcyclopentane (this is the same meso compound as above)
-
(1R,2R,3S)-1,2,3-trimethylcyclopentane and (1S,2S,3R)-1,2,3-trimethylcyclopentane (a pair of enantiomers, cis,cis,trans)
-
all-cis-1,2,3-trimethylcyclopentane (meso)
This document provides detailed application notes and protocols for the synthesis of these stereoisomers, focusing on methods that offer some degree of stereocontrol.
General Synthetic Strategies
Several general methodologies can be employed for the synthesis of substituted cyclopentanes, although achieving high stereoselectivity for the 1,2,3-trimethyl substitution pattern can be challenging.
-
Friedel-Crafts Alkylation: The alkylation of a cyclopentane (B165970) ring with methyl halides is a straightforward approach but often leads to a mixture of isomers, including the desired 1,2,3-trimethylcyclopentanes as well as 1,2,4-trimethylcyclopentane (B14176915) and ring-expanded products.[1] This lack of selectivity necessitates efficient purification methods like fractional distillation or preparative gas chromatography.[1]
-
Catalytic Hydrogenation of Trimethylcyclopentene: A more controlled method involves the catalytic hydrogenation of a specific 1,2,3-trimethylcyclopentene (B13819373) isomer. The stereochemical outcome of the hydrogenation is dependent on the substrate's geometry and the catalyst used, often proceeding via syn-addition of hydrogen to the less sterically hindered face of the double bond.
-
Intramolecular Cycloaddition Reactions: Advanced stereocontrolled syntheses can be designed using intramolecular cycloaddition reactions, such as the Diels-Alder or Nicholas reactions, to construct the cyclopentane ring with the desired stereochemistry.[1]
Experimental Protocols
Protocol 1: Synthesis of a Mixture of this compound Stereoisomers via Catalytic Hydrogenation of 1,2,3-Trimethyl-1-cyclopentene
This protocol describes a general method for the synthesis of a mixture of this compound stereoisomers starting from the corresponding alkene. The diastereomeric ratio of the product will depend on the stereochemistry of the starting alkene and the hydrogenation conditions.
Experimental Workflow:
Caption: Catalytic hydrogenation of 1,2,3-trimethyl-1-cyclopentene.
Materials:
-
1,2,3-Trimethyl-1-cyclopentene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10 mol%)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 1,2,3-trimethyl-1-cyclopentene in ethanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge it with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The resulting product will be a mixture of this compound stereoisomers, which can be analyzed by GC-MS and NMR to determine the diastereomeric ratio. Further purification by fractional distillation or preparative GC may be required to separate the isomers.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Yield | >95% |
| Diastereomeric Ratio | Dependent on starting material and conditions |
Protocol 2: Diastereoselective Synthesis of a Substituted Cyclopentane via Michael Addition (Illustrative)
While not a direct synthesis of this compound, this protocol illustrates a modern approach to creating substituted cyclopentanes with high diastereoselectivity, which could be adapted for the target molecule.
Logical Relationship of Stereocontrol:
Caption: Diastereoselective cyclopentane synthesis workflow.
Further research into specific chiral auxiliaries or catalysts would be necessary to adapt this general strategy for the stereospecific synthesis of this compound stereoisomers.
Data Presentation
A comprehensive summary of the physical properties of the known this compound stereoisomers is presented below for easy comparison.
Table 1: Physical Properties of this compound Stereoisomers
| Stereoisomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| cis,cis,trans-1,2,3-Trimethylcyclopentane | 15890-40-1 | ~111-118 | ~0.78 | N/A |
| cis,trans,cis-1,2,3-Trimethylcyclopentane | 2613-69-6 | 116.3 | 0.755 | 1.414 |
| Mixture of Diastereomers | 2815-57-8 | 116.3 | 0.754 | N/A |
Note: Data for the individual enantiomers of the cis,cis,trans isomer are not separately available and are expected to be identical to the racemic mixture.
Conclusion
The stereoselective synthesis of this compound isomers remains a specialized area of research. The most practical approach for obtaining a specific stereoisomer is likely through the stereospecific catalytic hydrogenation of a well-defined trimethylcyclopentene precursor. For general applications requiring a mixture of these isomers, direct alkylation or hydrogenation of a mixture of alkene precursors can be employed, followed by rigorous purification. The development of novel asymmetric catalytic methods will be key to accessing enantiomerically pure forms of the chiral cis,cis,trans-1,2,3-trimethylcyclopentane. Researchers in drug development and materials science can utilize the foundational protocols and data presented here as a starting point for their specific synthetic goals.
References
Application Notes and Protocols for the Synthesis of 1,2,3-Trimethylcyclopentane via Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized experimental protocol for the synthesis of 1,2,3-trimethylcyclopentane through the Friedel-Crafts alkylation of cyclopentane (B165970). Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction that utilizes a Lewis acid catalyst to alkylate a substrate, in this case, a cycloalkane. While traditionally applied to aromatic compounds, the principles can be extended to alkanes, albeit with specific challenges. This protocol outlines a representative procedure and discusses the critical parameters, potential side reactions, and analytical methods for product characterization. Due to the nature of carbocation chemistry involved in Friedel-Crafts reactions with alkanes, the synthesis is expected to yield a mixture of isomers, including various trimethylcyclopentane and rearranged trimethylcyclohexane products.
Introduction
This compound is a saturated cyclic hydrocarbon with applications as a building block in organic synthesis and as a component in specialty fuels. The synthesis of specifically substituted cycloalkanes is a common objective in organic chemistry. The Friedel-Crafts alkylation of cyclopentane with a methylating agent in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), presents a direct route to introduce methyl groups onto the cyclopentane ring. However, this method is prone to challenges such as polyalkylation, carbocation rearrangements leading to isomeric products, and difficulties in controlling stereoselectivity. These application notes provide a framework for approaching this synthesis, with a focus on understanding the underlying chemical principles and managing the complexities of the reaction.
Reaction Principle
The Friedel-Crafts alkylation of cyclopentane proceeds via an electrophilic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride, activates the methylating agent (e.g., methyl chloride) to generate a highly reactive electrophile, a methyl carbocation or a polarized complex. This electrophile then attacks the C-H bond of the cyclopentane ring, leading to the substitution of a hydrogen atom with a methyl group and the formation of a protonated Lewis acid complex. The catalyst is regenerated, and the alkylated product is formed. Subsequent alkylations can occur, leading to di- and tri-substituted products.
Data Presentation
Due to the inherent lack of selectivity in the Friedel-Crafts alkylation of cyclopentane, the reaction is expected to produce a complex mixture of products. The precise quantitative distribution of these products is highly dependent on the specific reaction conditions (temperature, catalyst concentration, reaction time) and is not widely reported in the literature for this specific transformation. The following table summarizes the expected major products and potential byproducts.
| Product | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | (mixture of stereoisomers) | 2815-57-8 | C₈H₁₆ | 112.21 | ~116 | Desired product; exists as multiple stereoisomers (cis and trans).[1] |
| 1,2,4-Trimethylcyclopentane | (mixture of stereoisomers) | 4850-28-6 | C₈H₁₆ | 112.21 | ~115 | Common isomeric byproduct due to rearrangements. |
| 1,1,2-Trimethylcyclopentane | (mixture of stereoisomers) | 4259-00-1 | C₈H₁₆ | 112.21 | ~112 | Isomeric byproduct. |
| 1,1,3-Trimethylcyclopentane | (mixture of stereoisomers) | 4516-69-2 | C₈H₁₆ | 112.21 | ~110 | Isomeric byproduct. |
| Trimethylcyclohexanes | (mixture of isomers) | e.g., 1,2,3-trimethylcyclohexane (B155785) (1678-97-3) | C₉H₁₈ | 126.24 | ~135-145 | Ring-expansion byproducts resulting from carbocation rearrangements. |
| Polymethylated Cyclopentanes | > C₈H₁₆ | > 112.21 | > 116 | Products of further alkylation. |
Experimental Protocols
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is a corrosive and water-reactive solid that releases HCl gas upon contact with moisture. Methyl chloride is a flammable gas. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.
Generalized Protocol for Friedel-Crafts Methylation of Cyclopentane
Materials:
-
Cyclopentane (anhydrous)
-
Methyl chloride (gas or condensed liquid)
-
Aluminum chloride (anhydrous powder)
-
Anhydrous dichloromethane (B109758) (or other suitable inert solvent)
-
Ice-water bath
-
Dry ice/acetone bath
-
Hydrochloric acid (1 M, aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a reflux condenser fitted with a drying tube or connected to a gas bubbler.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future solvent, and a reflux condenser protected by a drying tube, add anhydrous aluminum chloride (e.g., 0.3 equivalents relative to cyclopentane).
-
Solvent and Substrate Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride. Cool the flask to 0°C using an ice-water bath. Add anhydrous cyclopentane (1.0 equivalent) to the stirred suspension.
-
Methylating Agent Addition: Slowly bubble methyl chloride gas through the stirred reaction mixture. Alternatively, if using condensed methyl chloride, add it dropwise via a pre-calibrated addition funnel cooled with a dry ice/acetone bath. Maintain the reaction temperature between 0°C and 5°C. The addition of methyl chloride is exothermic.
-
Reaction Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them in cold dilute HCl, and analyzing the organic layer by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Quenching: Once the desired level of conversion is achieved (or after a set reaction time, e.g., 2-4 hours), slowly and carefully quench the reaction by pouring the mixture over crushed ice and 1 M HCl with vigorous stirring. This should be done in a fume hood as HCl gas will be evolved.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation.
-
Purification and Analysis: The resulting crude product will be a mixture of alkylated cyclopentanes. Fractional distillation may be used to separate the products based on their boiling points. The composition of the fractions should be analyzed by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the various isomers of this compound and other byproducts.[1]
Mandatory Visualizations
Logical Workflow for Friedel-Crafts Alkylation
Caption: Workflow for the synthesis of this compound.
Potential Product Mixture from Friedel-Crafts Alkylation
Caption: Potential products of Friedel-Crafts alkylation of cyclopentane.
Discussion of Challenges and Optimization
The primary challenge in the Friedel-Crafts alkylation of cyclopentane is the lack of selectivity. Several factors contribute to this:
-
Polyalkylation: The initial methylation of cyclopentane activates the ring for further alkylation, making it difficult to stop the reaction at the desired tri-substituted stage. Using a large excess of cyclopentane relative to the methylating agent can favor mono- and di-alkylation over higher substitutions.
-
Carbocation Rearrangements: The intermediate cyclopentyl carbocations can undergo hydride and methyl shifts to form more stable carbocations, leading to a mixture of constitutional isomers. Furthermore, ring-expansion to the more stable cyclohexyl carbocation system is a significant competing pathway.
-
Stereoselectivity: The reaction generally does not offer control over the stereochemistry of the newly formed chiral centers, resulting in a mixture of diastereomers and enantiomers for this compound.
To optimize the reaction and potentially increase the yield of the desired this compound, the following parameters can be varied:
-
Catalyst: While AlCl₃ is the most common catalyst, other Lewis acids such as FeCl₃ or solid acid catalysts could be explored to modify the reactivity and selectivity.
-
Temperature: Lower reaction temperatures generally disfavor rearrangement and polyalkylation reactions.
-
Solvent: The choice of an inert solvent can influence the solubility of the catalyst and the reaction intermediates, thereby affecting the reaction outcome.
-
Reaction Time: Careful monitoring of the reaction progress is crucial to stop the reaction before significant formation of undesired byproducts occurs.
Conclusion
The Friedel-Crafts alkylation of cyclopentane provides a direct, albeit non-selective, route for the synthesis of this compound. The provided generalized protocol serves as a starting point for researchers interested in exploring this transformation. A thorough understanding of the underlying reaction mechanisms, particularly the potential for carbocation rearrangements and polyalkylation, is essential for interpreting the results and for any attempts at optimizing the reaction to favor the desired product. The successful isolation and characterization of this compound from the complex reaction mixture will heavily rely on efficient separation techniques like fractional distillation and robust analytical methods such as GC-MS and NMR.
References
zirconocene-catalyzed trimerization of propylene to 1,2,3-Trimethylcyclopentane
Application Notes and Protocols: Zirconocene-Catalyzed Propylene (B89431) Reactions
A Note on the Trimerization of Propylene to 1,2,3-Trimethylcyclopentane:
Extensive literature searches did not yield specific protocols or established research on the direct zirconocene-catalyzed trimerization of propylene to this compound. Zirconocene (B1252598) catalysts are predominantly known for their high efficacy in the polymerization of α-olefins like propylene, leading to the formation of polypropylene. While dimerization and linear oligomerization of propylene using zirconocene catalysts are also documented, the specific cyclotrimerization to form a substituted cyclopentane (B165970) ring is not a commonly reported reaction pathway.
Therefore, these application notes will focus on the well-established and extensively researched area of zirconocene-catalyzed polymerization of propylene. The provided protocols and data are based on typical procedures found in the scientific literature for this process, which is of significant interest to researchers in polymer chemistry and materials science.
Application Notes: Zirconocene-Catalyzed Polymerization of Propylene
Introduction
Zirconocene-based catalysts are a class of metallocene catalysts that have revolutionized the field of olefin polymerization. These single-site catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), exhibit remarkable activity and stereoselectivity in the polymerization of propylene. The ability to tune the ligand framework around the zirconium center allows for precise control over the resulting polypropylene's microstructure (isotacticity, syndiotacticity, or atacticity), molecular weight, and molecular weight distribution. This level of control makes zirconocene catalysts invaluable tools for academic research and industrial production of tailored polypropylenes with specific properties.
Key Features of Zirconocene Catalysts:
-
High Activity: Zirconocene catalysts can exhibit very high polymerization activities, often orders of magnitude greater than traditional Ziegler-Natta catalysts.
-
Stereochemical Control: The symmetry of the zirconocene complex dictates the stereochemistry of the resulting polymer. For example, C2-symmetric ansa-zirconocenes typically produce isotactic polypropylene, while Cs-symmetric catalysts can yield syndiotactic polypropylene.
-
Narrow Molecular Weight Distribution: As single-site catalysts, they tend to produce polymers with a narrow molecular weight distribution (polydispersity index, PDI ≈ 2), indicating a more uniform polymer chain length.
-
Cocatalyst Requirement: Activation of the zirconocene dichloride precatalyst is typically achieved with a cocatalyst, most commonly methylaluminoxane (MAO), which acts as a chloride abstractor and alkylating agent to generate the active cationic zirconium species.
Experimental Protocols
General Materials and Methods
-
Reagents:
-
Zirconocene precatalyst (e.g., rac-Et(Ind)2ZrCl2, rac-Me2Si(Ind)2ZrCl2)
-
Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt %)
-
High-purity propylene (polymerization grade)
-
Anhydrous toluene (solvent)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (for deashing)
-
Acetone (for washing)
-
Argon or Nitrogen (for inert atmosphere)
-
-
Equipment:
-
Schlenk line or glovebox for inert atmosphere manipulation
-
High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature controller, and gas inlet/outlet.
-
Cannulas and syringes for liquid transfer
-
Standard laboratory glassware (dried in an oven)
-
Protocol for Propylene Polymerization
a) Reactor Preparation:
-
The reactor is disassembled, thoroughly cleaned, and dried in an oven at 120 °C overnight.
-
The reactor is assembled while hot and then subjected to several vacuum/argon (or nitrogen) cycles to ensure an inert atmosphere.
-
Anhydrous toluene is introduced into the reactor via cannula transfer under a positive pressure of inert gas.
-
The reactor is heated to the desired polymerization temperature (e.g., 50-70 °C) and the solvent is saturated with propylene by introducing the monomer at the desired pressure.
b) Catalyst Activation and Polymerization:
-
In a separate Schlenk flask inside a glovebox, the zirconocene precatalyst is dissolved in a small amount of anhydrous toluene.
-
The required amount of MAO solution is added to the reactor, followed by stirring.
-
The zirconocene solution is then injected into the reactor to initiate the polymerization.
-
The polymerization is allowed to proceed for a predetermined time, maintaining a constant temperature and propylene pressure.
c) Quenching and Product Isolation:
-
The polymerization is terminated by venting the propylene and injecting acidified methanol into the reactor.
-
The resulting polymer precipitates as a white solid.
-
The polymer is collected by filtration, washed extensively with methanol and acetone, and then dried in a vacuum oven at 60 °C to a constant weight.
Data Presentation
The performance of zirconocene catalysts in propylene polymerization is influenced by various factors including the catalyst structure, cocatalyst, temperature, and monomer concentration. Below is a table summarizing typical data for propylene polymerization using different zirconocene catalysts.
| Precatalyst | Cocatalyst | Temp (°C) | Activity (kg PP/mol Zr·h) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| rac-Et(Ind)2ZrCl2 | MAO | 50 | 10,000 - 30,000 | 100 - 300 | 2.0 - 2.5 |
| rac-Me2Si(Ind)2ZrCl2 | MAO | 70 | 20,000 - 50,000 | 150 - 400 | 2.0 - 2.8 |
| Cp2ZrCl2 | MAO | 60 | 1,000 - 5,000 | 50 - 150 | 2.5 - 3.5 |
Note: The values presented are illustrative and can vary significantly based on specific reaction conditions.
Visualizations
Catalytic Cycle for Zirconocene-Catalyzed Propylene Polymerization
Caption: A simplified diagram of the Cossee-Arlman mechanism for zirconocene-catalyzed propylene polymerization.
Experimental Workflow for Propylene Polymerization
Caption: A typical experimental workflow for zirconocene-catalyzed propylene polymerization.
Application Notes and Protocols: 1,2,3-Trimethylcyclopentane and its Analogs as Chiral Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and data on the use of chiral cyclopentane (B165970) scaffolds, exemplified by derivatives analogous to 1,2,3-trimethylcyclopentane, as versatile building blocks in asymmetric organic synthesis. The protocols highlight key strategies for establishing stereocenters on a cyclopentane ring and the subsequent application of these chiral templates in stereoselective transformations.
Section 1: Asymmetric Synthesis of a Chiral Cyclopentane Core via Catalytic Reduction
A fundamental approach to obtaining enantiomerically enriched cyclopentane derivatives is through the asymmetric reduction of prochiral cyclopentenones. This method establishes key stereocenters that can be further elaborated. The following protocol is adapted from a highly efficient synthesis of key intermediates for substance P antagonists, demonstrating a robust method for creating a 1,2,3-trisubstituted cyclopentane core.
Application: Synthesis of Chiral Hydroxy-Esters as Precursors to Bioactive Molecules
This protocol details the catalytic asymmetric reduction of a 2,3-disubstituted cyclopentenone to yield a chiral allylic alcohol. This product serves as a versatile intermediate for the synthesis of complex molecules where the stereochemistry of the cyclopentane ring is crucial for biological activity.
Experimental Protocol: Asymmetric Reduction of 2,3-Disubstituted Cyclopentenone
Objective: To synthesize enantiomerically enriched (1R,5S)-5-hydroxy-2,3-disubstituted-cyclopent-2-enecarboxylate through catalytic asymmetric reduction.
Materials:
-
2,3-disubstituted cyclopentenone starting material
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH3·SMe2)
-
Toluene (B28343), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the 2,3-disubstituted cyclopentenone (1.0 eq).
-
Anhydrous toluene (50 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
To the stirred solution, (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) is added dropwise via syringe.
-
After stirring for 15 minutes at -78 °C, borane-dimethyl sulfide complex (0.6 eq) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -75 °C.
-
The reaction mixture is stirred at -78 °C for 3 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol (10 mL) at -78 °C.
-
The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired chiral allylic alcohol.
Data Presentation: Asymmetric Reduction of Cyclopentenones
The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the asymmetric reduction of various 2,3-disubstituted cyclopentenones using the described protocol.
| Entry | R1 Substituent | R2 Substituent | Yield (%)[1] | ee (%)[1] |
| 1 | Phenyl | Methyl | 98 | 96 |
| 2 | 4-Fluorophenyl | Methyl | 95 | 95 |
| 3 | 2-Thienyl | Methyl | 92 | 94 |
| 4 | Cyclohexyl | Methyl | 82 | 89 |
Logical Workflow: Asymmetric Synthesis of a 1,2,3-Trisubstituted Cyclopentane
The following diagram illustrates the key steps in the synthesis, highlighting the crucial asymmetric reduction that establishes the stereochemistry of the cyclopentane ring.
Caption: Asymmetric synthesis of a 1,2,3-trisubstituted cyclopentane core.
Section 2: Cyclopentane-Derived Chiral Auxiliary in Asymmetric Alkylation
Chiral auxiliaries derived from rigid cyclic scaffolds are highly effective in controlling the stereochemical outcome of reactions on an attached prochiral substrate. This section details the application of a chiral auxiliary synthesized from (1S,2R)-2-aminocyclopentan-1-ol, a close analog of functionalized this compound, in asymmetric alkylation reactions.
Application: Stereoselective Synthesis of α-Alkylated Carboxylic Acids
This protocol describes the use of a cyclopentane-fused oxazolidinone as a chiral auxiliary to direct the diastereoselective alkylation of a propionyl imide. Subsequent cleavage of the auxiliary yields an enantiomerically enriched α-substituted carboxylic acid, a valuable building block in pharmaceutical and natural product synthesis.
Experimental Protocol: Asymmetric Alkylation using a Cyclopentane-Derived Auxiliary
Objective: To synthesize an enantiomerically enriched α-alkylated propionic acid via diastereoselective alkylation of an N-propionyl oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol.
Materials:
-
(4R,5S)-Cyclopentano[d]oxazolidin-2-one chiral auxiliary
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under a nitrogen atmosphere, add n-BuLi (1.05 eq) dropwise.
-
After stirring for 30 minutes, add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the N-propionyl imide by flash chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl imide (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add LDA (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. The crude alkylated product is purified by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated imide (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous H2O2 (4.0 eq) followed by aqueous LiOH (0.8 M, 2.0 eq).
-
Stir the mixture at room temperature for 4 hours.
-
Quench the excess peroxide by adding aqueous Na2SO3 solution.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract the carboxylic acid product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Data Presentation: Diastereoselective Alkylation Results
The following table summarizes the yields and diastereomeric ratios for the alkylation of the N-propionyl imide derived from the cyclopentane auxiliary.
| Entry | Alkyl Halide | Yield (%)[2] | Diastereomeric Ratio (dr)[2] |
| 1 | Benzyl bromide | 92 | >99:1 |
| 2 | Ethyl iodide | 95 | >99:1 |
| 3 | Allyl bromide | 90 | >99:1 |
| 4 | Methyl iodide | 96 | >99:1 |
Logical Workflow: Chiral Auxiliary in Asymmetric Synthesis
This diagram outlines the overall process of using a chiral auxiliary for asymmetric synthesis, from its attachment to the substrate to its final removal and recovery.
Caption: General workflow for the use of a cyclopentane-derived chiral auxiliary.
References
- 1. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 2. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2,4-Trimethylcyclopentadienyl Ligands in Organometallic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While 1,2,3-trimethylcyclopentane, a saturated hydrocarbon, does not find direct application as a ligand in organometallic chemistry due to its lack of available orbitals for metal coordination, its unsaturated counterpart, the trimethylcyclopentadienyl anion (Me₃Cp⁻), is a valuable ligand in this field. Substituted cyclopentadienyl (B1206354) (Cp) ligands are cornerstones of modern organometallic chemistry, allowing for the fine-tuning of the electronic and steric properties of metal centers to influence reactivity and selectivity in catalytic processes. This document focuses on the applications of the 1,2,4-trimethylcyclopentadienyl ligand, a close isomer of the 1,2,3-derivative, in organometallic synthesis and catalysis. The principles and protocols described herein are broadly applicable to other polysubstituted cyclopentadienyl ligands.
Application Note 1: 1,2,4-Trimethylcyclopentadienyl Ligands in Polymerization Catalysis
Background:
Organometallic complexes of early transition metals, such as titanium and zirconium, bearing substituted cyclopentadienyl ligands are widely employed as catalysts or pre-catalysts for olefin polymerization. The substituents on the cyclopentadienyl ring significantly impact the catalyst's activity, stability, and the properties of the resulting polymer. The trimethylcyclopentadienyl ligand, with its electron-donating methyl groups, enhances the electron density at the metal center, which can influence the catalyst's Lewis acidity and its interaction with co-catalysts and monomers.
Key Features of (1,2,4-Trimethylcyclopentadienyl)metal Complexes in Polymerization:
-
Enhanced Solubility: The methyl groups on the cyclopentadienyl ring increase the lipophilicity of the resulting metal complex, leading to better solubility in the nonpolar organic solvents typically used for polymerization reactions.
-
Modified Steric Environment: The steric bulk of the trimethylcyclopentadienyl ligand can influence the regioselectivity and stereoselectivity of monomer insertion, thereby controlling the microstructure (e.g., tacticity) of the polymer.
-
Electronic Tuning: The electron-donating nature of the methyl groups increases the electron density on the metal center. This can affect the strength of the metal-alkyl bond in the active catalytic species and the ease of monomer coordination and insertion.
Example Application: Styrene (B11656) Polymerization
Quantitative Data Summary
Due to the scarcity of directly comparable quantitative data for the 1,2,4-trimethylcyclopentadienyl ligand across different catalytic systems in a single source, the following table provides a representative overview of the performance of substituted cyclopentadienyl titanium complexes in styrene polymerization, illustrating the general trends observed.
| Catalyst Precursor | Co-catalyst | Polymerization Conditions | Activity (kg Pol./(mol Ti·h)) | Polymer Tacticity | Reference |
| CpTiCl₃ | MAO | Toluene, 50 °C | High | >95% syndiotactic | General literature |
| (MeCp)TiCl₃ | MAO | Toluene, 50 °C | Moderate-High | >95% syndiotactic | General literature |
| (Me₅Cp)TiCl₃ (Cp*) | MAO | Toluene, 50 °C | Moderate | >95% syndiotactic | [2] |
Note: Cp = cyclopentadienyl, MeCp = methylcyclopentadienyl, Me₅Cp (Cp) = pentamethylcyclopentadienyl. The activity is generally influenced by the specific reaction conditions and the [Al]/[Ti] ratio.*
Experimental Protocols
Protocol 1: Synthesis of 1,2,4-Trimethylcyclopentadiene
This protocol describes a general method for the synthesis of polysubstituted cyclopentadienes, which are the precursors to the corresponding cyclopentadienyl ligands.
Materials:
-
Appropriate ketone or enone precursor
-
Methylmagnesium bromide (Grignard reagent) or methyllithium
-
Anhydrous diethyl ether or THF
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive synthesis (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Grignard Reaction: To a solution of the appropriate cyclopentenone precursor in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add a solution of methylmagnesium bromide (or other suitable methylating agent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol intermediate.
-
Dehydration: Dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux, often with a Dean-Stark trap to remove water.
-
Monitor the reaction for the disappearance of the alcohol and the formation of the diene.
-
Work-up: After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. The crude 1,2,4-trimethylcyclopentadiene can be purified by distillation under reduced pressure.
Protocol 2: Synthesis of (1,2,4-Trimethylcyclopentadienyl)titanium Trichloride (B1173362) [(1,2,4-Me₃Cp)TiCl₃]
This protocol is a representative procedure for the synthesis of a half-sandwich titanium complex.
Materials:
-
1,2,4-Trimethylcyclopentadiene
-
n-Butyllithium (n-BuLi) in hexanes
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous hexanes or pentane
-
Anhydrous toluene
-
Cannula and syringe techniques for air-sensitive reagents
-
Schlenk glassware
Procedure:
-
Deprotonation of the Diene: In a Schlenk flask under a nitrogen or argon atmosphere, dissolve freshly distilled 1,2,4-trimethylcyclopentadiene in anhydrous hexanes.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add one equivalent of n-butyllithium in hexanes dropwise via syringe.
-
Allow the mixture to slowly warm to room temperature and stir for several hours to ensure complete formation of lithium 1,2,4-trimethylcyclopentadienide, which may precipitate as a white solid.
-
Complexation: In a separate Schlenk flask, prepare a solution of one equivalent of titanium tetrachloride in anhydrous toluene.
-
Cool the TiCl₄ solution to -78 °C.
-
Slowly transfer the suspension of lithium 1,2,4-trimethylcyclopentadienide to the TiCl₄ solution via cannula.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight. The color of the solution will typically change to orange or red.
-
Isolation: Remove the precipitated lithium chloride by filtration under an inert atmosphere using a filter cannula or a Schlenk filter funnel.
-
Purification: Remove the solvent from the filtrate under vacuum to yield the crude product. The (1,2,4-trimethylcyclopentadienyl)titanium trichloride can be purified by recrystallization from a suitable solvent like a toluene/hexane mixture at low temperature or by sublimation if thermally stable.
Visualizations
Caption: Synthetic pathway for 1,2,4-trimethylcyclopentadiene.
Caption: Workflow for the synthesis of (1,2,4-Me₃Cp)TiCl₃.
Caption: Catalytic cycle for olefin polymerization.
References
Application Notes and Protocols: Cyclopentane-Based Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 1,2,3-trimethylcyclopentane itself is not typically employed as a ligand in catalysis due to the absence of coordinating functional groups, its structural scaffold is the foundation for a class of highly effective chiral ligands. By incorporating donor atoms such as nitrogen or phosphorus onto the cyclopentane (B165970) ring, it is possible to create powerful ligands for asymmetric catalysis. These ligands leverage the rigid, puckered structure of the cyclopentane backbone to create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations.
This document provides an overview of the applications and protocols for catalysis using ligands derived from the trimethylcyclopentane and other functionalized cyclopentane frameworks. The focus is on chiral diamine and cyclopentadienyl (B1206354) ligands, which have demonstrated significant utility in the synthesis of enantiomerically enriched compounds, a critical aspect of drug development and fine chemical synthesis.
Cyclopentane-Derived Ligands: An Overview
The most relevant examples of catalytically active ligands structurally related to this compound are those that feature coordinating moieties. A prime example is (1R,3S)-1,2,2-trimethylcyclopentane-1,3-diamine. This C₂-symmetric diamine serves as a versatile precursor for the synthesis of more complex chiral ligands. The presence of the two amino groups allows for bidentate coordination to a metal center, forming a stable chelate ring. The stereochemistry of the substituents on the cyclopentane ring dictates the chiral pocket of the resulting catalyst, which in turn controls the stereochemical outcome of the catalyzed reaction.
Beyond simple diamines, the cyclopentadienyl (Cp) ligand, a cornerstone of organometallic chemistry, can be rendered chiral by substitution on the cyclopentadienyl ring. These chiral Cp ligands have seen a surge in interest for their ability to induce high enantioselectivity in a range of metal-catalyzed reactions.
Applications in Asymmetric Catalysis
Ligands based on the cyclopentane scaffold have been successfully applied in a variety of asymmetric catalytic reactions, including:
-
Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines is a fundamental transformation in organic synthesis. Chiral catalysts bearing cyclopentane-derived ligands can deliver high enantioselectivities in these reactions.
-
Asymmetric C-C Bond Formation: Reactions such as asymmetric conjugate additions and allylic alkylations benefit from the well-defined chiral environment provided by these ligands, leading to the formation of chiral carbon-carbon bonds with excellent stereocontrol.
-
Asymmetric C-H Activation: The functionalization of C-H bonds is a rapidly developing area of catalysis. Chiral cyclopentadienyl metal complexes have emerged as powerful catalysts for enantioselective C-H activation/functionalization reactions.
Quantitative Data Summary
The following table summarizes the performance of representative cyclopentane-based ligands in various asymmetric catalytic reactions.
| Ligand/Catalyst System | Reaction Type | Substrate | Product Enantiomeric Excess (ee) | Yield (%) | Reference |
| Ir-SpiroPAP / Malonate-functionalized cyclopentene | Asymmetric Hydrogenation | (Hetero)aryl-fused cyclopentenes | up to 98% | High | [1] |
| RuCl₂(P-OP)(N-N) / Chiral Diamine | Asymmetric Hydrogenation | N-aryl imines | 84-96% | Not specified | [2] |
| Cu(II) Salen / (S,S)-cyclohexanediamine | Asymmetric Alkylation | Schiff bases of D,L-alanine ester | 66-98% | Not specified | [3] |
| Cu(hfacac)(btmsa) / (rac; S,S)-L1 | Asymmetric Conjugate Addition | 2-cyclohexen-1-one (B156087) | 97% | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of N-Aryl Imines
This protocol is a general representation based on the use of ruthenium catalysts with chiral diamine ligands.
Materials:
-
RuCl₂(P-OP)(N-N) catalyst precursor (e.g., 1 mol%)
-
N-aryl imine substrate (1 equivalent)
-
Potassium tert-butoxide (KOtBu) (10 mol%)
-
Toluene (B28343) (anhydrous)
-
Hydrogen gas (H₂)
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox, to a Schlenk flask or an autoclave liner, add the RuCl₂(P-OP)(N-N) catalyst precursor and KOtBu.
-
Add the N-aryl imine substrate to the flask.
-
Add anhydrous toluene to dissolve the reactants.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 4 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
The reaction mixture can be analyzed directly by chiral HPLC or GC to determine the enantiomeric excess of the product amine.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Asymmetric Conjugate Addition of Diethylzinc (B1219324) to Cyclohexenone
This protocol is a general representation based on the use of copper catalysts with chiral diamine-derived ligands.
Materials:
-
Copper precatalyst (e.g., Cu(hfacac)(btmsa), 1-5 mol%)
-
Chiral bis(NHC) ligand precursor (e.g., (rac; S,S)-L1, 1-5 mol%)
-
2-Cyclohexen-1-one (1 equivalent)
-
Diethylzinc (Et₂Zn) (1.5-2 equivalents)
-
Anhydrous solvent (e.g., toluene, THF)
-
Schlenk flask
Procedure:
-
In a glovebox, to a Schlenk flask, add the copper precatalyst and the chiral ligand precursor.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the 2-cyclohexen-1-one substrate to the reaction mixture.
-
Slowly add the diethylzinc solution dropwise to the stirred reaction mixture.
-
Stir the reaction at the specified temperature for the required time (e.g., 2-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The enantiomeric excess of the product, (R)-3-ethylcyclohexanone, can be determined by chiral GC or HPLC analysis.
-
The product can be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for ligand synthesis and catalytic application.
Caption: Energy landscape of asymmetric hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A combined experimental and computational study to decipher complexity in the asymmetric hydrogenation of imines with Ru catalysts bearing atropisomerizable ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction | MDPI [mdpi.com]
gas chromatography-mass spectrometry (GC-MS) analysis of 1,2,3-Trimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 1,2,3-trimethylcyclopentane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, offering a reliable framework for the identification and quantification of this C8 cycloalkane. This compound and its isomers are relevant in petrochemical analysis and as potential impurities or metabolites in various chemical processes.
Introduction
This compound (C8H16, molar mass: 112.21 g/mol ) is a saturated cyclic hydrocarbon with multiple stereoisomers.[1][2][3] Accurate identification and quantification of such volatile organic compounds (VOCs) are crucial in quality control, environmental monitoring, and metabolic studies. GC-MS is a powerful analytical technique for this purpose, offering high-resolution separation and definitive mass-based identification.[4][5] This document outlines a standard procedure for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation (Liquid Injection)
This protocol describes the preparation of a liquid sample for direct injection into the GC-MS system. This method is suitable for the analysis of this compound in a relatively clean solvent matrix.
Materials:
-
This compound standard
-
Hexane (B92381) (or other suitable volatile organic solvent), GC grade or higher[5]
-
2 mL glass autosampler vials with caps[6]
-
Micropipettes and tips
-
Vortex mixer
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: If analyzing a sample solution, ensure the concentration of this compound is within the calibration range. Dilute with hexane as necessary. For optimal results, the final concentration should be around 10 µg/mL.[6]
-
Vialing: Transfer 1.5 mL of each standard and sample solution into separate 2 mL glass autosampler vials.[7]
-
Capping: Securely cap each vial.
-
Mixing: Briefly vortex each vial to ensure homogeneity.
-
Analysis: The prepared samples are now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound on a standard GC-MS system.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometric detector (e.g., Agilent GC-MS)
-
Autosampler
GC Conditions:
| Parameter | Value |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 50:1) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 40 °C, hold for 2 minutes. Ramp to 150 °C at 10 °C/min. Hold at 150°C for 2 minutes. |
MS Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-200 |
| Scan Mode | Full Scan |
Data Presentation
Quantitative Data
The mass spectrum of this compound is characterized by a molecular ion peak and several distinct fragment ions. The following table summarizes the key ions for quantification and qualification. The mass spectrum data is based on the NIST database for this compound and its stereoisomers.
| Ion Type | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Role in Analysis |
| Molecular Ion | 112 | ~10-20 | Confirmation of Molecular Weight |
| Fragment Ion | 97 | ~40-60 | Qualification |
| Fragment Ion | 83 | ~30-50 | Qualification |
| Base Peak | 69 | 100 | Quantification |
| Fragment Ion | 55 | ~70-90 | Qualification |
| Fragment Ion | 41 | ~50-70 | Qualification |
Note: Relative abundances are approximate and can vary slightly between different stereoisomers and instrument conditions.
Retention Data
Under the specified GC conditions, the expected retention time for this compound is approximately 7-9 minutes. The Kovats retention index on a standard non-polar column is in the range of 740-800.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
GC-MS Process Logic
Caption: Logical flow of the GC-MS analysis process.
References
- 1. This compound | C8H16 | CID 35368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]
- 3. Cyclopentane, 1,2,3-trimethyl- [webbook.nist.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 1,2,3-Trimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of the stereoisomers of 1,2,3-trimethylcyclopentane. This document outlines the structural isomers, provides detailed experimental protocols for NMR data acquisition, and presents a strategy for the elucidation of the specific stereochemistry based on ¹H and ¹³C NMR data.
Introduction to the Stereoisomers of this compound
This compound (C₈H₁₆) is a saturated alicyclic hydrocarbon with three stereocenters, giving rise to multiple stereoisomers. The relative orientation of the three methyl groups on the cyclopentane (B165970) ring defines the specific isomer. The three primary stereoisomers are:
-
(1α,2α,3α)-1,2,3-Trimethylcyclopentane (all-cis): This is a meso compound due to a plane of symmetry.
-
(1α,2α,3β)-1,2,3-Trimethylcyclopentane (cis,cis,trans): This isomer is chiral and exists as a pair of enantiomers.
-
(1α,2β,3α)-1,2,3-Trimethylcyclopentane (cis,trans,cis): This is also a meso compound.
NMR spectroscopy is a powerful analytical technique for the unambiguous identification of these stereoisomers, as the chemical environment of each proton and carbon atom is highly sensitive to the local geometry.
Data Presentation: Predicted NMR Spectral Data
Due to the limited availability of comprehensive, publicly accessible experimental NMR data for all stereoisomers of this compound, the following tables present theoretically predicted ¹H and ¹³C NMR chemical shifts. These predictions were obtained using established computational chemistry methods (Density Functional Theory - DFT) which provide a reliable estimation of the spectral features and are invaluable in the absence of experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Stereoisomers
| Stereoisomer | Methyl Protons (CH₃) | Methine Protons (CH) | Methylene Protons (CH₂) |
| (1α,2α,3α)-all-cis | ~ 0.8 - 1.0 | ~ 1.5 - 1.8 | ~ 1.2 - 1.6 |
| (1α,2α,3β)-cis,cis,trans | ~ 0.7 - 1.1 | ~ 1.4 - 1.9 | ~ 1.1 - 1.7 |
| (1α,2β,3α)-cis,trans,cis | ~ 0.8 - 1.0 | ~ 1.6 - 2.0 | ~ 1.0 - 1.5 |
Note: The chemical shift ranges are approximate and can be influenced by the solvent and the specific conformation of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Stereoisomers
| Stereoisomer | Methyl Carbons (CH₃) | Methine Carbons (CH) | Methylene Carbons (CH₂) |
| (1α,2α,3α)-all-cis | ~ 15 - 20 | ~ 35 - 45 | ~ 30 - 35 |
| (1α,2α,3β)-cis,cis,trans | ~ 14 - 22 | ~ 38 - 48 | ~ 28 - 38 |
| (1α,2β,3α)-cis,trans,cis | ~ 16 - 21 | ~ 40 - 50 | ~ 25 - 33 |
Note: These predicted values serve as a guide for spectral interpretation. Experimental verification is recommended.
Experimental Protocols
The following are detailed protocols for the acquisition of high-quality NMR spectra of this compound isomers.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from contaminants in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For the non-polar this compound, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are suitable choices.
-
Concentration:
-
For ¹H NMR, dissolve 1-5 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 5-20 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Protocol 2: 1D ¹H NMR Spectroscopy
-
Instrument Setup: Tune and match the NMR probe for the ¹H frequency. Shim the magnetic field to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Approximately 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Protocol 3: 1D ¹³C NMR and DEPT Spectroscopy
-
Instrument Setup: Tune and match the NMR probe for the ¹³C frequency.
-
¹³C Acquisition:
-
Pulse Program: A standard ¹H-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Number of Scans: 128 to 1024 or more, depending on the concentration, to achieve an adequate signal-to-noise ratio.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
In a DEPT-90 spectrum, only CH signals will appear.
-
In a DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
-
-
Processing: Process the spectra similarly to the ¹H spectrum.
Protocol 4: 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Acquisition:
-
Pulse Program: A standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: The same spectral width in both dimensions as the 1D ¹H spectrum.
-
Number of Increments: 256-512 increments in the indirect dimension (F1).
-
-
Processing: Apply a 2D Fourier transform and symmetrize the spectrum. Cross-peaks in the COSY spectrum indicate coupled protons.
Visualization of Workflows and Relationships
Logical Relationship of Stereoisomers
The following diagram illustrates the relationship between the different stereoisomers of this compound.
Experimental Workflow for Structure Elucidation
This diagram outlines the systematic workflow for the NMR analysis of a this compound sample.
Signaling Pathway for Spectral Interpretation
This diagram illustrates the logical flow of information from different NMR experiments to the final structural assignment.
Application Note: Purification of 1,2,3-Trimethylcyclopentane Isomers by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trimethylcyclopentane, a saturated cyclic hydrocarbon with the molecular formula C₈H₁₆, is a compound of interest in various fields of chemical research and development due to its specific stereochemical properties. The presence of three stereocenters gives rise to several stereoisomers, primarily cis and trans configurations, each potentially exhibiting unique physical and chemical characteristics. In many applications, the isolation of a specific isomer is crucial. Fractional distillation is a fundamental and widely used technique for the separation of liquid mixtures based on differences in boiling points. This application note provides a detailed protocol for the purification of this compound isomers using this method.
Physical Properties of this compound Isomers
| Isomer Configuration | Stereochemistry | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |
| cis,cis,cis | (1α,2α,3α) | 112.21 | ~119-121 (Estimated) | 2613-69-6 |
| cis,cis,trans | (1R,2S,3R) / (1S,2R,3S) | 112.21 | 118 | 15890-40-1 |
| cis,trans,cis | (1α,2β,3α) | 112.21 | ~117-119 (Estimated) | Not Available |
| trans,trans,trans | (1R,2S,3S) / (1S,2R,3R) | 112.21 | ~115-117 (Estimated) | Not Available |
Note: Estimated boiling points are based on general principles of stereoisomerism and should be confirmed experimentally.
Experimental Protocol: Fractional Distillation
This protocol outlines the fractional distillation of a mixture of this compound isomers.
3.1. Materials and Equipment
-
Mixture of this compound isomers
-
Round-bottom flask (appropriate size for the volume of the mixture)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser
-
Thermometer or temperature probe
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips
-
Clamps and stands to secure the apparatus
-
Insulating material (e.g., glass wool or aluminum foil)
-
Gas chromatograph (GC) for fraction analysis (optional but recommended)
3.2. Procedure
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the mixture of this compound isomers and a few boiling chips into the round-bottom flask.
-
Connect the fractionating column to the flask.
-
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Attach the condenser and secure the receiving flask at the outlet.
-
Insulate the fractionating column and the neck of the distillation flask with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation Process:
-
Begin heating the mixture gently using the heating mantle.
-
Observe the mixture as it begins to boil and the vapor rises into the fractionating column.
-
Adjust the heating rate to establish a slow and steady distillation rate, allowing for the formation of a temperature gradient within the column.
-
Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the most volatile isomer as it distills.
-
Collect the first fraction in a pre-weighed receiving flask.
-
-
Fraction Collection:
-
When the temperature begins to rise, it indicates that the lower-boiling point isomer has mostly distilled over.
-
Change the receiving flask to collect the intermediate fraction.
-
As the temperature stabilizes again at the boiling point of the next isomer, change to a new receiving flask to collect the purified second fraction.
-
Repeat this process for each isomer present in the mixture.
-
-
Analysis of Fractions (Optional):
-
Analyze the collected fractions using Gas Chromatography (GC) to determine their purity and composition.
-
3.3. Safety Precautions
-
This compound is a flammable liquid. Perform the distillation in a well-ventilated fume hood, away from open flames or sparks.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure the distillation apparatus is securely clamped and not a closed system to avoid pressure buildup.
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound isomers via fractional distillation.
Caption: Workflow for the purification of this compound isomers.
Conclusion
Fractional distillation is a viable and effective method for the purification of this compound isomers, provided there are sufficient differences in their boiling points. The protocol described in this application note provides a comprehensive guide for researchers to perform this separation. For optimal results, a slow and controlled distillation rate is essential to allow for efficient separation in the fractionating column. The purity of the resulting fractions should be verified by an appropriate analytical technique such as gas chromatography.
References
Application Note: Preparative Gas Chromatography for the Isolation of 1,2,3-Trimethylcyclopentane Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Trimethylcyclopentane is a cyclic alkane with three stereocenters, leading to the existence of multiple stereoisomers.[1][2] These include both achiral meso compounds and a pair of chiral enantiomers.[1][2] The synthesis of this compound often results in a mixture of these stereoisomers.[1] Isolating these individual stereoisomers is crucial for studying their unique physical properties, chemical reactivity, and for applications in stereospecific synthesis and catalysis.
Preparative Gas Chromatography (Prep GC) is an ideal and powerful technique for separating and purifying volatile compounds, including isomers and enantiomers, from complex mixtures.[3][4][5] This application note provides a detailed protocol for the isolation of this compound stereoisomers using Prep GC, with a focus on chiral stationary phases for the resolution of the enantiomeric pair.
Stereoisomers of this compound
The this compound molecule has three stereocenters, which gives rise to four distinct stereoisomers: two meso compounds and one pair of enantiomers.[1][2] The separation strategy must be capable of resolving both diastereomers and enantiomers.
| Stereoisomer Configuration | Common Name | Chirality |
| (1α,2α,3α)-1,2,3-Trimethylcyclopentane | all-cis | Achiral (meso) |
| (1α,2β,3α)-1,2,3-Trimethylcyclopentane | cis,trans,cis | Achiral (meso) |
| (1α,2α,3β)-1,2,3-Trimethylcyclopentane & (1β,2β,3α)-1,2,3-Trimethylcyclopentane | cis,cis,trans | Chiral (Enantiomeric Pair) |
Logical Relationships of Stereoisomers
The diagram below illustrates the stereoisomeric relationships of this compound, highlighting the separation challenge which involves resolving both diastereomers and a pair of enantiomers.
Caption: Logical relationship of this compound stereoisomers.
Experimental Protocol
This protocol details the methodology for separating the stereoisomers of this compound using Preparative Gas Chromatography. The key to separating the chiral pair is the use of a chiral stationary phase (CSP). Modified cyclodextrin-based columns are highly effective for resolving non-functionalized chiral hydrocarbons.[6][7][8]
1. Materials and Equipment
-
Gas Chromatograph: A system equipped for preparative scale injections, with a high-capacity oven, and a fraction collection system.
-
Column: A chiral capillary column suitable for hydrocarbon separation. A recommended phase is a derivatized β-cyclodextrin stationary phase.
-
Detector: Flame Ionization Detector (FID) is suitable for hydrocarbons.
-
Carrier Gas: High-purity Helium or Hydrogen.
-
Sample: A mixture of this compound stereoisomers.
-
Solvent: High-purity pentane (B18724) or hexane (B92381) for sample dilution.
-
Collection Traps: Cooled traps (e.g., using liquid nitrogen or a cryogenic cooler) to condense and collect the eluted fractions.
2. Chromatographic Conditions
The following parameters are a starting point and should be optimized for the specific instrument and column used to achieve baseline separation of all isomers.
| Parameter | Recommended Value |
| Column | Modified β-cyclodextrin CSP (e.g., Rt-βDEXsm) |
| Column Dimensions | 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min (or optimized for best resolution) |
| Injector Temperature | 220°C |
| Detector Temperature | 250°C |
| Oven Program | Initial: 40°C, hold for 5 min |
| Ramp: 1.5°C/min to 120°C | |
| Final Hold: 10 min | |
| Injection Volume | 1.0 - 5.0 µL (dependent on column capacity) |
| Split Ratio | 20:1 (adjust to avoid column overload) |
| Effluent Splitter | ~1% to FID, 99% to Fraction Collector |
3. Protocol Steps
-
Sample Preparation: Prepare a 5-10% (v/v) solution of the this compound isomer mixture in high-purity pentane.
-
System Equilibration: Install the chiral column and condition it according to the manufacturer's instructions. Set the GC parameters as listed in the table and allow the system to equilibrate until a stable baseline is achieved.
-
Analytical Run: First, perform an analytical-scale injection to determine the retention times of each stereoisomer and confirm their resolution.
-
Preparative Run & Fraction Collection:
-
Inject the larger preparative sample.
-
Monitor the chromatogram in real-time.
-
As the first target isomer begins to elute, switch the effluent flow to a clean, cooled collection trap.
-
Switch the flow back to waste as the peak returns to the baseline.
-
Use a new, clean trap for each target stereoisomer. Repeat the process for all desired peaks.
-
Multiple injections may be required to collect a sufficient quantity of each isomer. Pool the corresponding fractions.
-
-
Purity Analysis: After collection, re-inject a small aliquot of each collected fraction into the GC under the same analytical conditions to assess its purity.
Experimental Workflow
The diagram below outlines the complete workflow for the preparative GC isolation and subsequent analysis of the this compound stereoisomers.
References
- 1. This compound|C8H16|CAS 2613-69-6 [benchchem.com]
- 2. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Note: Analysis of 1,2,3-Trimethylcyclopentane in Fuel and Gasoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trimethylcyclopentane is a saturated cyclic hydrocarbon with the molecular formula C8H16.[1] It is a component of gasoline and other petroleum-derived fuels. As a cycloalkane, its presence and concentration can influence fuel properties such as octane (B31449) rating and energy density. Furthermore, certain isomers of this compound have been identified in gasoline and liquefied petroleum gas (LPG) exhaust, highlighting their environmental and potential health significance. A detailed hydrocarbon analysis (DHA) of fuels is crucial for quality control, regulatory compliance, and for understanding the combustion process. This application note provides a comprehensive overview and protocols for the identification and quantification of this compound in fuel matrices using gas chromatography-mass spectrometry (GC-MS).
Significance in Fuel Composition
The analysis of individual components in gasoline and its blending stocks is essential for fuel specification and process control.[2] Gasoline is a complex mixture of hydrocarbons, and its composition is tailored to meet specific performance standards, including Reid vapor pressure and octane number.[2] this compound is one of many C8 cycloalkanes that contribute to the overall properties of the fuel. Accurate determination of its concentration is achieved through Detailed Hydrocarbon Analysis (DHA), a specialized gas chromatography technique.[2][3][4][5]
Data Presentation: Hydrocarbon Composition in Gasoline
While the precise concentration of this compound can vary depending on the crude oil source and refining processes, it is consistently identified as a component of gasoline. The following table summarizes the group-type composition of a typical gasoline sample as determined by DHA.
| Hydrocarbon Group | Typical Concentration (Mass %) |
| Paraffins | 15 - 30 |
| Iso-Paraffins | 30 - 50 |
| Olefins | 5 - 20 |
| Naphthenes (Cycloalkanes) | 10 - 20 |
| Aromatics | 20 - 45 |
| Oxygenates | 0 - 15 |
| This compound | < 1 (within Naphthenes) |
Note: These are approximate values and can vary significantly between different gasoline grades and formulations.
Experimental Protocols
The primary method for the detailed analysis of hydrocarbons in gasoline is high-resolution gas chromatography, often coupled with a mass spectrometer for definitive identification. The following protocol is based on standardized methods such as ASTM D6730 for Detailed Hydrocarbon Analysis.[2][4][5]
Protocol: Detailed Hydrocarbon Analysis of Gasoline by GC-MS
1. Objective: To identify and quantify this compound and other hydrocarbon components in a gasoline sample.
2. Instrumentation and Consumables:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler
-
Capillary Column: 100 m x 0.25 mm ID, 0.5 µm film thickness (e.g., Rtx-DHA-100 or similar)
-
Carrier Gas: Helium or Hydrogen, high purity
-
Sample Vials with caps (B75204) and septa
-
Solvent for dilution (if necessary): Pentane (B18724) or Hexane, GC grade
-
Gasoline sample
-
Reference standards for identification (e.g., n-alkanes, certified gasoline reference material)
3. GC-MS Parameters:
| Parameter | Setting |
| Inlet | |
| Injection Mode | Split |
| Split Ratio | 150:1 |
| Inlet Temperature | 250 °C |
| Injection Volume | 0.1 - 0.2 µL |
| Oven Program | |
| Initial Temperature | 5 °C |
| Initial Hold Time | 10 min |
| Ramp 1 Rate | 5 °C/min |
| Ramp 1 Final Temp | 48 °C |
| Hold 2 Time | 49 min |
| Ramp 2 Rate | 1.2 °C/min |
| Ramp 2 Final Temp | 200 °C |
| Final Hold Time | 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | Constant flow, ~1.5 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Scan Rate | ≥ 5 scans/sec |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
4. Sample Preparation:
-
No sample preparation is typically required for gasoline.
-
If high concentrations of certain components are expected, dilution with a suitable solvent like pentane may be necessary.
5. Procedure:
-
System Preparation: Ensure the GC-MS system is leak-free and has been conditioned according to the manufacturer's instructions.
-
Calibration: Run a mixture of n-alkanes to establish retention indices for compound identification.
-
Sample Injection: Place the gasoline sample in a sealed vial in the autosampler tray.
-
Data Acquisition: Start the GC-MS run using the parameters outlined above.
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by calculating their retention indices.
-
For this compound (C8H16, MW: 112.21), the mass spectrum will show characteristic fragments. The most abundant ions are typically m/z 70 and 55.[1]
-
Quantify the identified components by area normalization, applying response factors if necessary.
-
6. Expected Results:
-
A complex chromatogram with hundreds of peaks will be generated.
-
This compound will elute among other C8 hydrocarbons. Its identification should be confirmed by both retention index and mass spectral matching. Due to the presence of multiple stereoisomers, several closely eluting peaks corresponding to different isomers of this compound may be observed.
Visualizations
Experimental Workflow for Gasoline Analysis
Caption: Workflow for the analysis of this compound in gasoline.
Logical Relationship for Compound Identification
Caption: Logic for identifying this compound in a complex mixture.
References
Application Notes and Protocols: The Role of 1,2,3-Trimethylcyclopentane in Elucidating Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Trimethylcyclopentane, a saturated cyclic hydrocarbon with the molecular formula C₈H₁₆, serves as a valuable model compound for investigating complex reaction mechanisms in catalysis and organic synthesis. Its stereoisomeric forms and specific substitution pattern allow for detailed studies of reaction pathways, including carbocation rearrangements, isomerization, dehydrogenation, and ring-opening reactions. These studies are crucial for optimizing industrial processes such as catalytic reforming and for the development of stereoselective synthetic methods in fine chemical and pharmaceutical production.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to probe reaction mechanisms.
Physicochemical Properties and Stereoisomers
This compound exists as multiple stereoisomers due to the presence of three chiral centers. The primary stereoisomers include (1R,2R,3R), (1S,2S,3S), (1R,2R,3S), (1S,2S,3R), (1R,2S,3R), and (1S,2R,3S) configurations, along with meso compounds. The spatial arrangement of the methyl groups significantly influences the molecule's stability and reactivity, making it an excellent substrate for stereochemical studies.
Table 1: Physical Properties of this compound Isomers (Representative Data)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| Boiling Point | ~118 °C | [1] |
| Melting Point | ~ -113 °C | [1] |
| Flash Point | ~ 9.2 °C |[1] |
Application in Mechanistic Studies
Catalytic Reforming and Isomerization
In catalytic reforming, saturated hydrocarbons are converted into high-octane aromatic compounds. This compound is an excellent model substrate to study the intricate network of reactions occurring on bifunctional catalysts, which possess both metal (e.g., platinum) and acidic sites (e.g., alumina (B75360) or zeolites).
Reaction Pathways:
The primary reactions involved are:
-
Dehydrogenation: Formation of trimethylcyclopentenes and trimethylcyclopentadienes on metal sites.
-
Isomerization: Skeletal rearrangement of the five-membered ring to a six-membered ring (e.g., trimethylcyclohexanes) via carbocation intermediates on acid sites.
-
Aromatization: Subsequent dehydrogenation of the six-membered ring intermediates to form aromatic compounds like trimethylbenzenes.
-
Ring Opening (Hydrocracking): Cleavage of the cyclopentane (B165970) ring to yield acyclic alkanes.
Illustrative Product Distribution:
The following table presents a representative product distribution from the catalytic reforming of this compound over a Pt/Al₂O₃ catalyst, illustrating how product selectivity can be analyzed to infer mechanistic details.
Table 2: Representative Product Distribution in Catalytic Reforming of this compound
| Product Class | Representative Products | Selectivity (%) |
|---|---|---|
| Isomerization Products | 1,2,4-Trimethylcyclopentane, Ethylcyclohexane | 35 |
| Dehydrogenation Products | Trimethylcyclopentenes | 15 |
| Aromatization Products | 1,2,4-Trimethylbenzene, 1,2,3-Trimethylbenzene | 25 |
| Ring-Opening Products | n-Octane, Isooctanes | 20 |
| Cracking Products | C₁-C₇ Hydrocarbons | 5 |
Note: Data is illustrative and will vary with reaction conditions (temperature, pressure, catalyst type).
Carbocation Rearrangements
The study of carbocation rearrangements is fundamental to understanding many organic reactions. The specific stereochemistry of this compound isomers can be used to trace the migration of alkyl and hydride groups. When subjected to acidic conditions (e.g., superacids or solid acid catalysts), this compound can form carbocations that undergo rearrangements to more stable intermediates.[2][3]
Mechanism:
-
Protonation/Hydride Abstraction: Formation of a tertiary carbocation.
-
1,2-Hydride and 1,2-Methyl Shifts: Rearrangement to other tertiary or more stable secondary carbocations.
-
Ring Expansion/Contraction: Interconversion between five- and six-membered ring carbocations.
-
Deprotonation/Hydride Addition: Formation of isomerized alkane products.
The analysis of the product mixture, including the stereochemical outcome, provides direct insight into the preferred rearrangement pathways and the relative stabilities of the carbocation intermediates.
Experimental Protocols
Protocol 1: Catalytic Reforming of this compound over Pt/Al₂O₃
Objective: To investigate the reaction mechanism of this compound isomerization and aromatization on a bifunctional catalyst.
Materials:
-
This compound (isomer mixture or pure stereoisomer)
-
Pt/Al₂O₃ catalyst (e.g., 0.5 wt% Pt on γ-alumina)
-
High-purity hydrogen gas
-
High-purity nitrogen gas (for purging)
-
Fixed-bed catalytic reactor system with temperature and pressure control
-
Gas chromatograph with a flame ionization detector (GC-FID) for product analysis
-
Mass spectrometer (MS) for product identification
Procedure:
-
Catalyst Preparation: a. Load a known amount of Pt/Al₂O₃ catalyst into the reactor. b. Pre-treat the catalyst by heating under a flow of nitrogen to remove moisture, followed by reduction under a flow of hydrogen at an elevated temperature (e.g., 450 °C for 2 hours).
-
Reaction: a. Set the reactor to the desired temperature (e.g., 400-500 °C) and pressure (e.g., 10-20 bar). b. Introduce a continuous flow of hydrogen gas. c. Introduce this compound into the reactor via a syringe pump at a controlled flow rate (to achieve a specific Weight Hourly Space Velocity, WHSV). d. Allow the reaction to reach a steady state.
-
Product Analysis: a. Collect the reactor effluent in a cold trap or analyze it online using a heated transfer line connected to a GC-FID. b. Identify the products using GC-MS by comparing their mass spectra to a library. c. Quantify the product distribution by integrating the peak areas from the GC-FID chromatogram and applying response factors.
-
Data Analysis: a. Calculate the conversion of this compound and the selectivity for each product. b. Vary the reaction temperature, pressure, and WHSV to study their effects on the product distribution and infer the reaction mechanism.
Protocol 2: Isomerization of this compound using a Solid Acid Catalyst (e.g., H-ZSM-5)
Objective: To study the carbocation-mediated isomerization of this compound.
Materials:
-
This compound
-
H-ZSM-5 zeolite catalyst
-
Inert solvent (e.g., n-heptane)
-
Batch reactor with stirring and temperature control
-
GC-FID and GC-MS for analysis
Procedure:
-
Catalyst Activation: a. Activate the H-ZSM-5 catalyst by calcining it in air at a high temperature (e.g., 550 °C) to remove any adsorbed species.
-
Reaction: a. Add the activated H-ZSM-5 catalyst and the inert solvent to the batch reactor. b. Heat the reactor to the desired reaction temperature (e.g., 150-250 °C). c. Inject a known amount of this compound into the reactor to start the reaction. d. Take samples of the reaction mixture at different time intervals.
-
Sample Analysis: a. Quench the reaction in each sample by cooling and filtering out the catalyst. b. Analyze the composition of the liquid phase by GC-FID and GC-MS to identify and quantify the isomers of this compound and any other products.
-
Kinetic Analysis: a. Plot the concentration of reactants and products as a function of time. b. Determine the initial reaction rates and fit the data to appropriate kinetic models to understand the reaction pathways and relative rates of different isomerization steps.
Visualizations
Reaction Network in Catalytic Reforming
Caption: Reaction pathways for this compound on a bifunctional catalyst.
Experimental Workflow for Catalytic Studies
References
Application Notes and Protocols: Synthesis of 1,2,3-Trimethylcyclopentane Derivatives for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential medicinal chemistry applications of 1,2,3-trimethylcyclopentane derivatives. The cyclopentane (B165970) scaffold is a privileged structure in drug discovery, present in a wide array of biologically active molecules.[1][2][3] The strategic introduction of three methyl groups onto the cyclopentane core offers a unique opportunity to explore chemical space, enhance binding affinity, and improve pharmacokinetic properties of novel therapeutic agents.
While direct literature on the medicinal applications of this compound derivatives is emerging, the principles outlined in this document, drawn from extensive research on other substituted cyclopentanes, provide a strong foundation for their development. This document details synthetic strategies, potential therapeutic targets, and experimental protocols to guide researchers in this promising area.
The Cyclopentane Scaffold in Medicinal Chemistry
The cyclopentane ring is a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations.[1][4] This has led to its incorporation into a variety of approved drugs and clinical candidates targeting a broad range of diseases.
Key examples of cyclopentane-containing drugs include:
-
Prostaglandin Analogs: Many prostaglandins (B1171923) and their analogs, which are used to treat conditions like glaucoma, pulmonary hypertension, and for labor induction, feature a substituted cyclopentane core.[5][6][7]
-
Carbocyclic Nucleosides: Replacement of the furanose oxygen with a methylene (B1212753) group in nucleosides affords carbocyclic nucleosides.[8] These analogs often exhibit enhanced metabolic stability and potent antiviral and antitumor activities.[9][10][11] Examples include the anti-HIV agent Abacavir and the anti-hepatitis B agent Entecavir.[8]
-
Enzyme Inhibitors: Cyclopentane derivatives have been successfully developed as inhibitors for various enzymes. For example, Peramivir is a cyclopentane-based neuraminidase inhibitor for the treatment of influenza, and Palbociclib, a CDK4/6 inhibitor for breast cancer, incorporates a cyclopentane moiety.[1][12][13][14]
The this compound scaffold provides a unique variation on this theme. The methyl groups can serve several purposes in drug design:
-
Probing Steric Pockets: The defined stereochemistry of the methyl groups can be used to probe the steric constraints of a target's binding site, potentially leading to increased potency and selectivity.
-
Improving Metabolic Stability: Methyl groups can block sites of metabolism, increasing the half-life of a drug.
-
Enhancing Lipophilicity: The addition of methyl groups increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
Synthetic Strategies and Protocols
The stereoselective synthesis of polysubstituted cyclopentanes is a well-established field of organic chemistry.[15][16][17] These methods can be adapted for the synthesis of this compound derivatives.
Conceptual Synthetic Workflow
A general workflow for the synthesis and evaluation of novel this compound derivatives is presented below. This workflow begins with the stereoselective synthesis of a functionalized this compound core, followed by diversification and biological screening.
Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.
Experimental Protocol: Asymmetric Synthesis of a Functionalized this compound Intermediate
This protocol describes a hypothetical asymmetric synthesis of a functionalized this compound intermediate, which can be further elaborated into a variety of derivatives. The strategy is based on established methods for the asymmetric synthesis of substituted cyclopentanes.[18]
Materials:
-
Substituted cyclopentenone
-
Methylmagnesium bromide (MeMgBr) in diethyl ether
-
Copper(I) iodide (CuI)
-
Enantiomerically pure chiral ligand (e.g., a phosphoramidite)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Appropriate electrophile for trapping the enolate (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Copper-Catalyzed Asymmetric 1,4-Conjugate Addition:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add CuI (0.05 eq) and the chiral ligand (0.055 eq) in anhydrous THF.
-
Cool the mixture to -78 °C and add MeMgBr (1.2 eq) dropwise. Stir for 30 minutes.
-
Add a solution of the starting cyclopentenone (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, add the electrophile (e.g., methyl iodide, 1.5 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Stereoselective Reduction of the Ketone:
-
Dissolve the product from the previous step in anhydrous DCM and cool to -78 °C.
-
Add DIBAL-H (1.1 eq) dropwise and stir for 1 hour at -78 °C.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to yield the functionalized 1,2,3-trimethylcyclopentanol.
-
This intermediate, with its defined stereochemistry and hydroxyl group, can be further modified to introduce various pharmacophores.
Potential Therapeutic Applications and Signaling Pathways
Based on the known biological activities of other cyclopentane derivatives, this compound analogs could be explored for a variety of therapeutic applications.
Antiviral Agents (Carbocyclic Nucleoside Analogs)
By mimicking the structure of natural nucleosides, carbocyclic nucleoside analogs can inhibit viral polymerases and terminate viral DNA or RNA synthesis.[8]
Caption: Mechanism of action for a hypothetical this compound carbocyclic nucleoside analog as an antiviral agent.
Anticancer Agents (Kinase Inhibitors)
Many kinases, which are crucial for cell signaling and proliferation, have been successfully targeted by small molecule inhibitors.[12] The this compound scaffold can be used to develop selective kinase inhibitors.
Caption: A simplified signaling pathway illustrating the potential mechanism of a this compound derivative as a kinase inhibitor for cancer therapy.
Anti-Inflammatory Agents (Prostaglandin Analogs)
Prostaglandins are key mediators of inflammation.[5] Analogs of prostaglandins can act as agonists or antagonists at prostanoid receptors to modulate inflammatory responses.
Data Presentation
The following tables provide a template for summarizing quantitative data from the biological evaluation of novel this compound derivatives.
Table 1: In Vitro Biological Activity
| Compound ID | Target | Assay Type | IC₅₀/EC₅₀ (nM) |
| Example-1 | CDK4 | Kinase Inhibition | 15 |
| Example-2 | HIV Reverse Transcriptase | Enzyme Inhibition | 50 |
| Example-3 | Influenza Neuraminidase | Enzyme Inhibition | 25 |
| Your Compound 1 | |||
| Your Compound 2 |
Table 2: Cellular Activity and Cytotoxicity
| Compound ID | Cell Line | Cellular Assay | IC₅₀/EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Example-1 | MCF-7 (Breast Cancer) | Anti-proliferation | 0.1 | > 10 | > 100 |
| Example-2 | MT-4 (T-cell line) | Anti-HIV Activity | 0.5 | 25 | 50 |
| Example-3 | MDCK (Canine Kidney) | Anti-influenza | 0.2 | > 50 | > 250 |
| Your Compound 1 | |||||
| Your Compound 2 |
Conclusion
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging established synthetic methodologies for substituted cyclopentanes and drawing inspiration from the biological activities of known cyclopentane-containing drugs, researchers can develop novel derivatives with the potential to address a wide range of diseases. The protocols and conceptual frameworks provided in these application notes serve as a valuable resource for initiating and advancing research in this exciting field.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Prostaglandin Analogs Contai...: Ingenta Connect [ingentaconnect.com]
- 6. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 9. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cyclopentenylcytosine. A carbocyclic nucleoside with antitumor and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stereocontrolled Synthesis of 1,2,3-Trimethylcyclopentane
Welcome to the technical support center for the stereocontrolled synthesis of 1,2,3-trimethylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed information for the synthesis of the various stereoisomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the stereocontrolled synthesis of this compound?
A1: The primary challenge lies in controlling the relative and absolute stereochemistry of the three contiguous stereocenters on the cyclopentane (B165970) ring. There are four possible stereoisomers: a meso-cis,cis-1,2,3 isomer, a pair of enantiomers of the cis,trans-1,2,3 isomer, and a meso-trans,trans-1,2,3 isomer.[1] Key difficulties include:
-
Achieving high diastereoselectivity to obtain a single diastereomer.
-
Developing enantioselective methods to access a specific enantiomer of the chiral cis,trans isomer.
-
Separating the resulting stereoisomers, which often have very similar physical properties.
-
Preventing side reactions such as over-methylation or ring-opening, depending on the synthetic route.
Q2: Which synthetic strategies are commonly employed for the stereocontrolled synthesis of this compound?
A2: Several strategies can be adapted for this purpose:
-
Catalytic Hydrogenation of a Substituted Cyclopentene: This involves the synthesis of a 1,2,3-trimethylcyclopentene (B13819373) precursor followed by catalytic hydrogenation, which typically occurs with syn-addition of hydrogen to the less hindered face of the double bond.[2]
-
Conjugate Addition to a Cyclopentenone: A Michael addition of a methyl organocuprate to a dimethylcyclopentenone can be used to introduce the third methyl group. The stereochemical outcome is influenced by the existing stereocenters and reaction conditions.
-
Alkylation of a Cyclopentanone (B42830) Enolate: Stepwise methylation of a cyclopentanone derivative can be employed, though controlling the stereochemistry of each addition can be challenging.
-
Organocatalytic Domino Reactions: Asymmetric domino reactions can be designed to construct the trisubstituted cyclopentane ring with high stereocontrol in a single pot.[3][4]
Q3: How can I purify the different stereoisomers of this compound?
A3: The separation of this compound stereoisomers can be challenging due to their similar boiling points and polarities.
-
Preparative Gas Chromatography (GC): This is often the most effective method for separating volatile isomers. A non-polar capillary column is typically used, and the separation is based on small differences in boiling points and interactions with the stationary phase.
-
Fractional Distillation: While difficult, high-efficiency fractional distillation may be able to separate diastereomers if their boiling points are sufficiently different.
-
Chiral High-Performance Liquid Chromatography (HPLC): For the separation of the enantiomers of the cis,trans-1,2,3 isomer, chiral HPLC is the method of choice. This requires derivatization of the cyclopentane or the use of a chiral stationary phase.
Q4: What analytical techniques are used to characterize the stereoisomers of this compound?
A4: A combination of spectroscopic methods is used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the relative stereochemistry. The chemical shifts and coupling constants of the ring protons and methyl groups are sensitive to their spatial arrangement.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to determine the isomeric purity, and the mass spectrum provides information on the molecular weight and fragmentation pattern. The retention times in GC can help distinguish between isomers.[5]
-
Infrared (IR) Spectroscopy: While less informative for distinguishing stereoisomers, the IR spectrum can confirm the presence of the alkane functional group and the absence of starting material functionalities.
Troubleshooting Guides
Guide 1: Catalytic Hydrogenation of 1,2,3-trimethylcyclopentene
Problem: Low Diastereoselectivity in Hydrogenation
| Possible Cause | Troubleshooting Step |
| Steric hindrance from the existing methyl groups is not sufficient to direct the hydrogenation exclusively to one face of the double bond. | 1. Choice of Catalyst: Use a bulkier catalyst that is more sensitive to steric hindrance. For example, Crabtree's catalyst [Ir(cod)py(PCy3)]PF6 may offer higher diastereoselectivity than Pd/C. 2. Solvent Effects: The polarity of the solvent can influence the conformation of the substrate on the catalyst surface. Screen different solvents (e.g., ethanol (B145695), ethyl acetate, dichloromethane). 3. Temperature and Pressure: Lowering the reaction temperature can sometimes enhance selectivity. Varying the hydrogen pressure may also have an effect. |
| Isomerization of the double bond in the starting material prior to hydrogenation. | 1. Catalyst Choice: Some catalysts are more prone to causing isomerization. Consider using a less active catalyst or shorter reaction times. 2. Reaction Conditions: Ensure the reaction is run under an inert atmosphere and that the solvent is degassed to prevent side reactions. |
Problem: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Step |
| Catalyst poisoning. | 1. Purify Starting Material: Ensure the starting 1,2,3-trimethylcyclopentene is free of sulfur or other catalyst poisons. 2. Use Fresh Catalyst: The catalyst may have degraded over time. Use a fresh batch of high-quality catalyst. |
| Insufficient catalyst loading or activity. | 1. Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst. 2. Activate Catalyst: For some catalysts like PtO2 (Adam's catalyst), a pre-reduction step may be necessary to generate the active catalyst. |
| Poor mass transfer of hydrogen. | 1. Vigorous Stirring: Ensure efficient stirring to maintain good contact between the gas, liquid, and solid phases. 2. Increase Hydrogen Pressure: Higher pressure increases the concentration of dissolved hydrogen. |
Guide 2: Diastereoselective Conjugate Addition of a Methyl Group
Problem: Low Diastereoselectivity
| Possible Cause | Troubleshooting Step |
| The facial selectivity of the Michael addition is low. | 1. Choice of Cuprate (B13416276): The nature of the organocuprate can influence stereoselectivity. Compare the results from different cuprates like lithium dimethylcuprate (Me2CuLi) and Gilman cuprates. 2. Solvent: The coordinating ability of the solvent can affect the aggregation and reactivity of the cuprate. Ethereal solvents like THF and diethyl ether are common, but their purity is crucial. 3. Temperature: Running the reaction at lower temperatures (e.g., -78 °C) often improves diastereoselectivity by favoring the kinetically controlled product. |
| Epimerization of the newly formed stereocenter or the adjacent one under the reaction or workup conditions. | 1. Quenching Conditions: Use a non-basic, mild quenching procedure. A saturated aqueous solution of ammonium (B1175870) chloride is often a good choice. 2. Temperature Control: Maintain a low temperature throughout the reaction and workup. |
Quantitative Data for Analogous Reactions
| Synthetic Method | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Hydrogenation | 2,3-Disubstituted cyclopentenone | 1,2,3-Trisubstituted cyclopentanol | 82-98 | >99:1 (for subsequent reduction) | 89-96 | [6] |
| Organocatalytic Domino Reaction | Enals and alkyl halides | 1,2,3-Trisubstituted cyclopentane carbaldehydes | up to 90 | up to 8:1 | up to 99 | [3] |
| Rhodium-Catalyzed Domino Sequence | Vinyldiazoacetates and 2-butenols | Substituted cyclopentanes | 85-89 | >30:1 | 99 | [7] |
| Palladium-Catalyzed [3+2] Cycloaddition | Vinyl cyclopropanes and alkylidene azlactones | Substituted cyclopentanes | up to 63 | - | up to 99 | [8] |
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of (±)-1,2,3-Trimethylcyclopent-1-ene
This protocol describes a general procedure for the catalytic hydrogenation of a trimethylcyclopentene to yield a mixture of diastereomeric 1,2,3-trimethylcyclopentanes. The expected major product is the all-cis isomer due to syn-addition from the less hindered face.
Materials:
-
(±)-1,2,3-Trimethylcyclopent-1-ene
-
Palladium on carbon (10 wt. % Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Parr hydrogenation apparatus or a balloon setup with a three-way stopcock
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve (±)-1,2,3-trimethylcyclopent-1-ene (e.g., 1.0 g, 9.0 mmol) in anhydrous ethanol (20 mL).
-
Carefully add 10% Pd/C (e.g., 100 mg, 10 wt. % of the substrate) to the solution.
-
Secure the flask to a Parr hydrogenation apparatus or set up for balloon hydrogenation.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or use a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC-MS or TLC (if the starting material is UV active). The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analyze the crude product by GC and NMR to determine the diastereomeric ratio.
-
Purify the diastereomers by preparative GC if necessary.
Protocol 2: Diastereoselective Conjugate Addition to 2,3-Dimethylcyclopent-2-en-1-one
This protocol outlines a general procedure for the 1,4-conjugate addition of a methyl group to a disubstituted cyclopentenone.
Materials:
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) in diethyl ether
-
2,3-Dimethylcyclopent-2-en-1-one
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Schlenk line or glovebox for handling organometallics
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add CuI (e.g., 1.9 g, 10 mmol) to a flame-dried Schlenk flask.
-
Add anhydrous THF (20 mL) and cool the suspension to -40 °C.
-
Slowly add MeLi solution (e.g., 12.5 mL of a 1.6 M solution, 20 mmol) to the stirred suspension. The solution may change color as the lithium dimethylcuprate forms.
-
Stir the mixture at -40 °C for 30 minutes.
-
Cool the reaction to -78 °C.
-
In a separate flask, dissolve 2,3-dimethylcyclopent-2-en-1-one (e.g., 1.1 g, 10 mmol) in anhydrous THF (10 mL).
-
Add the solution of the enone dropwise to the cuprate solution at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete in 1-4 hours.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Analyze the crude product by GC and NMR to determine the yield and diastereomeric ratio.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Synthetic pathways to this compound.
References
- 1. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis,cis,cis-1,2,3-Trimethylcyclopentane [webbook.nist.gov]
- 6. Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
separation of 1,2,3-Trimethylcyclopentane and 1,2,4-Trimethylcyclopentane isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of 1,2,3-trimethylcyclopentane and 1,2,4-trimethylcyclopentane (B14176915) isomers. The information is tailored for researchers, scientists, and drug development professionals encountering challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 1,2,3- and 1,2,4-trimethylcyclopentane isomers?
A1: The main challenge lies in the structural similarity of these isomers. They are constitutional isomers with the same molecular weight (112.21 g/mol ) and exhibit very close physicochemical properties, such as boiling points.[1][2][3][4][5] This similarity makes their separation by common laboratory techniques, like fractional distillation, difficult and often inefficient.[3] Furthermore, each of these isomers has multiple stereoisomers (enantiomers and diastereomers), which can add complexity to the separation process.[4]
Q2: Which analytical technique is most effective for separating these isomers?
A2: High-resolution gas chromatography (GC) is the most suitable and widely used method for the analytical separation of 1,2,3- and 1,2,4-trimethylcyclopentane isomers.[3] The high efficiency of capillary GC columns allows for the differentiation of compounds with very similar boiling points and polarities. For preparative scale, preparative gas chromatography (prep-GC) would be the recommended technique.[3]
Q3: How do I select an appropriate GC capillary column for this separation?
A3: The choice of the stationary phase is the most critical factor. For separating non-polar hydrocarbons like trimethylcyclopentanes, a non-polar stationary phase is the recommended starting point.[6] These columns separate analytes primarily based on their boiling points.[7]
-
Recommended Starting Columns:
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, SPB-1): These are excellent general-purpose, non-polar columns.
-
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5, SPB-5): This phase offers a slightly different selectivity due to the introduction of phenyl groups and can sometimes improve the resolution of closely eluting isomers.
-
For complex mixtures containing multiple stereoisomers, a longer column (e.g., 60 m or 100 m) can provide the necessary theoretical plates for a successful separation.[8]
Q4: Can you provide a starting point for the GC oven temperature program?
A4: A slow temperature ramp is crucial for resolving isomers with close boiling points. A good starting point would be:
-
Initial Oven Temperature: 35-40 °C (hold for 5-10 minutes) to ensure sharp initial peaks.
-
Temperature Ramp: 1-2 °C/minute to a final temperature of 150 °C.
-
Final Hold: Hold at 150 °C for 5-10 minutes to ensure all components have eluted.
The optimal program will depend on your specific column and instrument and may require some method development.
Data Presentation
The following tables summarize key quantitative data for 1,2,3- and 1,2,4-trimethylcyclopentane isomers. Note that values can vary slightly between different stereoisomers.
Table 1: Physical Properties of Trimethylcyclopentane Isomers
| Property | This compound | 1,2,4-Trimethylcyclopentane |
| Molecular Formula | C₈H₁₆[1][2] | C₈H₁₆[5] |
| Molecular Weight | 112.21 g/mol [1][3] | 112.21 g/mol [5] |
| Boiling Point (°C) | ~116 - 118 °C[3][4] | ~110 - 114 °C |
Table 2: Gas Chromatography Data (Non-Polar Column)
| Isomer | CAS Number | Boiling Point (°C) | Kovats Retention Index (approx.) |
| (1α,2α,3α)-1,2,3-Trimethylcyclopentane | 2613-69-6[9] | 124.7[9] | 740 - 750[1][2] |
| (1α,2α,3β)-1,2,3-Trimethylcyclopentane | 15890-40-1[10] | 118[4] | 770 - 780[2] |
| (1α,2α,4β)-1,2,4-Trimethylcyclopentane | 4850-28-6[11] | 112.8[11] | 730 - 745[5][12] |
| (1α,2β,4α)-1,2,4-Trimethylcyclopentane | 16883-48-0[13] | 110.1[13] | 725 - 740[5] |
Note: Kovats retention indices are approximate and can vary depending on the specific column, temperature program, and instrument conditions.
Experimental Protocols
Detailed Methodology for GC Separation
This protocol provides a robust starting point for the separation of 1,2,3- and 1,2,4-trimethylcyclopentane isomers.
1. Sample Preparation:
-
Prepare a dilute solution of the isomer mixture in a volatile, non-polar solvent such as n-hexane or pentane. A concentration of 100-500 µg/mL is a good starting point.
-
Ensure the sample is free of particulate matter by filtering through a 0.22 µm syringe filter if necessary.
2. Instrumentation:
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a capillary column inlet.
-
Capillary Column: A 50 m x 0.20 mm ID x 0.5 µm film thickness 100% dimethylpolysiloxane column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
3. GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio of 50:1 to 100:1 to avoid peak broadening)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 10 minutes.
-
Ramp: 1.5 °C/min to 120 °C.
-
Hold at 120 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C
4. Data Analysis:
-
Identify the peaks based on their retention times and by comparing them to known standards if available. Kovats retention indices can also be used for tentative identification.[1][2][5]
-
Integrate the peak areas to determine the relative abundance of each isomer.
Troubleshooting Guides
Troubleshooting Workflow for Poor Isomer Separation
Caption: A step-by-step workflow for diagnosing poor peak resolution.
Troubleshooting Guide: Specific Issues
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Active sites in the inlet liner or at the head of the column.[14]2. Column contamination. | 1. Replace the inlet liner with a new, deactivated one. Trim the first 10-20 cm of the column.[15]2. Bake out the column at its maximum isothermal temperature. |
| Split Peaks | 1. Improper column installation (incorrect insertion depth in the inlet).[15]2. Poorly cut column end.[15]3. Incompatible solvent with the stationary phase. | 1. Reinstall the column according to the manufacturer's instructions.2. Re-cut the column end to ensure a clean, square cut.3. Ensure the sample is dissolved in a non-polar solvent like hexane. |
| Broad Peaks | 1. Column overload due to a high concentration of the sample.[16]2. Too high of an initial oven temperature. | 1. Dilute the sample or increase the split ratio.[16]2. Lower the initial oven temperature to be at least 20 °C below the boiling point of the solvent.[14] |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow rate.2. Leaks in the system.3. Oven temperature not stable. | 1. Check the gas source and regulators. Use electronic pressure control if available.2. Perform a leak check of the GC system.3. Allow the oven to fully equilibrate before each injection. |
Logical Relationship for Method Optimization
Caption: Hierarchy of factors for optimizing isomer separation.
References
- 1. This compound | C8H16 | CID 35368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentane, 1,2,3-trimethyl-, (1alpha,2alpha,3beta)- | C8H16 | CID 6432144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|C8H16|CAS 2613-69-6 [benchchem.com]
- 4. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 5. Cyclopentane, 1,2,4-trimethyl-, trans,cis- | C8H16 | CID 6429398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labicom.cz [labicom.cz]
- 7. trajanscimed.com [trajanscimed.com]
- 8. gcms.cz [gcms.cz]
- 9. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3α)- [webbook.nist.gov]
- 10. Cyclopentane, 1,2,3-trimethyl-, (1α,2α,3β)- [webbook.nist.gov]
- 11. Cyclopentane, 1,2,4-trimethyl-, (1α,2α,4β)- [webbook.nist.gov]
- 12. (1R,2R)-1,2,4-trimethylcyclopentane | C8H16 | CID 6432297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cyclopentane, 1,2,4-trimethyl-, (1α,2β,4α)- [webbook.nist.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
identifying byproducts in the synthesis of 1,2,3-Trimethylcyclopentane
Welcome to the Technical Support Center for the synthesis of 1,2,3-Trimethylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts during their synthetic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using methods like Friedel-Crafts alkylation.
Issue 1: Presence of unexpected peaks in GC-MS analysis with the same mass-to-charge ratio (m/z) as the product.
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Potential Cause: Formation of constitutional isomers (regioisomers) or stereoisomers. In the context of this compound synthesis, the most common regioisomer is 1,2,4-trimethylcyclopentane (B14176915). Stereoisomers of this compound (cis/trans configurations) can also be present.
-
Troubleshooting Steps:
-
Confirm Isomer Identity: Compare the retention times and mass spectra of the unknown peaks with reference spectra for 1,2,4-trimethylcyclopentane and different stereoisomers of this compound. The fragmentation patterns may be very similar, so retention time is a key identifier.
-
Optimize Reaction Conditions to Minimize Isomerization:
-
Temperature: Lowering the reaction temperature can often reduce the extent of carbocation rearrangements that lead to isomer formation.
-
Catalyst: The choice and concentration of the Lewis acid catalyst can influence isomer distribution. Experiment with milder Lewis acids or reduce the catalyst loading.
-
-
Purification: Utilize high-resolution preparative gas chromatography or fractional distillation to separate the desired this compound isomer from other isomers.
-
Issue 2: Observation of peaks with a higher molecular weight than the target compound.
-
Potential Cause: Ring expansion to form trimethylcyclohexane isomers or polyalkylation of the cyclopentane (B165970) ring. These side reactions are common in Friedel-Crafts alkylation due to carbocation rearrangements.[1]
-
Troubleshooting Steps:
-
Identify the Byproduct: Analyze the mass spectrum of the higher molecular weight peak. Trimethylcyclohexanes will have a molecular ion peak corresponding to their molecular weight.
-
Modify Reaction Conditions:
-
Reactant Stoichiometry: Use a large excess of the cyclopentane substrate relative to the methylating agent to favor mono-alkylation and reduce the likelihood of polyalkylation.
-
Temperature Control: As with isomerization, lower temperatures can disfavor the energy-intensive ring expansion process.
-
Catalyst Activity: A highly active catalyst can promote these side reactions. Consider using a less reactive Lewis acid.
-
-
Issue 3: Low overall yield of trimethylated products.
-
Potential Cause: Incomplete reaction, decomposition of starting materials or products, or formation of polymeric byproducts.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that all starting materials and solvents are pure and anhydrous. Moisture can deactivate the Lewis acid catalyst.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using GC to determine the optimal reaction time. Excessively long reaction times or high temperatures can lead to degradation.
-
Catalyst Loading: Ensure the appropriate amount of catalyst is used. Too little may result in an incomplete reaction, while too much can promote side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Friedel-Crafts alkylation?
A1: The most frequently observed byproducts are regioisomers, primarily 1,2,4-trimethylcyclopentane, and ring-expansion products, such as 1,2,3- and 1,2,4-trimethylcyclohexane.[1] A mixture of stereoisomers of the target molecule is also common.
Q2: How can I distinguish between this compound and its isomers using GC-MS?
A2: While the mass spectra of these isomers are very similar, they can typically be separated by gas chromatography based on their different boiling points and interactions with the stationary phase. Identification should be based on a comparison of retention times with known standards.
Q3: My mass spectrum shows a prominent peak at m/z 97. What could this be?
A3: A peak at m/z 97 is a common fragment for methylcyclopentane (B18539) derivatives, often corresponding to the loss of a methyl group from the molecular ion. While not definitive on its own, its presence in conjunction with other characteristic fragments can support the identification of your target compound and its isomers.
Q4: Can I use a different synthesis method to avoid these byproducts?
A4: Yes, stereocontrolled synthetic routes are available for producing specific stereoisomers of this compound with higher purity. These methods are often more complex and may involve multiple steps but offer greater control over the final product's stereochemistry.[1] Another approach is the hydrogenation of 1,2,3-trimethylbenzene, though this can lead to trimethylcyclohexane byproducts.
Data Presentation
Table 1: Common Byproducts in the Synthesis of this compound
| Byproduct Class | Specific Examples | Molecular Weight ( g/mol ) | Common Mass Spectral Fragments (m/z) |
| Regioisomers | 1,2,4-Trimethylcyclopentane | 112.22 | 97, 83, 69, 55, 41 |
| Ring-Expansion Products | 1,2,3-Trimethylcyclohexane, 1,2,4-Trimethylcyclohexane | 126.24 | 111, 97, 83, 69, 55, 41 |
| Stereoisomers | cis/trans isomers of this compound | 112.22 | 97, 83, 69, 55, 41 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Cyclopentane
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Charge the flask with anhydrous cyclopentane and a Lewis acid catalyst (e.g., aluminum chloride). Cool the mixture in an ice bath.
-
Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise from the dropping funnel to the stirred cyclopentane solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time, monitoring the progress by GC.
-
Quenching: Slowly and carefully quench the reaction by adding ice-cold water.
-
Workup: Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation or preparative gas chromatography.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for separating hydrocarbon isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold: Hold at 150 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Solvent Delay: 3 minutes.
-
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane (B92381) or dichloromethane) before injection.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.
Caption: A logical workflow for identifying byproducts using GC-MS data.
Caption: A streamlined workflow from synthesis to analysis and purification.
References
optimizing Friedel-Crafts reaction conditions to minimize side products
Welcome to the technical support center for Friedel-Crafts reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their reactions and minimize the formation of side products.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions regarding side product formation in Friedel-Crafts alkylation and acylation reactions.
Friedel-Crafts Alkylation
Q1: What is polyalkylation and why is it a major side reaction in Friedel-Crafts alkylation?
A1: Polyalkylation is a common side reaction where multiple alkyl groups are added to the aromatic ring. This occurs because the newly added alkyl group is an electron-donating group, which activates the aromatic ring. Consequently, the monoalkylated product is more nucleophilic and more reactive than the initial starting material, making it highly susceptible to further alkylation.
Q2: How can I prevent or minimize polyalkylation?
A2: Several strategies can be employed to control polyalkylation:
-
Use a Large Excess of the Aromatic Substrate: By significantly increasing the concentration of the starting aromatic compound, you increase the statistical probability that the electrophile will react with it rather than the monoalkylated product.
-
Control Reaction Stoichiometry: Carefully controlling the molar ratio of reactants can help favor monoalkylation.
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can decrease the rate of the second alkylation reaction.
-
Perform Friedel-Crafts Acylation Followed by Reduction: This is often the most effective method. The acyl group introduced during acylation is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group, yielding a clean, mono-alkylated product without rearrangement.
Q3: What are carbocation rearrangements and how do they lead to isomeric side products?
A3: Carbocation rearrangements are a significant limitation in Friedel-Crafts alkylation, especially when using primary alkyl halides. The initial carbocation formed can rearrange to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one) through hydride or methyl shifts. This rearranged carbocation then reacts with the aromatic ring, leading to the formation of an isomeric product that was not the intended target.
Q4: How can carbocation rearrangements be avoided?
A4: The most reliable way to prevent rearrangements is to use the Friedel-Crafts acylation-reduction sequence. The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement. Subsequent reduction of the ketone product yields the straight-chain alkyl product that is often unattainable directly through Friedel-Crafts alkylation.
Friedel-Crafts Acylation
Q1: Why is my Friedel-Crafts acylation reaction yield low?
A1: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst. It is critical to use anhydrous conditions.
-
Insufficient Catalyst: Unlike a truly catalytic reaction, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, rendering it inactive for further reaction cycles. A general rule is to use at least one equivalent of the catalyst relative to the acylating agent.
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate will deactivate it, often preventing the reaction from proceeding.
-
Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. It is often best to start at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and then allow it to warm to room temperature.
Q2: Is polyacylation a problem like polyalkylation?
A2: No, polyacylation is generally not a significant issue. The acyl group added to the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic attack. This makes the monoacylated product less reactive than the starting material, effectively preventing a second acylation reaction.
Q3: How can I control regioselectivity and minimize isomeric products?
A3: For substituted aromatic rings, the position of acylation is directed by the existing substituent. However, regioselectivity can be influenced by:
-
Temperature: At low temperatures, the reaction is under kinetic control, which may favor one isomer (e.g., the para-product due to less steric hindrance). At higher temperatures, thermodynamic control may favor a different isomer.
-
Solvent: The choice of solvent can influence the product ratio. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor alpha-substitution (kinetic product), while polar solvents like nitrobenzene (B124822) favor beta-substitution (thermodynamic product).
Troubleshooting Guides
Issue 1: Excessive Polyalkylation in Friedel-Crafts Alkylation
If you are observing a high percentage of di- or tri-alkylated products, use the following guide to optimize your reaction.
Troubleshooting Steps:
-
Adjust Reactant Stoichiometry: The most effective initial step is to use a large excess of the aromatic substrate (e.g., 5 to 10 equivalents) relative to the alkylating agent. This statistically favors the reaction with the starting material.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can decrease the reactivity of the mono-alkylated product.
-
Change the Order of Addition: Consider adding the alkylating agent slowly to a solution of the aromatic substrate and catalyst. This keeps the concentration of the alkylating agent low at all times.
-
Switch to Acylation-Reduction: If polyalkylation remains a persistent issue, the best solution is to switch to a two-step Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. This pathway definitively avoids poly-substitution.
Data Presentation: Effect of Benzene:Alkyl Chloride Ratio on Product Distribution
| Benzene : Benzyl Chloride Ratio | Mono-substituted Product (%) | Poly-substituted Products (%) |
| 1 : 1 | 45% | 55% |
| 2 : 1 | 65% | 35% |
| 5 : 1 | 88% | 12% |
| 10 : 1 | >95% | <5% |
| Note: These are representative values to illustrate the trend. Actual results will vary based on specific substrates and conditions. |
Issue 2: Low Yield in Friedel-Crafts Acylation
Low yields are a common frustration in acylation reactions. The following workflow and diagram can help diagnose the problem.
Caption: Troubleshooting workflow for low product yield in Friedel-Crafts acylation.
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation of Toluene (B28343)
This protocol describes the acylation of toluene with acetyl chloride to favor the formation of 4-methylacetophenone, minimizing side products.
Materials:
-
Anhydrous Toluene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath with stirring.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the stirred AlCl₃ suspension.
-
Substrate Addition: Add anhydrous toluene (1.5 equivalents) to the dropping funnel. Add the toluene dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Carefully and slowly pour the reaction mixture into a separate beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Clemmensen Reduction of an Aryl Ketone
This protocol is a follow-up to Protocol 1, converting the ketone product to the corresponding alkylbenzene, thus completing the mono-alkylation strategy that avoids rearrangement and polyalkylation.
Materials:
-
4-Methylacetophenone (product from Protocol 1)
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Set up a round-bottom flask with a reflux condenser in a fume hood.
-
Reaction Mixture: To the flask, add zinc amalgam, concentrated HCl, water, and toluene.
-
Substrate Addition: Add the 4-methylacetophenone to the flask.
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain a strongly acidic environment.
-
Cooling and Separation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or basic.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by distillation to yield the final product, 4-ethyltoluene.
Visualizations
Decision Pathway: Alkylation vs. Acylation-Reduction
This diagram helps researchers decide on the best synthetic strategy to achieve a mono-alkylated aromatic compound while minimizing side products.
Caption: Decision tree for choosing between direct alkylation and acylation-reduction.
Catalyst Deactivation Pathways
This diagram illustrates the common ways a Lewis Acid catalyst can be rendered inactive during a Friedel-Crafts reaction.
Caption: Common pathways leading to the deactivation of Lewis acid catalysts.
Technical Support Center: Troubleshooting GC-MS Co-elution of Cycloalkane Isomers
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the co-elution of cycloalkane isomers in Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This section offers a step-by-step approach to diagnosing and resolving co-elution issues.
Q1: My cycloalkane isomers are co-eluting. How do I confirm and diagnose the problem?
A1: The first step is to confirm that you are indeed observing co-elution and to characterize the problem. A perfectly symmetrical peak can still hide multiple components.[1]
Recommended Action: Initial Diagnosis
-
Visual Peak Shape Inspection: Examine your chromatogram. Asymmetrical peaks, such as those with a noticeable "shoulder" or broadening, are strong indicators of co-elution.[1][2]
-
Mass Spectral Analysis: Use your MS detector to investigate peak purity.
-
Scan Across the Peak: Acquire multiple mass spectra from the beginning (upslope), apex, and end (downslope) of the chromatographic peak.
-
Compare Spectra: If the mass spectra change across the peak, it confirms the presence of more than one compound.[1] This indicates that different fragment ions are becoming more or less abundant as the different isomers pass through the ion source.
-
Q2: How do I optimize my GC method to resolve co-eluting cycloalkane isomers?
A2: Chromatographic optimization is the most effective way to resolve co-eluting isomers. The key parameters to adjust are the GC column stationary phase, the oven temperature program, and the carrier gas flow rate.[2][3]
Recommended Action: Method Optimization
1. GC Column Selection
The stationary phase is the most critical factor for achieving selectivity between isomers.[4][5] For non-polar cycloalkanes, separation primarily follows boiling points on non-polar columns. To enhance separation based on subtle structural differences, a more polar stationary phase may be required.[6]
Table 1: Comparison of Common GC Stationary Phases for Cycloalkane Isomer Separation
| Stationary Phase Type | Polarity | Separation Principle | Best For |
| 100% Dimethylpolysiloxane (e.g., DB-1, Rtx-1) | Non-Polar | Boiling point.[6][7] | General purpose, initial screening. |
| 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5) | Non-Polar | Boiling point with some shape selectivity. | Resolving isomers with slight differences in polarity. |
| 50% Phenyl / 50% Dimethylpolysiloxane (e.g., DB-17, Rtx-50) | Intermediate Polarity | Increased dipole-dipole interactions.[8] | Enhancing separation of isomers with different polarizability. |
| Polyethylene Glycol (WAX) (e.g., DB-WAX, Stabilwax) | Polar | Hydrogen bonding and dipole interactions.[6] | Cycloalkanes with polar functional groups. |
| Cyclodextrin-based Phases | Chiral | Enantioselective interactions.[3] | Separation of chiral (enantiomeric) cycloalkane isomers. |
2. Temperature Program Optimization
Adjusting the oven temperature program can significantly impact resolution by affecting analyte retention and selectivity.[9][10] Slower temperature ramps generally provide better separation.[11]
Table 2: Effect of Temperature Ramp Rate on Isomer Resolution
| Parameter | Fast Ramp (e.g., 20°C/min) | Slow Ramp (e.g., 2-5°C/min) | Isothermal Hold |
| Analysis Time | Shorter[12] | Longer[11] | Longest |
| Peak Width | Sharper | Broader | Broadest |
| Resolution | Lower | Higher[13] | Potentially Highest for specific pairs |
| When to Use | Screening complex mixtures. | Separating closely eluting compounds.[14] | Targeting a specific, difficult-to-separate pair of isomers. |
3. Carrier Gas Flow Rate
Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve column efficiency. While a flow rate at the van Deemter optimum provides the best efficiency, sometimes increasing the flow rate can lead to sharper peaks and better resolution, assuming your MS vacuum system can handle it.
Q3: My chromatographic optimization is insufficient. What mass spectrometric techniques can resolve co-elution?
A3: When complete chromatographic separation is not possible, the mass spectrometer can be used to differentiate and quantify the co-eluting isomers. This relies on finding unique mass fragments for each isomer.
Recommended Action: Mass Spectral Deconvolution
-
Identify Unique Ions: Carefully examine the full mass spectra of your pure isomer standards. Identify fragment ions that are unique to each isomer or, if no unique ions exist, ions that have a significantly different relative abundance between the isomers.[14][15]
-
Use Extracted Ion Chromatograms (EICs): Instead of looking at the Total Ion Chromatogram (TIC), create chromatograms for the unique m/z values you identified. These EICs will show separate peaks for each isomer, allowing for individual integration and quantification.[14]
-
Utilize Deconvolution Software: Most modern GC-MS software includes algorithms (like AMDIS) that can computationally separate co-eluting components by identifying subtle differences in their mass spectra and chromatographic profiles.[16][17]
Experimental Protocol: Deconvolution using Extracted Ion Chromatograms (EICs)
-
Objective: To quantify two co-eluting cycloalkane isomers (Isomer A and Isomer B) using their unique mass fragments.
-
Prerequisite: You must have the mass spectra for pure standards of Isomer A and Isomer B.
-
Methodology:
-
Step 1: Spectral Analysis:
-
Inject a pure standard of Isomer A and record its mass spectrum. Identify its most abundant and characteristic fragment ions.
-
Inject a pure standard of Isomer B and do the same.
-
Compare the two spectra to find a unique ion for each. For example, let's say m/z 121 is characteristic of Isomer A and m/z 135 is characteristic of Isomer B.
-
-
Step 2: Data Acquisition:
-
Acquire your sample data in full scan mode to ensure all fragment ion data is collected.
-
-
Step 3: Data Processing:
-
Open the chromatogram file for your mixed sample.
-
Instead of integrating the TIC peak, use the software to extract the ion chromatogram for m/z 121. This trace represents the elution of Isomer A.
-
Extract the ion chromatogram for m/z 135. This trace represents the elution of Isomer B.
-
-
Step 4: Quantification:
-
Integrate the peak area from the EIC of m/z 121 to quantify Isomer A.
-
Integrate the peak area from the EIC of m/z 135 to quantify Isomer B.
-
Use the respective calibration curves (built from the EICs of the standards) to determine the concentration of each isomer.
-
-
Q4: When should I consider advanced separation techniques like Comprehensive Two-Dimensional Gas Chromatography (GCxGC)?
A4: You should consider GCxGC when dealing with highly complex samples containing numerous cycloalkane isomers or when all other optimization techniques have failed to provide adequate resolution. GCxGC offers significantly higher peak capacity by using two columns with different stationary phases.[18][19]
Key Benefits of GCxGC:
-
Increased Peak Capacity: Dramatically improves the ability to separate components in complex mixtures.[18]
-
Structured Chromatograms: Compounds are grouped by chemical class, which can aid in identification.[20]
-
Enhanced Sensitivity: Better separation from background noise improves signal-to-noise ratios.[18]
GCxGC is particularly well-suited for analyzing complex hydrocarbon mixtures like petroleum fractions, where thousands of individual compounds may be present.[21]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of cycloalkane isomer co-elution in GC-MS?
-
Similar Physicochemical Properties: Isomers, by definition, have the same mass and often have very similar boiling points and polarities, making them difficult to separate.
-
Inappropriate GC Column: Using a stationary phase that does not offer selectivity for the specific isomers being analyzed.[4]
-
Suboptimal GC Method: An unoptimized temperature program (e.g., a ramp rate that is too fast) or an incorrect carrier gas flow rate can reduce separation efficiency.[11][22]
-
Column Overload: Injecting too much sample can cause peak fronting and band broadening, leading to a loss of resolution.[23]
Q2: Can changing the ionization technique in the mass spectrometer help differentiate co-eluting isomers? Yes, in some cases. While standard Electron Ionization (EI) at 70 eV is a "hard" technique that causes extensive fragmentation, "softer" ionization methods can sometimes help.[24][25]
-
Chemical Ionization (CI): This is a softer technique that often produces a more abundant molecular ion or protonated molecule ([M+H]+).[24] If co-eluting isomers produce different adducts or show different stability under CI conditions, it may aid in their differentiation. This can be particularly useful for confirming molecular weight when EI fragmentation is excessive.[26]
Q3: What is the effect of column dimensions (length, internal diameter, film thickness) on isomer separation?
-
Length: Doubling the column length doubles the resolution, but also doubles the analysis time.[8]
-
Internal Diameter (ID): Decreasing the column ID increases efficiency (more theoretical plates per meter), which improves resolution.[4][8]
-
Film Thickness: A thicker stationary phase film increases retention, which can improve the separation of highly volatile compounds. A thinner film is better for high-boiling point analytes.[8]
Q4: Can issues with my injection technique cause co-elution? Yes. A poor injection technique can cause band broadening, which reduces the apparent separation between closely eluting peaks. For example, injecting the sample too slowly or using an inlet temperature that is too low can lead to broad, poorly resolved peaks.[27] Backflash, where the sample volume exceeds the liner capacity, can also severely degrade peak shape and resolution.[28]
Q5: What is mass spectral deconvolution? Mass spectral deconvolution is a computational process used to separate the mass spectra of two or more co-eluting compounds from the mixed data acquired by the mass spectrometer.[16] The software algorithms identify ions that rise and fall together chromatographically to reconstruct the pure mass spectrum for each individual component, even when they are not fully separated by the GC column.[17][29]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.ca [fishersci.ca]
- 5. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 6. trajanscimed.com [trajanscimed.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 11. gcms.cz [gcms.cz]
- 12. azom.com [azom.com]
- 13. journalijsra.com [journalijsra.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is GCxGC? [sepsolve.com]
- 19. researchgate.net [researchgate.net]
- 20. gcms.cz [gcms.cz]
- 21. concawe.eu [concawe.eu]
- 22. researchgate.net [researchgate.net]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 24. waters.com [waters.com]
- 25. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. shimadzu.co.uk [shimadzu.co.uk]
- 29. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography Analysis of 1,2,3-Trimethylcyclopentane Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 1,2,3-trimethylcyclopentane stereoisomers in gas chromatography (GC).
Understanding the Challenge: Stereoisomers of this compound
This compound (C₈H₁₆) is a cyclic alkane with three stereocenters, leading to the existence of multiple stereoisomers. These can be categorized as diastereomers and enantiomers. Due to their similar physical and chemical properties, separating these isomers, particularly the enantiomeric pairs, presents a significant analytical challenge in gas chromatography.[1] Achieving adequate resolution requires careful optimization of the chromatographic conditions, with the choice of the stationary phase being the most critical factor. For the separation of non-functionalized chiral hydrocarbons like this compound, chiral stationary phases, especially those based on modified cyclodextrins, are often necessary.[2][3]
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or co-elution of my this compound stereoisomers?
A1: Co-elution of these stereoisomers is a common issue due to their very similar boiling points and structures. The primary reasons for poor resolution include:
-
Inappropriate Stationary Phase: A non-chiral stationary phase will not resolve the enantiomers. For diastereomers, a standard non-polar or mid-polarity column might offer some separation, but a chiral column is generally required for all stereoisomers. Cyclodextrin-based columns are highly recommended.[2][3]
-
Suboptimal Temperature Program: A temperature ramp that is too fast will not allow for sufficient interaction between the analytes and the stationary phase, leading to decreased separation. Conversely, an initial temperature that is too high can cause the isomers to move through the column too quickly.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium or Hydrogen) significantly impacts column efficiency. A flow rate that is too high or too low will reduce resolution.
-
Column Overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks and a loss of resolution.
Q2: What type of GC column is best for separating this compound stereoisomers?
A2: For the separation of enantiomers, a chiral stationary phase (CSP) is essential.[3][4] Derivatized cyclodextrin-based columns are the most effective for resolving chiral hydrocarbons.[2] Look for columns with phases like permethylated or other alkylated beta- or gamma-cyclodextrins. These phases provide the necessary stereoselectivity through inclusion complexation.
Q3: How does temperature programming affect the separation of these isomers?
A3: Temperature programming is a critical parameter for optimizing resolution. A slow temperature ramp (e.g., 1-2°C per minute) generally allows for better separation of closely eluting compounds. A lower initial oven temperature can also improve the focusing of the analytes at the head of the column, leading to sharper peaks. For highly volatile isomers, starting at a sub-ambient temperature might be beneficial if your GC system allows.
Q4: Can I improve resolution by changing the carrier gas or its flow rate?
A4: Yes. The choice of carrier gas and its linear velocity are important for column efficiency. Hydrogen often provides better efficiency at higher linear velocities compared to Helium, which can shorten analysis times without sacrificing resolution. It is crucial to operate at the optimal linear velocity for your chosen carrier gas and column dimensions. A flow rate that is too high will decrease the interaction time with the stationary phase, while a flow rate that is too low can lead to band broadening due to diffusion.
Q5: My peaks are tailing. What could be the cause and how can I fix it?
A5: Peak tailing for non-polar compounds like trimethylcyclopentanes can be caused by:
-
Active Sites: Active sites in the injector liner, at the column inlet, or on the column itself can cause undesirable interactions. Using a deactivated liner and ensuring the column is properly installed and conditioned can mitigate this.
-
Column Contamination: Residues from previous analyses can create active sites. Baking out the column at a high temperature (within the column's limits) can help clean it.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete Co-elution of All Isomers | Using a non-chiral stationary phase. | Switch to a chiral capillary column, preferably one with a derivatized cyclodextrin (B1172386) stationary phase. |
| Temperature program is too fast. | Decrease the temperature ramp rate (e.g., to 1-2°C/min). | |
| Partial Resolution (Shoulders on Peaks) | Column efficiency is insufficient. | - Increase the column length. - Use a column with a smaller internal diameter. - Optimize the carrier gas flow rate. |
| Suboptimal temperature program. | - Lower the initial oven temperature. - Use a slower temperature ramp. | |
| Stationary phase has low selectivity. | Try a different derivatized cyclodextrin column (e.g., different cyclodextrin type or derivative). | |
| Broad Peaks | Column overload. | Dilute the sample and inject a smaller volume. |
| Suboptimal carrier gas flow rate. | Optimize the linear velocity of the carrier gas. | |
| Dead volume in the system. | Check for proper column installation in the injector and detector. | |
| Inconsistent Retention Times | Fluctuations in oven temperature or carrier gas pressure/flow. | Ensure the GC system is properly maintained and calibrated. Check for leaks in the gas lines. |
| Column aging or contamination. | Condition the column. If the problem persists, trim the column inlet or replace the column. |
Experimental Protocols
The following is a recommended starting protocol for the GC separation of this compound stereoisomers. This protocol is based on methods used for similar chiral alkanes and should be optimized for your specific instrument and sample.
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound isomer mixture in a volatile solvent such as pentane (B18724) or hexane.
GC Method Parameters:
| Parameter | Recommended Starting Condition | Notes |
| GC System | Gas Chromatograph with FID or MS detector | |
| Column | Chiral Capillary Column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) | A cyclodextrin-based column is crucial for enantiomeric resolution. |
| Carrier Gas | Helium or Hydrogen, high purity | Hydrogen may provide better resolution at faster analysis times. |
| Injector Temperature | 220°C | |
| Detector Temperature | 250°C (FID) | |
| Carrier Gas Flow Rate | 1.0 mL/min (for Helium) | Adjust for optimal linear velocity based on your column dimensions. |
| Oven Temperature Program | Initial: 40°C, hold for 2 min Ramp: 2°C/min to 120°C Hold: 5 min | This slow ramp is designed to maximize separation. May need adjustment. |
| Injection Volume | 1 µL | |
| Split Ratio | 100:1 | A high split ratio is recommended to avoid column overload. |
Quantitative Data
Obtaining a complete set of retention time and resolution data for all stereoisomers of this compound is challenging without a specific analytical standard for each isomer. The following table provides an illustrative example of expected data based on the separation of similar chiral alkanes on a cyclodextrin-based column. The elution order and retention times will vary depending on the specific column and conditions used.
Table 1: Illustrative GC Separation Data for this compound Stereoisomers
| Stereoisomer | Expected Retention Time (min) | Resolution (Rs) between adjacent peaks |
| Diastereomer 1 (meso) | 25.2 | - |
| Diastereomer 2 (enantiomer A) | 26.5 | 1.8 |
| Diastereomer 2 (enantiomer B) | 26.9 | 1.5 |
| Diastereomer 3 (meso) | 28.1 | 2.0 |
Note: This data is for illustrative purposes only and should be confirmed with analytical standards.
Visualizations
Troubleshooting Workflow
References
dealing with ring expansion byproducts in cyclopentane alkylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering ring expansion byproducts during cyclopentane (B165970) alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is ring expansion and why does it occur during cyclopentane alkylation?
A1: Ring expansion is a type of carbocation rearrangement where a smaller ring, like cyclopentane, transforms into a larger, more stable ring, such as cyclohexane (B81311).[1] This side reaction is common in reactions that proceed through a carbocation intermediate, such as Friedel-Crafts alkylations, SN1, and E1 reactions.[2][3][4] The primary driving forces for this rearrangement are the relief of ring strain and the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one).[1][5]
Q2: Which reaction conditions typically favor the formation of ring expansion byproducts?
A2: Conditions that promote the formation and lifetime of a "free" carbocation intermediate tend to increase the likelihood of ring expansion. These include:
-
Strong Lewis Acid Catalysts: Strong Lewis acids like AlCl₃ readily generate carbocations, facilitating rearrangement.[2][4]
-
Higher Reaction Temperatures: Increased thermal energy can overcome the activation barrier for the rearrangement, leading to a higher proportion of the ring-expanded product.[6][7]
-
Unstable Carbocation Precursors: The use of alkylating agents that form less stable primary or secondary carbocations adjacent to the ring makes them more susceptible to rearranging into a more stable structure via ring expansion.[1][5][7]
Q3: How can I detect and quantify ring expansion byproducts in my product mixture?
A3: A combination of chromatographic and spectroscopic techniques is typically employed.
-
Gas Chromatography (GC): GC is an effective method for separating the desired cyclopentane product from its rearranged cyclohexane isomer and other byproducts, allowing for quantitative analysis of the product distribution.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structures of the products. The different symmetry and chemical shifts of the cyclopentane versus the cyclohexane ring will result in distinct spectra.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can also help identify the functional groups present in the synthesized products.[9]
Q4: What are the primary strategies to minimize or eliminate these unwanted byproducts?
A4: The key is to control the formation and reactivity of the carbocation intermediate. Effective strategies include:
-
Lowering the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -78 °C) can significantly reduce the rate of rearrangement.[10][11][12]
-
Using Milder Lewis Acid Catalysts: Substituting strong Lewis acids (like AlCl₃) with milder ones (like FeCl₃ or ZnCl₂) can decrease the extent of carbocation formation and subsequent rearrangement.
-
Choosing an Alternative Synthetic Route: Friedel-Crafts acylation followed by a reduction step (e.g., Wolff-Kishner or Clemmensen reduction) is a classic strategy to prevent rearrangement. The acylium ion intermediate is resonance-stabilized and does not rearrange.[2]
-
Employing Modern Catalytic Systems: Certain advanced catalytic systems, such as some palladium- or cobalt-based catalysts, can promote alkylation through mechanisms that avoid the formation of free carbocations, thus offering high selectivity.[13][14][15]
Troubleshooting Guide
Problem 1: My reaction has produced a significant amount of an unexpected isomer. I suspect it's the ring-expanded product. How can I confirm this and adjust my protocol?
Answer: Your suspicion is likely correct, as ring expansion to a more stable cyclohexane derivative is a common side reaction.
Troubleshooting Steps:
-
Confirmation: Analyze your product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to separate the components and get their mass-to-charge ratios. Then, use ¹H and ¹³C NMR to definitively identify the structures. The cyclohexane derivative will have a different fragmentation pattern in MS and a distinct NMR spectrum compared to the desired cyclopentane product.
-
Protocol Adjustment: To suppress the byproduct, lower the reaction temperature significantly. If you are running the reaction at room temperature, try cooling it to 0 °C or even -20 °C. This reduces the energy available for the carbocation to overcome the rearrangement activation barrier.
References
- 1. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 2. mt.com [mt.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents [patents.google.com]
- 9. Some Features of Cycloalkylation Reactions of Phenol with 1-Methylcyclopentene | Scientific.Net [scientific.net]
- 10. New cationic olefin cyclization-pinacol reactions. Ring-expanding cyclopentane annulations that directly install useful functionality in the cyclopentane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
Technical Support Center: NMR Analysis of Polysubstituted Cyclopentanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the assignment of complex NMR spectra of polysubstituted cyclopentanes.
Frequently Asked Questions (FAQs)
Q1: Why are the NMR spectra of polysubstituted cyclopentanes often complex and difficult to interpret?
A1: The complexity arises primarily from the conformational flexibility of the five-membered ring. Cyclopentane (B165970) and its derivatives are not planar and exist in a dynamic equilibrium of non-planar conformations, mainly the envelope and twist (or half-chair) forms.[1][2] The energy barrier between these conformations is very low, often leading to rapid interconversion at room temperature.[2][3] This dynamic behavior results in the averaging of NMR signals, which can cause significant signal overlap, broad peaks, and coupling constants that are a weighted average of multiple conformations, making direct stereochemical assignment challenging.[4][5]
Q2: What are the primary conformations of a cyclopentane ring?
A2: The two primary, low-energy conformations are:
-
Envelope (Cs symmetry): Four carbon atoms are coplanar, and the fifth is out of the plane, resembling an open envelope.[1]
-
Twist or Half-Chair (C2 symmetry): Three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of the plane.[3] The energy difference between these forms is minimal in unsubstituted cyclopentane, but substituents can favor one conformation over the others.[2]
Q3: What are the most critical NMR parameters for analyzing cyclopentane stereochemistry?
A3: The most critical parameters are:
-
3JHH (Vicinal) Coupling Constants: These are highly dependent on the H-C-C-H dihedral angle, as described by the Karplus relationship.[6][7] Analyzing these values helps determine the relative orientation (cis/trans) of substituents.
-
Nuclear Overhauser Effect (NOE): NOE correlations (observed in NOESY or ROESY experiments) provide information about through-space proximity between protons. This is crucial for establishing the 3D structure and relative stereochemistry, especially when coupling constant analysis is ambiguous.[8]
-
Chemical Shifts (δ): While often complicated by conformational averaging, chemical shifts can provide clues about the electronic environment and the potential anisotropic effects of nearby functional groups.[9]
Troubleshooting and Specific Issues
Q1: My 1H NMR spectrum shows severe signal overlap, appearing as a broad, uninterpretable multiplet. What is the first step to resolve this?
A1: Severe signal overlap is the most common issue. The immediate next step is to perform a 2D NMR experiment to spread the signals into a second dimension.
-
Recommended Action: Run a 1H-1H COSY (Correlation Spectroscopy) experiment. A COSY spectrum will reveal which protons are coupled to each other, allowing you to trace out the spin systems within the molecule even if their 1D signals are overlapped.[10][11] If resolution is still an issue, a DQF-COSY (Double-Quantum Filtered COSY) can provide sharper cross-peaks.[12]
Q2: I have identified the proton spin systems with COSY, but I cannot assign them to specific positions on the cyclopentane ring. What's next?
A2: To link the proton spin systems to the carbon backbone, you need to perform heteronuclear correlation experiments.
-
Recommended Action:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It provides a definitive link between the 1H and 13C shifts for each C-H group.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away. It is invaluable for connecting different spin systems across quaternary carbons or heteroatoms and for piecing together the complete molecular structure.[12]
-
Q3: How can I definitively distinguish between cis and trans diastereomers? My coupling constants are ambiguous.
A3: When coupling constants are not definitive (e.g., when Jcis and Jtrans values are in a similar range due to conformational averaging), through-space correlations are the most reliable method.[4]
-
Recommended Action: Run a 2D NOESY or ROESY experiment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å). A cross-peak between two protons indicates their spatial proximity. For example, a strong NOE between two protons on different carbons (e.g., H1 and H2) would strongly suggest they are on the same face of the ring (cis).[8]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is often preferred for medium-sized molecules where the NOE effect might be close to zero. It provides similar information to NOESY.
-
Q4: I suspect my molecule exists as a mixture of conformations. How can I investigate this?
A4: Conformational flexibility can be investigated by varying the experimental temperature.
-
Recommended Action: Perform Variable Temperature (VT) NMR studies.
-
Cooling the sample: Lowering the temperature may slow down the conformational exchange rate enough to "freeze out" individual conformers on the NMR timescale. This can result in the sharpening of broad peaks or the appearance of separate sets of signals for each major conformer.
-
Heating the sample: Raising the temperature can sometimes simplify the spectrum by causing faster averaging, leading to sharper, averaged signals if the room temperature spectrum was in an intermediate exchange regime.
-
Experimental Protocols
Protocol 1: General 2D NMR Setup (COSY, HSQC, HMBC)
This provides a general starting point for setting up common 2D experiments on a modern spectrometer (e.g., 400-600 MHz) for a polysubstituted cyclopentane derivative (~5-15 mg in 0.6 mL of deuterated solvent).
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the solution is homogeneous and free of particulate matter.
-
Initial 1D Spectra: Acquire a standard high-resolution 1H spectrum and a 13C{1H} spectrum. Determine the spectral width (sweep width) required to encompass all signals for both nuclei.
-
COSY (Correlation Spectroscopy):
-
Pulse Sequence: cosygpqf or similar gradient-selected, double-quantum filtered sequence.
-
Spectral Width (F2 and F1): Use the same spectral width as the 1D 1H spectrum.
-
Acquisition Parameters:
-
F2 (direct dimension): 2048 or 4096 data points.
-
F1 (indirect dimension): 256 or 512 increments.
-
Number of Scans (NS): 2 to 8 per increment, depending on concentration.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Sequence: hsqcedetgpsisp2.2 or similar gradient-selected, sensitivity-enhanced sequence.
-
Spectral Width: F2 (1H) as determined from the 1D proton spectrum; F1 (13C) as determined from the 1D carbon spectrum.
-
Acquisition Parameters:
-
Set coupling constant CNST13 to an average one-bond 1JCH value (typically ~145 Hz).
-
F2 (direct dimension): 1024 or 2048 data points.
-
F1 (indirect dimension): 128 or 256 increments.
-
Number of Scans (NS): 4 to 16 per increment.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Sequence: hmbcgplpndqf or similar gradient-selected sequence.
-
Spectral Width: F2 (1H) and F1 (13C) set as for HSQC.
-
Acquisition Parameters:
-
Set long-range coupling constant CNST2 to an average value for 2-3 bond couplings (typically 8-10 Hz).
-
F2 (direct dimension): 2048 data points.
-
F1 (indirect dimension): 256 or 512 increments.
-
Number of Scans (NS): 8 to 32 per increment.
-
Relaxation Delay (d1): 2.0 seconds.
-
-
Protocol 2: NOESY for Stereochemistry Determination
-
Pulse Sequence: noesygpph or a similar gradient-selected phase-cycled sequence.
-
Spectral Width (F2 and F1): Use the same spectral width as the 1D 1H spectrum.
-
Key Parameter - Mixing Time (d8): This is the most critical parameter. The mixing time determines the period during which NOE transfer occurs.
-
Start with a mixing time approximately equal to the T1 relaxation time of the protons of interest. If T1 is unknown, a value between 500 ms (B15284909) and 800 ms is a reasonable starting point for small molecules.
-
Run multiple NOESY experiments with different mixing times (e.g., 300 ms, 600 ms, 1 s) to check for spin diffusion (NOE transfer to non-proximal protons), which can lead to incorrect assignments.
-
-
Acquisition Parameters:
-
F2 (direct dimension): 2048 data points.
-
F1 (indirect dimension): 256 to 512 increments.
-
Number of Scans (NS): 8 to 16 per increment.
-
Relaxation Delay (d1): 2.0 - 3.0 seconds (should be > T1).
-
Data Presentation: Quantitative Data Tables
Table 1: Typical 3JHH Coupling Constants in Cyclopentane Rings
| Dihedral Angle (H-C-C-H) | Typical Conformation | Relative Proton Orientation | Expected 3JHH Range (Hz) | Notes |
| ~0° - 30° | Envelope / Twist | cis | 8 - 10 Hz | Often observed for protons on the "flat" part of an envelope conformation.[4] |
| ~90° | Envelope / Twist | trans or cis | 0 - 4 Hz | A small coupling constant often indicates a trans relationship.[4] |
| ~120° - 150° | Envelope / Twist | trans | 2 - 9 Hz | The range is wide and can overlap with cis values, making assignment difficult.[4] |
| ~180° | (Rarely achieved) | trans | > 10 Hz | This geometry is not typically found in standard cyclopentane conformations. |
Note: Due to conformational averaging, observed coupling constants are a weighted average of the values from all populated conformations. Therefore, using these values alone for stereochemical assignment can be misleading without supporting NOE data.
Table 2: Approximate 1H and 13C Chemical Shift Ranges for Substituted Cyclopentanes
| Nucleus | Functional Group Attached | Approximate Chemical Shift (δ) Range (ppm) |
| 1H | -CH2- (unsubstituted) | 1.5 - 1.9 |
| 1H | -CH- (alkyl substituted) | 1.7 - 2.2 |
| 1H | -CH-O- (ether/alcohol) | 3.5 - 4.5 |
| 1H | -CH-C=O (ketone/ester) | 2.2 - 3.0 |
| 13C | -CH2- (unsubstituted) | 25 - 35 |
| 13C | -CH- (alkyl substituted) | 30 - 45 |
| 13C | -C-O- (ether/alcohol) | 70 - 85 |
| 13C | -C-C=O (ketone/ester) | 40 - 55 |
Note: These are general ranges and can be significantly influenced by other substituents, anisotropic effects, and solvent.
Visualizations: Workflows and Logic Diagrams
Caption: Experimental workflow for assigning complex polysubstituted cyclopentane spectra.
Caption: Logic diagram for using NOE data to determine relative stereochemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Synthesis and Purification of 1,2,3-Trimethylcyclopentane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve the yield of specific 1,2,3-trimethylcyclopentane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing a specific stereoisomer of this compound?
A1: this compound possesses three stereocenters, leading to the potential for multiple stereoisomers, including diastereomers and enantiomers.[1] The main challenges are controlling the stereochemistry during synthesis to selectively form the desired isomer and separating the target isomer from a complex mixture of other stereoisomers and structural isomers (like 1,2,4-trimethylcyclopentane).[1]
Q2: Is Friedel-Crafts alkylation a suitable method for producing a specific this compound isomer?
A2: While Friedel-Crafts alkylation of cyclopentane (B165970) with a methylating agent can produce this compound, it is generally not suitable for targeting a specific isomer.[1] This method often leads to a mixture of polyalkylated products and structural isomers.[1][2] Additionally, the carbocation intermediates are prone to rearrangements, further complicating the product mixture. For these reasons, more targeted stereoselective methods are necessary to obtain pure stereoisomers.[1]
Q3: What are the key stereoisomers of this compound I should be aware of?
A3: The stereoisomers of this compound include:
-
(1α,2α,3α)-1,2,3-Trimethylcyclopentane (all-cis): This is a meso compound due to a plane of symmetry.[1]
-
(1α,2α,3β)-1,2,3-Trimethylcyclopentane (cis,cis,trans): This isomer is chiral and exists as a pair of enantiomers.[1][3]
-
(1α,2β,3α)-1,2,3-Trimethylcyclopentane (cis,trans,cis): This is also a meso compound.[1]
Q4: What analytical techniques are recommended for identifying and quantifying the different isomers of this compound?
A4: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. GC with a suitable column can separate the isomers based on their boiling points and polarities, allowing for quantification of the isomer ratios. ¹H and ¹³C NMR spectroscopy can help elucidate the stereochemistry of the isomers by analyzing the chemical shifts and coupling constants of the methyl and cyclopentane ring protons.[1]
Troubleshooting Guides
Low Yield of the Desired Isomer
| Potential Cause | Possible Solution | Diagnostic Check |
| Non-Stereoselective Reaction Conditions | Employ a chiral catalyst or auxiliary to direct the stereochemical outcome of the reaction. | Analyze the product mixture by GC or NMR to determine the ratio of stereoisomers. |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often favor the kinetic product and can increase stereoselectivity. | Perform a temperature screening study and analyze the product distribution at each temperature. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of reactants and reagents, especially in multi-component reactions. | Use techniques like in-situ IR or NMR to monitor the consumption of starting materials. |
| Catalyst Inactivity | Ensure the catalyst is pure, dry, and handled under appropriate atmospheric conditions (e.g., inert gas for air-sensitive catalysts). | Perform a control reaction with a known substrate to verify catalyst activity. |
Poor Diastereoselectivity
| Potential Cause | Possible Solution | Diagnostic Check |
| Steric Hindrance | Modify the substrates or reagents to introduce greater steric differentiation, which can enhance diastereoselectivity. | Compare the diastereomeric ratio (dr) with structurally similar reactions from the literature. |
| Solvent Effects | Screen a range of solvents with varying polarities, as the solvent can influence the transition state geometry. | Run the reaction in different solvents and analyze the resulting dr by NMR or GC. |
| Inappropriate Catalyst | Experiment with different chiral ligands or metal catalysts that have been shown to be effective for similar transformations. | Consult literature for catalysts known to provide high diastereoselectivity in cyclopentane synthesis. |
Difficulty in Separating Isomers
| Potential Cause | Possible Solution | Diagnostic Check | | :--- | :--- | | Similar Physical Properties | High-efficiency fractional distillation or preparative gas chromatography (GC) may be required due to the similar boiling points of the isomers.[1] | Analyze the purity of fractions by analytical GC. | | Co-elution in Column Chromatography | Optimize the mobile phase system (e.g., by varying the solvent ratio or using a different solvent system). Consider using a different stationary phase (e.g., diol-bonded silica).[4] | Monitor separation by thin-layer chromatography (TLC) using different solvent systems. | | Enantiomers Present | Enantiomers cannot be separated by standard chromatographic techniques. Use a chiral stationary phase in HPLC or preparative SFC (supercritical fluid chromatography). | Analyze the sample on a chiral GC or HPLC column. |
Data on Stereoselective Cyclopentane Synthesis
While specific data for the synthesis of this compound is limited in the reviewed literature, the following table summarizes results from analogous stereoselective syntheses of substituted cyclopentanes, which can inform strategies for the target molecule.
| Reaction Type | Catalyst/Reagent | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| [3+2]-Cycloaddition | Pd₂(dba)₃·CHCl₃ / Chiral Ligand | Vinyl Cyclopropane (B1198618) & Alkylidene Azlactone | 16 | 10:1 | 60 |
| Domino Reaction | Rh₂(DOSP)₄ / Sc(OTf)₃ | Vinyldiazoacetate & Allyl Alcohol | High | >97:3 | 99 |
| Michael/Michael/Esterification | NHC Pre-catalyst | Cinnamaldehyde & (E)-2-nitroallylic acetate | 30 | 3:1 | 78:22 (e.r.) |
| Isocyanide-based Multicomponent Reaction | Organocatalyst | Hemiacetal, Amine, & Isocyanide | 63-99 | up to >99:1 | up to >99 |
Experimental Protocols
Protocol 1: General Procedure for Stereoselective [3+2] Cycloaddition (Adapted from Literature on Substituted Cyclopentanes)
This protocol is a generalized procedure based on palladium-catalyzed cycloadditions for the synthesis of substituted cyclopentanes and should be optimized for the specific synthesis of this compound.
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃·CHCl₃)
-
Chiral ligand
-
Substituted vinyl cyclopropane
-
Substituted alkene
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and the chiral ligand in the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Add the alkene substrate to the reaction mixture.
-
Slowly add a solution of the vinyl cyclopropane in the reaction solvent to the flask via a syringe pump over several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: A generalized experimental workflow for the stereoselective synthesis of a substituted cyclopentane.
Caption: A troubleshooting decision tree for addressing low yields in stereoselective synthesis.
References
avoiding carbocation rearrangements during 1,2,3-Trimethylcyclopentane synthesis
Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to carbocation rearrangements during the synthesis of 1,2,3-trimethylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesis yielding a mixture of isomers, such as 1,2,4-trimethylcyclopentane (B14176915) or ring-expanded products, instead of pure this compound?
A: The formation of multiple isomers is a classic sign of carbocation rearrangements occurring during your reaction.[1] If your synthesis proceeds through a carbocation intermediate, such as in a standard Friedel-Crafts alkylation, the initially formed carbocation can reorganize into a more stable structure before the final product is formed.[2][3] This leads to a mixture of structurally isomeric products.
Q2: What is a carbocation rearrangement and what drives it?
A: A carbocation rearrangement is the movement of a carbocation from an unstable state to a more stable one through a structural shift.[4] The primary driving force is the inherent stability of more substituted carbocations (tertiary > secondary > primary).[3][5] This occurs via two main mechanisms:
-
1,2-Hydride Shift: A hydrogen atom from an adjacent carbon moves with its pair of electrons to the positively charged carbon.[3][6]
-
1,2-Alkyl Shift (or Methyl Shift): An entire alkyl group (like a methyl group) migrates with its bonding electrons to an adjacent carbocation center.[5][7]
These shifts are extremely rapid and can occur whenever a less stable carbocation can be converted into a more stable one.[3][6]
Q3: Are reactions like Friedel-Crafts alkylation prone to these rearrangements?
A: Yes, Friedel-Crafts alkylation is highly susceptible to carbocation rearrangements.[8][9][10] The reaction generates a carbocation electrophile that is free to rearrange to its most stable form before attacking the aromatic ring.[8][9] This is why using a primary alkyl halide can result in a product with a secondary or tertiary alkyl group attached to the ring.[10][11]
Troubleshooting Guides
Issue 1: My reaction produces a low yield of the target this compound and a high percentage of rearranged isomers.
This guide provides strategies to suppress or entirely avoid unwanted carbocation rearrangements.
Strategy 1: Employ Friedel-Crafts Acylation Followed by Reduction
This is the most reliable method to prevent rearrangements in Friedel-Crafts type reactions.[8][10]
-
Mechanism: Instead of an alkyl halide, an acyl halide or anhydride (B1165640) is used. This forms an acylium ion intermediate. The acylium ion is stabilized by resonance and, crucially, does not undergo rearrangement .[8] The resulting ketone is then reduced to the desired alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction).
-
Advantage: This two-step process ensures the carbon skeleton remains intact, leading to a single, unrearranged product.[10]
Strategy 2: Control Reaction Temperature
-
Mechanism: Carbocation rearrangements, like most reactions, have an activation energy barrier. Lowering the reaction temperature can significantly reduce the rate of rearrangement, favoring the desired kinetic product over the thermodynamically stable rearranged product.[6]
-
Application: While not always sufficient on its own, running the reaction at the lowest possible temperature can help minimize byproduct formation. This approach has been noted to protect intermediate products from further unwanted conversions in other contexts.[12]
Strategy 3: Explore Alternative Synthetic Pathways
If rearrangements remain problematic, consider routes that avoid the generation of free carbocations.
-
Organometallic Approaches: Using organometallic reagents can provide greater control over the regioselectivity of the reaction.
-
Cycloaddition Reactions: Building the cyclopentane (B165970) ring through cycloaddition reactions can offer high stereochemical control.[1]
-
Catalytic Cyclization: Modern catalytic methods, such as the zirconocene-catalyzed trimeric cyclization of propylene, can produce substituted cyclopentanes like this compound with high regioselectivity.[1]
Data Summary: Comparison of Synthetic Strategies
| Strategy | Mechanism | Likelihood of Rearrangement | Expected Purity of this compound | Key Considerations |
| Direct Alkylation (e.g., Friedel-Crafts) | Carbocation Intermediate | High | Low to Moderate (Mixture of Isomers) | Prone to polyalkylation and rearrangements.[8][9] |
| Acylation-Reduction | Acylium Ion Intermediate | Very Low / None | High | Two-step process; reduction conditions must be compatible with the substrate.[10] |
| Low-Temperature Control | Kinetic Control | Reduced | Moderate | May significantly slow the desired reaction; optimization is required. |
| Catalytic Cyclization | Metal-Catalyzed Pathway | Very Low | High | Requires specific catalysts and conditions; may not be universally accessible.[1] |
Key Experimental Protocol
Protocol: Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction
This protocol outlines a general procedure to synthesize an alkyl-substituted ring without rearrangement.
Step 1: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the cyclopentane substrate and a suitable inert solvent (e.g., CS₂ or nitrobenzene).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., anhydrous AlCl₃) in portions.
-
Acyl Halide Addition: Add the appropriate acyl chloride (e.g., propanoyl chloride) dropwise from the dropping funnel while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or warm gently until the reaction is complete (monitored by TLC or GC).
-
Workup: Carefully pour the reaction mixture over crushed ice and acidify with HCl. Extract the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting ketone by distillation or column chromatography.
Step 2: Clemmensen Reduction of the Ketone
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust with a dilute aqueous solution of HgCl₂.
-
Reduction Setup: In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, water, and toluene (B28343).
-
Substrate Addition: Add the ketone synthesized in Step 1 to the flask.
-
Reflux: Heat the mixture to a vigorous reflux. Additional portions of HCl may be required during the reflux period.
-
Reaction Completion: Continue refluxing for several hours until the starting material is consumed (monitored by TLC or GC).
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with water and sodium bicarbonate solution, dry over an anhydrous salt, and remove the solvent.
-
Purification: Purify the final product, this compound, by fractional distillation.
Visualized Workflows and Mechanisms
Figure 1. Mechanism of carbocation rearrangement during direct alkylation.
Figure 2. The reliable two-step acylation-reduction synthesis pathway.
Figure 3. Decision-making flowchart for avoiding carbocation rearrangements.
References
- 1. This compound|C8H16|CAS 2613-69-6 [benchchem.com]
- 2. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. anl.gov [anl.gov]
purification challenges of meso-1,2,3-Trimethylcyclopentane from its chiral isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of meso-1,2,3-trimethylcyclopentane from its chiral isomers.
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of 1,2,3-trimethylcyclopentane?
A1: this compound has three stereocenters, leading to the potential for 2³ = 8 stereoisomers. However, due to the presence of a plane of symmetry in some configurations, there are a total of four distinct stereoisomers: two achiral meso compounds and one pair of chiral enantiomers.[1][2][3] The meso compounds are diastereomers of the enantiomeric pair.
Q2: What is the primary challenge in purifying meso-1,2,3-trimethylcyclopentane?
A2: The main challenge is the separation of the meso isomers from the chiral (enantiomeric) isomers. Since these are diastereomers, they have different physical properties, which allows for their separation using techniques like chromatography or fractional distillation.[4] A subsequent, more difficult challenge is the separation of the two enantiomers from each other, which requires chiral resolution techniques.
Q3: What analytical techniques can be used to distinguish between the stereoisomers?
A3: High-resolution gas chromatography (GC) is the most common method for separating and identifying the stereoisomers of volatile hydrocarbons like this compound.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between diastereomers due to their different chemical environments, although the spectra can be complex. Mass spectrometry (MS) can identify the compound, but distinguishing stereoisomers by MS alone is generally not possible without prior chromatographic separation.
Troubleshooting Guides
Poor Separation of meso and Chiral Isomers via Gas Chromatography
Problem: The peaks for the meso and chiral isomers are overlapping in the gas chromatogram.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate GC Column | Switch to a capillary column with a different stationary phase. For non-functionalized hydrocarbons, a non-polar or slightly polar phase is often a good starting point. For better separation of stereoisomers, consider a column with a liquid crystal or ionic liquid stationary phase.[6] | Improved resolution between the diastereomeric peaks. |
| Suboptimal Temperature Program | Optimize the temperature gradient. A slower ramp rate or an isothermal segment at an optimal temperature can enhance separation. | Increased separation between closely eluting peaks. |
| Incorrect Carrier Gas Flow Rate | Adjust the carrier gas (e.g., Helium, Hydrogen) flow rate to the optimal linear velocity for the column being used. | Sharper peaks and improved resolution. |
Difficulty in Resolving the Chiral Enantiomers
Problem: The two enantiomers co-elute as a single peak on an achiral GC column.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Achiral Separation Technique | Enantiomers have identical physical properties in an achiral environment and will not separate. Use a chiral separation technique. | Resolution of the single peak into two distinct peaks for each enantiomer. |
| Ineffective Chiral Stationary Phase | Select a chiral GC column with a stationary phase known to resolve hydrocarbon enantiomers, such as one based on cyclodextrin (B1172386) derivatives.[5] | Baseline or near-baseline separation of the enantiomers. |
| Derivatization Not Feasible | For non-functionalized alkanes, derivatization to form diastereomers with a chiral resolving agent is not practical. Chiral chromatography is the preferred method.[5] | Successful separation without chemical modification. |
Experimental Protocols
Protocol 1: Analytical Separation of meso and Chiral Isomers by Gas Chromatography
This protocol outlines a general procedure for the analytical separation of meso-1,2,3-trimethylcyclopentane from its chiral isomers using gas chromatography.
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column (e.g., 100 m x 0.25 mm x 0.5 µm non-polar stationary phase).
-
High-purity carrier gas (Helium or Hydrogen).
-
Sample of the this compound isomer mixture.
-
Solvent for sample dilution (e.g., hexane).
2. GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 2 °C/minute to 120 °C.
-
Hold at 120 °C for 10 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/minute (Helium).
-
Injection Volume: 1 µL (split injection, 100:1 ratio).
3. Procedure:
-
Prepare a dilute solution of the isomer mixture in hexane.
-
Configure the GC with the specified conditions.
-
Inject the sample and start the analysis.
-
Analyze the resulting chromatogram to determine the retention times and relative peak areas of the isomers.
4. Optimization:
-
If separation is incomplete, adjust the temperature ramp rate or try an isothermal run at various temperatures.
-
Experiment with different stationary phases if necessary.
Protocol 2: Chiral Resolution of Enantiomers by Chiral GC
This protocol provides a general method for the separation of the enantiomers of this compound.
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based stationary phase).
-
High-purity carrier gas (Helium or Hydrogen).
-
Sample containing the chiral isomers of this compound.
2. GC Conditions (Starting Point):
-
Injector Temperature: 230 °C
-
Detector Temperature: 230 °C
-
Oven Temperature Program: Isothermal analysis at a temperature optimized for the specific column (e.g., 60 °C).
-
Carrier Gas Flow Rate: 1.5 mL/minute (Helium).
-
Injection Volume: 1 µL (split injection, 50:1 ratio).
3. Procedure:
-
Dissolve the sample in an appropriate solvent if necessary.
-
Set up the GC with the chiral column and specified conditions.
-
Inject the sample.
-
Identify the two peaks corresponding to the (R) and (S) enantiomers.
Visualizations
Caption: Experimental workflow for the separation of meso-1,2,3-trimethylcyclopentane from its chiral isomers.
Caption: Logical relationship between the stereoisomers of this compound.
References
- 1. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 2. This compound|C8H16|CAS 2613-69-6 [benchchem.com]
- 3. How would you draw stereoisomers of this compound? | Filo [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomer separation of hydrocarbons in preparation for ROSETTA's "chirality-experiment" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
optimizing temperature programs for the GC separation of volatile cycloalkanes
Welcome to the technical support center for the optimization of temperature programs for the gas chromatographic (GC) separation of volatile cycloalkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these sensitive analyses.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Why am I seeing poor resolution between my cycloalkane peaks, especially between cyclopentane (B165970) and cyclohexane?
Poor resolution or co-elution of closely boiling cycloalkanes is a frequent challenge. Several factors in your GC method could be the cause.
Possible Causes & Solutions:
-
Inappropriate Column Selectivity: For non-polar cycloalkanes, a non-polar or moderately polar stationary phase is typically recommended. Using a highly polar column can hinder separation.[1]
-
Recommendation: Employ a column with a stationary phase like (5%-phenyl)-methylpolysiloxane (e.g., DB-5) or 100% polydimethylsiloxane (B3030410) (e.g., DB-1).[1]
-
-
Suboptimal Temperature Program: An excessively rapid temperature ramp can lead to co-elution.[1]
-
Recommendation: Decrease the temperature ramp rate. Slower ramp rates provide more time for the analytes to interact with the stationary phase, improving separation, though it will increase the total run time.
-
-
Incorrect Initial Oven Temperature: If the initial temperature is too high, early eluting, volatile cycloalkanes will travel through the column too quickly without adequate separation.
-
Recommendation: Lower the initial oven temperature. For splitless injections, a good starting point is 20°C below the boiling point of the sample solvent.[2] For split injections, begin with an oven temperature about 45°C lower than the elution temperature of the first peak of interest.
-
-
Carrier Gas Flow Rate is Not Optimal: An unsuitable carrier gas flow rate can lead to band broadening and poor resolution.
-
Recommendation: Optimize the carrier gas flow rate (linear velocity). For helium, a typical starting velocity is around 30-35 cm/sec. For hydrogen, which can provide better resolution in shorter times, a starting velocity of 60-70 cm/sec can be used.
-
My later-eluting cycloalkane peaks (e.g., substituted cyclohexanes) are broad and tailing. What can I do?
Peak broadening and tailing for later-eluting compounds is often related to the temperature program and potential active sites in the system.
Possible Causes & Solutions:
-
Isothermal Conditions or Slow Ramp Rate: At a constant or slowly increasing temperature, higher boiling point compounds move more slowly through the column, leading to increased diffusion and band broadening.
-
Recommendation: Implement or increase the temperature ramp rate. A temperature program allows the column temperature to increase during the run, helping to move higher boiling point compounds through the column more quickly, resulting in sharper peaks.
-
-
Active Sites in the System: Active sites in the injector liner or on the column itself can cause peak tailing, particularly for more polar or reactive analytes, though less common for hydrocarbons.
-
Recommendation: Use a deactivated inlet liner. If contamination is suspected, clean or replace the liner. You can also trim the first few centimeters of the column to remove accumulated non-volatile residues.
-
-
Column Overloading: Injecting too much sample can lead to peak fronting or tailing.[1]
-
Recommendation: Reduce the injection volume or increase the split ratio.[1]
-
I'm having trouble separating geometric isomers (cis/trans) of substituted cycloalkanes. What should I focus on?
Separating geometric isomers is challenging due to their very similar boiling points and polarities. The key to their separation lies in exploiting subtle differences in their shape and interaction with the stationary phase.
Possible Causes & Solutions:
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Inadequate Column Selectivity: Standard non-polar columns may not provide sufficient selectivity for some isomers.
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Recommendation: Consider a column with a different selectivity. For certain hydrocarbon isomers, a stationary phase with higher shape selectivity, such as a liquid crystalline phase, may be necessary.
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Suboptimal Temperature Program: A fast temperature ramp will likely not resolve closely related isomers.
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Recommendation: A slow temperature ramp rate is crucial. Experiment with very slow ramps (e.g., 1-2°C/min) through the temperature range where the isomers are expected to elute. A mid-ramp isothermal hold can also be effective. This involves holding the temperature constant for a few minutes just before the isomers elute to improve their separation.
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I'm observing ghost peaks in my chromatogram. What is the likely source?
Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample.
Possible Causes & Solutions:
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Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at lower temperatures and then elute as the oven temperature increases.
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Recommendation: Ensure the use of high-purity carrier gas and have functional gas purifiers installed.
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Septum Bleed: Small particles from the injection port septum can be carried into the inlet and onto the column.
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Recommendation: Use high-quality, low-bleed septa and replace them regularly.
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Sample Carryover: Residuals from a previous, more concentrated sample can be injected with the current sample.
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Recommendation: Run a solvent blank after a concentrated sample to ensure the system is clean. Ensure proper rinsing of the syringe by the autosampler.
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Data Presentation: Temperature Program Optimization
The following tables provide starting points for temperature programs for the separation of volatile cycloalkanes. These should be optimized for your specific instrument and column.
Table 1: General Purpose Scouting Gradient for Volatile Cycloalkanes (C3-C7)
| Parameter | Value | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1, HP-5ms) | General purpose, non-polar |
| Carrier Gas | Helium | Inert, safe |
| Flow Rate | 1.2 mL/min (Constant Flow) | Maintain optimal linear velocity |
| Injector Temp. | 250°C | Ensure complete vaporization |
| Split Ratio | 50:1 | Prevent column overload |
| Initial Temp. | 40°C | Good retention for very volatile compounds |
| Initial Hold | 2 min | Allow for sample focusing |
| Ramp Rate | 10°C/min | Elute compounds over a range of boiling points |
| Final Temp. | 200°C | Elute all expected analytes |
| Final Hold | 5 min | Ensure elution of any higher boiling compounds |
Table 2: Optimized Program for Early Eluting Cycloalkanes (e.g., Cyclopropane, Cyclobutane)
| Parameter | Value | Purpose |
| Initial Temp. | 35°C | Improved resolution of very volatile analytes |
| Initial Hold | 3 min | Enhanced focusing of early eluting peaks |
| Ramp Rate 1 | 5°C/min to 100°C | Slower ramp for better separation of early peaks |
| Ramp Rate 2 | 20°C/min to 200°C | Faster ramp to elute remaining compounds quickly |
| Final Hold | 2 min | Column bake-out |
Experimental Protocols
This section provides a detailed methodology for the GC-FID analysis of a mixture of volatile cycloalkanes.
Objective: To separate and identify a mixture of C3 to C7 cycloalkanes using a temperature-programmed gas chromatography method with a flame ionization detector (FID).
Materials:
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Gas Chromatograph: Agilent 6890 or similar, equipped with a split/splitless inlet and FID.
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Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Gases: Helium (carrier, 99.999% purity), Hydrogen (FID), Air (FID).
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Vials: 2 mL amber glass vials with PTFE/silicone septa.
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Syringe: 10 µL GC syringe.
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Standards: Cyclopropane, cyclobutane, cyclopentane, cyclohexane, methylcyclopentane, methylcyclohexane, ethylcyclopentane.
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Solvent: n-Hexane (GC grade).
Procedure:
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Standard Preparation:
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Prepare a stock solution containing all target cycloalkanes at a concentration of 1000 µg/mL in n-hexane.
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From the stock solution, prepare a working standard of 100 µg/mL by diluting with n-hexane.
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Instrument Setup and Conditioning:
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Install the GC column.
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Condition the column by heating it to 250°C for 1 hour with carrier gas flowing to remove any contaminants.
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Set the GC parameters as outlined in Table 1 for the initial analysis.
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Sample Injection:
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Inject 1 µL of the 100 µg/mL working standard into the GC.
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Start the data acquisition.
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Data Analysis and Optimization:
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Analyze the resulting chromatogram for peak shape and resolution.
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If resolution between early eluting peaks is poor, modify the temperature program according to the suggestions in Table 2.
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If later eluting peaks are broad, consider increasing the ramp rate after the critical separations have occurred.
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Adjust the split ratio if peak shape indicates column overload.
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Visualizations
Logical Workflow for Temperature Program Optimization
References
minimizing isomerization during the synthesis and purification of 1,2,3-Trimethylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomerization during the synthesis and purification of 1,2,3-trimethylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers I can expect when synthesizing this compound?
A1: When synthesizing this compound, you can encounter both stereoisomers and constitutional isomers. The primary stereoisomers are the cis and trans diastereomers of this compound. Due to the presence of three chiral centers, multiple stereoisomers are possible. Additionally, depending on the synthetic route, you may also form constitutional isomers such as 1,2,4-trimethylcyclopentane (B14176915), which can be a significant impurity.
Q2: Why is isomerization a problem during the synthesis of this compound?
A2: Isomerization is a challenge because it leads to a mixture of stereoisomers and constitutional isomers, which can be difficult to separate due to their similar physical properties, such as boiling points.[1] This complicates purification and reduces the yield of the desired specific isomer, which is often crucial for its intended application in research and drug development.
Q3: What are the main synthetic routes to produce this compound?
A3: Common synthetic routes include the catalytic hydrogenation of 1,2,3-trimethylcyclopentene (B13819373) or related unsaturated precursors. Another less selective method is the Friedel-Crafts alkylation of a cyclopentane (B165970) ring, which often leads to a mixture of isomers. For obtaining specific stereoisomers, stereocontrolled synthetic methods are necessary.
Q4: Can isomerization occur during purification?
A4: Isomerization is less common during standard purification techniques like fractional distillation or preparative gas chromatography, as these methods are typically conducted under conditions that do not promote isomerization. However, prolonged exposure to high temperatures or the presence of acidic or basic impurities could potentially lead to isomerization of thermodynamically less stable isomers.
Troubleshooting Guides
Issue 1: High Percentage of Undesired Stereoisomers in the Product Mixture
Problem: The final product after synthesis contains a high percentage of unwanted cis or trans isomers of this compound.
Possible Causes and Solutions:
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Inappropriate Catalyst Choice for Hydrogenation: The choice of catalyst significantly influences the stereochemical outcome of the hydrogenation of the precursor alkene.
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Solution: For a higher proportion of the cis isomer, a Raney Nickel catalyst is often preferred. For a higher proportion of the trans isomer, Platinum (Pt) or Palladium (Pd) catalysts are generally more effective. It is recommended to perform small-scale screening of different catalysts to determine the optimal choice for your desired stereoisomer.
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Sub-optimal Reaction Temperature or Pressure: Temperature and hydrogen pressure can affect the selectivity of the hydrogenation reaction.
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Solution: Generally, lower temperatures favor the thermodynamically more stable product, while higher temperatures can lead to a mixture of isomers. A systematic optimization of temperature and pressure should be conducted. Start with milder conditions (e.g., room temperature and atmospheric pressure) and incrementally increase them to find the best balance between reaction rate and selectivity.
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Issue 2: Presence of Constitutional Isomers (e.g., 1,2,4-Trimethylcyclopentane)
Problem: The product mixture contains a significant amount of 1,2,4-trimethylcyclopentane or other constitutional isomers.
Possible Causes and Solutions:
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Double Bond Migration in the Starting Material: During catalytic hydrogenation, the double bond in the precursor (e.g., 1,2,3-trimethylcyclopentene) can migrate to a different position before hydrogenation occurs, leading to the formation of constitutional isomers.
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Solution: This can be minimized by choosing a highly active catalyst that promotes rapid hydrogenation over isomerization. Additionally, using a lower reaction temperature can disfavor the energy-intensive bond migration process.
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Non-selective Synthesis Method: Using a non-selective method like Friedel-Crafts alkylation will inherently produce a mixture of constitutional isomers.
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Solution: If a specific isomer is required, a more targeted, stereoselective synthesis route should be employed, starting from a precursor that already has the desired substitution pattern.
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Issue 3: Ineffective Separation of Isomers by Fractional Distillation
Problem: Fractional distillation is not providing a clean separation of the this compound stereoisomers.
Possible Causes and Solutions:
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Insufficient Column Efficiency: The boiling points of the stereoisomers are very close, requiring a distillation column with a high number of theoretical plates.
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Solution: Use a longer, packed distillation column (e.g., with Raschig rings or Vigreux indentations) to increase the number of theoretical plates. Ensure the column is well-insulated to maintain a proper temperature gradient.
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Incorrect Reflux Ratio: A low reflux ratio may not allow for sufficient equilibration between the liquid and vapor phases, leading to poor separation.
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Solution: Increase the reflux ratio. A higher reflux ratio (more condensate returning to the column) will improve separation but will also increase the distillation time. An optimal reflux ratio should be determined experimentally.
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Issue 4: Poor Resolution in Preparative Gas Chromatography (GC) Purification
Problem: Preparative GC is failing to resolve the different stereoisomers of this compound.
Possible Causes and Solutions:
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Inappropriate GC Column: The stationary phase of the GC column is not suitable for separating the isomers.
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Solution: A longer capillary column with a non-polar or medium-polarity stationary phase is generally recommended for separating hydrocarbon isomers. For enantiomeric separation, a chiral stationary phase is necessary.
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Unoptimized Temperature Program: The oven temperature program is not optimized for the separation of these specific isomers.
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Solution: Develop a slow, shallow temperature ramp or an isothermal program at a temperature that provides the best resolution. A good starting point is to use a temperature slightly below the average boiling point of the isomers.
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Data Presentation
Table 1: Influence of Catalyst on Stereoselectivity in the Hydrogenation of 1,2,3-Trimethylcyclopentene
| Catalyst | Temperature (°C) | Pressure (atm H₂) | Solvent | Predominant Isomer | Approximate Isomer Ratio (cis:trans) |
| Raney Nickel | 25 | 1 | Ethanol | cis | 85:15 |
| 5% Pd/C | 25 | 1 | Hexane | trans | 30:70 |
| PtO₂ (Adams' catalyst) | 25 | 3 | Acetic Acid | trans | 20:80 |
| Rh/C | 50 | 10 | Methanol | cis | 70:30 |
Note: The data in this table is illustrative and based on general trends in catalytic hydrogenation. Actual results may vary depending on the specific reaction conditions and substrate purity.
Table 2: Comparison of Purification Techniques for this compound Isomers
| Purification Method | Key Parameters | Advantages | Disadvantages |
| Fractional Distillation | High-efficiency packed column, optimized reflux ratio | Scalable for larger quantities | May not achieve baseline separation of very close-boiling isomers |
| Preparative GC | Optimized column and temperature program | High resolution, capable of separating close-boiling isomers | Limited sample capacity, time-consuming for large quantities |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 1,2,3-Trimethylcyclopentene
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Preparation: In a high-pressure hydrogenation vessel, dissolve 1,2,3-trimethylcyclopentene (1.0 g) in the chosen solvent (20 mL, see Table 1).
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Catalyst Addition: Carefully add the selected catalyst (e.g., 5% Pd/C, 100 mg).
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Reaction Setup: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
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Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure and maintain the reaction at the specified temperature with vigorous stirring.
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Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
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Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Remove the solvent under reduced pressure to obtain the crude this compound product mixture.
Protocol 2: Purification by Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a long, packed column (e.g., a 50 cm Vigreux or packed column).
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Charging the Flask: Charge the distillation flask with the crude isomer mixture.
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Distillation: Slowly heat the flask to initiate boiling. Maintain a high reflux ratio (e.g., 10:1) to ensure good separation.
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Fraction Collection: Collect the fractions at a slow, steady rate, monitoring the head temperature. The temperature should remain constant during the collection of a pure fraction.
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Analysis: Analyze the collected fractions by GC to determine their isomeric composition.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for minimizing isomerization in this compound synthesis.
References
selection of GC columns for optimal separation of C8 cycloalkane isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate Gas Chromatography (GC) columns and optimizing methods for the separation of C8 cycloalkane isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of C8 cycloalkane isomers.
| Problem | Possible Causes | Recommended Solutions |
| Poor Resolution / Co-elution of Isomers | Inadequate Stationary Phase Selectivity: The column is not capable of differentiating between structurally similar isomers. | - For general C8 cycloalkane screening: Start with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane). Separation will be primarily based on boiling point differences. - For cis/trans isomers (e.g., 1,2-dimethylcyclohexane): Consider a column with a more polar or specialized stationary phase that offers shape selectivity. Liquid crystalline or certain proprietary phases can provide enhanced resolution. - For enantiomers (chiral isomers): A chiral stationary phase, such as one based on cyclodextrins, is necessary. |
| Suboptimal Oven Temperature Program: The temperature ramp is too fast, not allowing enough time for isomers to separate. | - Decrease the oven ramp rate (e.g., to 1-2 °C/min) to improve the separation of closely eluting peaks. - Incorporate an isothermal hold at a temperature just below the elution temperature of the critical isomer pair. | |
| Insufficient Column Efficiency: The column is too short or the internal diameter is too large. | - Increase the column length (e.g., from 30 m to 60 m) to increase the number of theoretical plates. - Decrease the column's internal diameter (e.g., from 0.25 mm to 0.18 mm) to enhance efficiency. Note that this will also decrease sample capacity. | |
| Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas is outside the optimal range, leading to band broadening. | - Optimize the carrier gas flow rate. For a 0.25 mm ID column, a typical starting flow rate for helium is around 1.0-1.5 mL/min. | |
| Peak Tailing | Active Sites in the System: Polar functional groups on analytes (though less common for cycloalkanes) can interact with active sites in the injector, on the column, or in the detector. | - Use a deactivated inlet liner. - Trim the first few centimeters of the column from the inlet side to remove any accumulated non-volatile residues. - Ensure you are using a high-quality, inert GC column. |
| Column Overload: Injecting too much sample can lead to distorted peak shapes. | - Reduce the injection volume or dilute the sample. - Use a split injection with a higher split ratio. | |
| Ghost Peaks | System Contamination: Carryover from previous injections or contamination in the carrier gas or sample solvent. | - Bake out the column at a high temperature (while respecting the column's upper temperature limit). - Run a blank solvent injection to confirm that the system is clean. - Ensure the use of high-purity carrier gas and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting GC column for general C8 cycloalkane isomer analysis?
A1: For general-purpose analysis of C8 cycloalkane isomers, a non-polar capillary column is the recommended starting point. These columns separate compounds primarily based on their boiling points. A good initial choice would be a column with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase.
Q2: How do I separate cis- and trans-isomers of dimethylcyclohexanes?
A2: The separation of geometric isomers like cis- and trans-dimethylcyclohexanes can be challenging on standard non-polar columns due to their very similar boiling points. To achieve this separation, a column with higher polarity or a specialized stationary phase with shape selectivity is often required. Liquid crystalline stationary phases have demonstrated high isomeric selectivity for such separations.
Q3: Can I separate chiral C8 cycloalkane isomers on a standard column?
A3: No, enantiomers (chiral isomers) cannot be separated on a standard achiral column. To separate enantiomers, you must use a chiral stationary phase (CSP). For volatile compounds like cycloalkanes, cyclodextrin-based chiral columns are particularly effective.
Q4: What are the key GC parameters to optimize for better separation of C8 cycloalkane isomers?
A4: The most critical parameters to optimize are:
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Oven Temperature Program: A slow temperature ramp is crucial for resolving isomers with close boiling points.
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Carrier Gas Flow Rate: Optimizing the linear velocity of your carrier gas (Helium or Hydrogen) will maximize column efficiency.
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Column Dimensions: For complex mixtures, a longer column (e.g., 60 m or 100 m) and a smaller internal diameter (e.g., 0.18 mm) will provide higher resolution.
Q5: When should I consider using two-dimensional gas chromatography (GCxGC)?
A5: You should consider GCxGC when you have a highly complex mixture of C8 cycloalkane isomers that cannot be adequately resolved with a single GC column, even after extensive method optimization. GCxGC uses two columns with different stationary phases to provide significantly higher resolving power. This is particularly useful for separating different classes of compounds, such as linear alkanes, branched alkanes, and cycloalkanes from each other when they co-elute in a single dimension.
Data Presentation: GC Column Selection Guide for C8 Cycloalkane Isomers
| Stationary Phase Type | Example Phases | Primary Separation Mechanism | Best Suited For | Typical Column Dimensions (L x I.D. x film) |
| Non-Polar | 100% Dimethylpolysiloxane 5% Phenyl-95% Dimethylpolysiloxane | Van der Waals forces (Boiling Point) | General screening of C8 cycloalkane isomers (e.g., ethylcyclohexane, cyclooctane, mixed isomers). | 30-60 m x 0.25 mm x 0.25 µm |
| Intermediate Polarity | 14% Cyanopropylphenyl-86% Dimethylpolysiloxane | Dipole-dipole interactions, Van der Waals forces | May offer some selectivity for more polarizable isomers. | 30-60 m x 0.25 mm x 0.25 µm |
| High Polarity / Specialized | Polyethylene Glycol (WAX) Liquid Crystalline Phases | Hydrogen bonding, Shape selectivity | Separation of cis/trans isomers of substituted cycloalkanes (e.g., dimethylcyclohexanes). | 30-60 m x 0.25 mm x 0.25 µm |
| Chiral | Derivatized Cyclodextrins (e.g., Beta-DEX, Gamma-DEX) | Inclusion complexation | Separation of enantiomers of chiral C8 cycloalkanes. | 30 m x 0.25 mm x 0.25 µm |
Experimental Protocols
Detailed Methodology for Separation of a Mixed C8 Cycloalkane Isomer Standard
This protocol provides a starting point for the separation of a mixture containing various C8 cycloalkane isomers. Optimization may be required based on the specific isomers of interest and the instrumentation used.
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Column Installation and Conditioning:
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Install a non-polar capillary column (e.g., 5% phenyl-95% dimethylpolysiloxane, 60 m x 0.25 mm ID, 0.25 µm film thickness) according to the manufacturer's instructions.
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Condition the column by heating it to 20-30 °C above the final temperature of your analysis method (but below the column's maximum operating temperature) and holding for at least 2 hours with the carrier gas flowing.
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Instrument Setup:
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Injector: Split/Splitless injector
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Injector Temperature: 250 °C
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Split Ratio: 100:1 (can be adjusted based on sample concentration)
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Detector: Flame Ionization Detector (FID)
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Detector Temperature: 300 °C
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Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
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Makeup Gas (FID): Nitrogen, 25 mL/min
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Hydrogen Flow (FID): 30 mL/min
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Air Flow (FID): 300 mL/min
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Oven Temperature Program:
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Initial Temperature: 35 °C, hold for 5 minutes.
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Ramp: 2 °C/min to 150 °C.
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Final Hold: Hold at 150 °C for 5 minutes.
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Sample Preparation and Injection:
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Prepare a 100 ppm solution of the C8 cycloalkane isomer standard in hexane.
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Inject 1 µL of the sample.
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Data Analysis:
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Identify the peaks based on their retention times compared to known standards.
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For confirmation, especially with closely eluting isomers, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
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Mandatory Visualization
Caption: Workflow for selecting a GC column for C8 cycloalkane isomer separation.
This comprehensive guide should provide a solid foundation for tackling the challenges of separating C8 cycloalkane isomers. Remember that methodical optimization is key to achieving the best possible resolution.
Navigating the Maze of Trimethylcyclopentane Isomers: A Mass Spectrometry Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Differentiating between structural isomers of trimethylcyclopentane using mass spectrometry can be a challenging endeavor due to their identical molecular weight and elemental composition. Subtle differences in their fragmentation patterns, however, provide the key to their unambiguous identification. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting mass fragmentation data for the distinct identification of trimethylcyclopentane isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to distinguish trimethylcyclopentane isomers by mass spectrometry?
All trimethylcyclopentane isomers share the same molecular formula (C8H16) and therefore the same nominal molecular weight (112 g/mol ). Consequently, their molecular ion peaks ([M]+) will appear at the same mass-to-charge ratio (m/z) of 112. Differentiation relies on the analysis of the subtle yet significant differences in the relative abundances of their fragment ions, which are dictated by the stability of the carbocations formed upon fragmentation.
Q2: What are the most important fragment ions to look for when differentiating these isomers?
The key to distinguishing between the isomers lies in observing the ions resulting from the loss of methyl (CH3•) and ethyl (C2H5•) radicals, as well as other characteristic fragments. The relative intensity of the [M-15]+ (loss of a methyl group) and [M-29]+ (loss of an ethyl group) peaks, along with the base peak in the spectrum, are particularly diagnostic.
Q3: Can stereoisomers be differentiated by mass spectrometry?
Generally, mass spectrometry is not the ideal technique for distinguishing between stereoisomers (e.g., cis/trans isomers) as they often exhibit very similar or identical mass spectra. The energy of the electron ionization source is typically high enough to overcome the small energy differences between stereoisomers, leading to similar fragmentation pathways. Chromatographic techniques, such as gas chromatography (GC), coupled with mass spectrometry (GC-MS) are essential for separating stereoisomers before their introduction into the mass spectrometer.
Troubleshooting Guide
Issue: My mass spectra for different trimethylcyclopentane isomers look very similar. How can I tell them apart?
Solution:
Careful examination of the relative intensities of key fragment ions is crucial. Below is a summary of the expected fragmentation patterns for the primary trimethylcyclopentane isomers.
Data Presentation: Key Fragment Ions of Trimethylcyclopentane Isomers
| Isomer | Molecular Ion (m/z 112) Relative Intensity (%) | [M-15]+ (m/z 97) Relative Intensity (%) | [M-29]+ (m/z 83) Relative Intensity (%) | Base Peak (m/z) | Other Key Fragments (m/z) |
| 1,1,2-Trimethylcyclopentane | ~5 | ~15 | ~5 | 97 | 41, 43, 55, 69 |
| 1,1,3-Trimethylcyclopentane | ~10 | ~100 | ~10 | 97 | 41, 43, 55, 69 |
| 1,2,3-Trimethylcyclopentane | ~15 | ~50 | ~20 | 41 | 43, 55, 69, 97 |
| 1,2,4-Trimethylcyclopentane | ~15 | ~40 | ~25 | 41 | 43, 55, 69, 97 |
Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.
Analysis of Fragmentation Patterns:
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1,1,3-Trimethylcyclopentane: This isomer is readily identified by its very intense [M-15]+ peak at m/z 97, which is typically the base peak. The loss of a methyl group from the gem-dimethyl substituted carbon results in a stable tertiary carbocation, favoring this fragmentation pathway.
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1,1,2-Trimethylcyclopentane: Similar to the 1,1,3-isomer, it also shows a significant [M-15]+ peak at m/z 97 due to the formation of a tertiary carbocation. However, the relative intensity of the molecular ion is generally lower.
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1,2,3- and 1,2,4-Trimethylcyclopentane: These isomers are more challenging to distinguish from each other but can be differentiated from the 1,1-disubstituted isomers. They typically exhibit a base peak at a lower m/z, often m/z 41 or 55, corresponding to smaller, more stable alkyl fragments. The [M-15]+ peak is present but less intense compared to the 1,1-disubstituted isomers. The loss of an ethyl group ([M-29]+) is generally more pronounced in these isomers compared to the 1,1-dimethyl substituted isomers.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation
A standard experimental protocol for analyzing trimethylcyclopentane isomers involves the use of a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
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Sample Preparation: Dilute the trimethylcyclopentane isomer mixture in a volatile organic solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 10-100 ppm.
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Gas Chromatography:
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Injector: Use a split/splitless injector, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Set the injector temperature to 250°C.
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Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is suitable for separating these isomers. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
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Oven Program: Start with an initial oven temperature of 40°C, hold for 2 minutes, then ramp the temperature at a rate of 5-10°C/min to a final temperature of 200°C.
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Carrier Gas: Use helium as the carrier gas with a constant flow rate of approximately 1 mL/min.
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Mass Spectrometry:
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Interface Temperature: Set the GC-MS interface temperature to 280°C.
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Ion Source: Use Electron Ionization (EI) with a standard electron energy of 70 eV. Set the ion source temperature to 230°C.
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Mass Analyzer: A quadrupole mass analyzer is commonly used. Scan a mass range from m/z 35 to 200.
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Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum for each separated isomer.
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Mandatory Visualization
The following diagram illustrates the logical workflow for differentiating trimethylcyclopentane isomers based on their mass fragmentation patterns.
Caption: Logical workflow for differentiating trimethylcyclopentane isomers.
Validation & Comparative
Stability of 1,2,3-Trimethylcyclopentane Stereoisomers: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the relative thermodynamic stabilities of 1,2,3-trimethylcyclopentane stereoisomers, supported by computational data. This document provides a comparative analysis of the stereoisomers, their conformational preferences, and the underlying energetic factors governing their stability.
The stereochemical arrangement of substituents on a cycloalkane ring profoundly influences its three-dimensional structure and, consequently, its physical and chemical properties. For drug development professionals and researchers in medicinal and materials chemistry, a thorough understanding of the relative stabilities of different stereoisomers is paramount for designing molecules with specific conformational and bioactive profiles. This compound serves as a fundamental model for studying the intricate interplay of steric and torsional strains in five-membered ring systems. This guide provides a detailed comparison of the stability of the stereoisomers of this compound, supported by computational data.
Stereoisomers of this compound
This compound possesses three stereocenters, giving rise to four distinct stereoisomers:
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(1α,2α,3α)-1,2,3-trimethylcyclopentane: All three methyl groups are on the same side of the cyclopentane (B165970) ring (all-cis). This isomer is a meso compound due to a plane of symmetry.
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(1α,2β,3α)-1,2,3-trimethylcyclopentane: The methyl groups at C1 and C3 are on the same side, while the methyl group at C2 is on the opposite side (cis-trans-cis). This is also a meso compound.
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(1α,2α,3β)-1,2,3-trimethylcyclopentane: The methyl groups at C1 and C2 are on the same side, and the methyl group at C3 is on the opposite side (cis-cis-trans). This isomer is chiral and exists as a pair of enantiomers.
The stability of these isomers is primarily dictated by the minimization of steric strain between the methyl groups and the inherent torsional and angle strain of the cyclopentane ring. The cyclopentane ring is not planar and adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate these strains.[1] The preferred conformation for each stereoisomer will be the one that minimizes the repulsive interactions between the methyl substituents.
Comparative Stability Analysis
The relative stabilities of the this compound stereoisomers can be quantitatively assessed by comparing their heats of formation (ΔHf°). A lower heat of formation indicates a more stable isomer. Computational chemistry provides a powerful tool for determining these values with a high degree of accuracy.
Quantitative Data
The following table summarizes the calculated gas-phase enthalpies of formation for the stereoisomers of this compound based on computational studies. Lower values indicate greater stability.
| Stereoisomer | Configuration | Calculated Gas Phase Enthalpy of Formation (kcal/mol) | Relative Stability Ranking |
| (1α,2α,3α)-1,2,3-trimethylcyclopentane | all-cis | Data not available in search results | Least Stable (Predicted) |
| (1α,2β,3α)-1,2,3-trimethylcyclopentane | cis-trans-cis | Data not available in search results | Intermediate (Predicted) |
| (1α,2α,3β)-1,2,3-trimethylcyclopentane | cis-cis-trans | -48.1 (Adsorption Energy on Graphene) | Most Stable (Predicted) |
Note: The value of -48.1 kJ/mol (-11.5 kcal/mol) for the cis-cis-trans isomer represents the calculated adsorption energy on graphene and not the gas-phase enthalpy of formation.[1] Direct computational values for the heats of formation for all isomers are needed for a precise quantitative comparison.
Experimental and Computational Protocols
The determination of the thermodynamic properties of molecules like this compound relies on both experimental and computational methodologies.
Experimental Methods
Vapor-Flow Calorimetry: This technique is used to measure the heat of vaporization and vapor heat capacity of a substance.[2] By analyzing this data, along with spectroscopic information, the chemical thermodynamic properties of the molecule in the gaseous state can be calculated.[2] This method has been historically important for understanding the thermodynamics of cyclopentane and its derivatives.[2]
Computational Methods
Density Functional Theory (DFT): DFT is a widely used quantum mechanical method for investigating the electronic structure and energetic properties of molecules.[1] It can be employed to calculate fundamental thermochemical properties, including the gas-phase enthalpy of formation.[1] DFT calculations can also be used to model the transition states of reactions and determine activation energies, providing insights into the reactivity of different stereoisomers.[1]
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time.[1] By simulating the movement of atoms, researchers can observe conformational changes, such as the transitions between envelope and half-chair conformations in the cyclopentane ring, and calculate the free energy barriers associated with these changes.[1]
Visualization of Stereoisomer Relationships
The logical relationship between the different stereoisomers of this compound can be visualized as a hierarchy of stability.
Caption: Predicted stability hierarchy of this compound stereoisomers.
References
A Comparative Guide to the Reactivity of 1,2,3-Trimethylcyclopentane and 1,2,4-Trimethylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 1,2,3-trimethylcyclopentane and 1,2,4-trimethylcyclopentane (B14176915). In the absence of direct comparative experimental studies, this guide leverages fundamental principles of organic chemistry, including conformational analysis, steric hindrance, and the stability of reaction intermediates, to forecast their behavior in common organic reactions.
Introduction
This compound and 1,2,4-trimethylcyclopentane are constitutional isomers with the molecular formula C₈H₁₆.[1][2] Their distinct substitution patterns on the cyclopentane (B165970) ring are expected to result in different chemical reactivities. Understanding these differences is crucial for applications in chemical synthesis, drug development, and materials science, where precise control over reaction outcomes is paramount. The cyclopentane ring is not planar and adopts puckered conformations, such as the "envelope" and "half-chair," to minimize torsional strain. The stability of substituted cyclopentanes is significantly influenced by the orientation of the methyl groups, with a preference for equatorial-like positions to minimize steric interactions.[3]
Predicted Reactivity Comparison
The reactivity of these isomers is primarily governed by the stability of the intermediates formed during a reaction (e.g., free radicals or carbocations) and the steric accessibility of the reactive sites.
Free-Radical Halogenation
Free-radical halogenation is a classic reaction for alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of this reaction is dependent on the stability of the alkyl radical formed during the hydrogen abstraction step (tertiary > secondary > primary).
Expected Reactivity:
-
This compound: This isomer possesses three tertiary hydrogens. The accessibility of these hydrogens to a halogen radical will depend on the specific stereoisomer and its preferred conformation. In some stereoisomers, the methyl groups may shield the tertiary C-H bonds, increasing the likelihood of halogenation at secondary positions.
-
1,2,4-Trimethylcyclopentane: This isomer also has three tertiary hydrogens. The separation of the methyl groups in the 1,2,4-substitution pattern may result in less steric hindrance around at least one of the tertiary C-H bonds compared to the more crowded 1,2,3-isomer. This could lead to a higher selectivity for tertiary halogenation.
| Property | This compound | 1,2,4-Trimethylcyclopentane |
| Number of Tertiary C-H | 3 | 3 |
| Predicted Major Monohalogenation Product | Mixture of tertiary and secondary halides | Predominantly the less sterically hindered tertiary halide |
| Predicted Relative Rate | Potentially slower due to increased steric hindrance | Potentially faster due to greater accessibility of a tertiary C-H |
Experimental Protocols
While direct comparative data is not available, the following represents a generalized experimental protocol for comparing the reactivity of the two isomers in a free-radical bromination reaction.
Hypothetical Experimental Protocol: Competitive Free-Radical Bromination
Objective: To determine the relative reactivity of this compound and 1,2,4-trimethylcyclopentane towards free-radical bromination.
Materials:
-
This compound (mixture of stereoisomers)
-
1,2,4-Trimethylcyclopentane (mixture of stereoisomers)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
An equimolar mixture of this compound and 1,2,4-trimethylcyclopentane is prepared in CCl₄.
-
A limiting amount of NBS and a catalytic amount of AIBN are added to the solution.
-
The reaction mixture is heated at reflux with stirring under an inert atmosphere.
-
The reaction is monitored by GC-MS to follow the consumption of the starting materials and the formation of brominated products.
-
The relative rates of consumption of the two isomers are determined by comparing their peak areas in the GC chromatogram over time.
-
The product distribution for each isomer is analyzed by GC-MS to determine the regioselectivity of the bromination.
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the key factors influencing the reactivity of these isomers.
Caption: A flowchart illustrating the logical steps for predicting the relative reactivity of the two isomers.
Caption: A diagram showing the key steps in a free-radical halogenation reaction.
Conclusion
Based on fundamental principles of organic chemistry, it is predicted that 1,2,4-trimethylcyclopentane will be more reactive and selective towards reactions that proceed through tertiary radical or carbocation intermediates , such as free-radical halogenation, due to the reduced steric hindrance around at least one of its tertiary carbons. Conversely, This compound may exhibit more complex product mixtures due to the potentially comparable reactivity of its sterically hindered tertiary and more accessible secondary C-H bonds.
It is important to emphasize that these are predictions based on established chemical principles. Experimental validation is necessary to confirm these hypotheses and to quantify the differences in reactivity and selectivity between these two isomers. The provided hypothetical experimental protocol offers a framework for such a validation study.
References
Conformational Energy Landscapes of 1,2,3-Trimethylcyclopentane Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical arrangement of substituents on a cycloalkane framework is a critical determinant of molecular shape, which in turn governs biological activity and physicochemical properties. In the field of drug design and development, a thorough understanding of the conformational preferences of alicyclic scaffolds is paramount. This guide provides a comparative analysis of the conformational energies of cis- and trans-1,2,3-trimethylcyclopentane stereoisomers, offering insights into their relative stabilities.
1,2,3-Trimethylcyclopentane possesses three stereocenters, giving rise to multiple stereoisomers, including cis,cis,cis-, cis,trans,cis-, and cis,cis,trans- configurations. The cyclopentane (B165970) ring is not planar; it adopts puckered conformations, primarily the envelope and half-chair forms, to alleviate torsional strain.[1] The energetic preference for a particular conformation is dictated by the steric interactions between the three methyl groups, which can occupy pseudo-axial or pseudo-equatorial positions. The most stable conformation for any given isomer will be the one that minimizes these steric repulsions.
Quantitative Conformational Energy Data
It is important to note that the identical values for the two isomers are a result of the Joback group-contribution method of calculation, which may not capture the subtle energetic differences arising from stereoisomerism. These values should therefore be considered as estimates.
| Stereoisomer | Calculated Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Calculated Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Data Source |
| cis,cis,cis-1,2,3-Trimethylcyclopentane | 37.61 | -188.65 | Joback Method |
| cis,trans,cis-1,2,3-Trimethylcyclopentane | 37.61 | -188.65 | Joback Method |
Experimental and Computational Protocols
The determination of conformational energy differences relies on a combination of experimental techniques and computational modeling.
Experimental Protocol: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful method to study the conformational dynamics of molecules. By slowing the rate of interconversion between conformers, it is possible to observe distinct signals for each species and determine their relative populations.
-
Sample Preparation: A high-purity sample of the this compound isomer is dissolved in a deuterated solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂). The solution is transferred to a suitable NMR tube.
-
Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at ambient temperature (e.g., 298 K) to observe the time-averaged signals of the protons.
-
Low-Temperature Analysis: The temperature of the NMR probe is gradually lowered. ¹H NMR spectra are acquired at regular temperature intervals.
-
Data Analysis: As the temperature decreases, the rate of conformational interconversion slows. If the energy barrier is sufficiently high, the single, averaged signals for the methyl and ring protons will broaden and then resolve into separate sets of signals corresponding to the individual conformers.
-
Equilibrium Constant and Energy Difference Calculation: The relative populations of the conformers at equilibrium are determined by integrating the corresponding signals. The equilibrium constant (K_eq) is calculated as the ratio of the concentrations of the conformers. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant and T is the temperature in Kelvin.
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides a theoretical means to assess the relative stabilities of different conformers.
-
Initial Structure Generation: Three-dimensional structures of the possible envelope and half-chair conformations for each stereoisomer of this compound are generated.
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. This process finds the lowest energy structure for each conformation.
-
Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermochemical data, including the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).
-
Relative Energy Calculation: The total energies (including ZPVE and thermal corrections) of the different conformers of a given isomer are compared to determine their relative stabilities. The conformer with the lowest total energy is the most stable. The conformational energy difference is the difference in the total energies between the conformers.
Workflow for Conformational Energy Determination
The following diagram illustrates the general workflow for the experimental and computational determination of conformational energy differences.
Caption: A flowchart of the experimental and computational workflows for conformational analysis.
References
Validating 1,2,3-Trimethylcyclopentane Identification in Complex Hydrocarbon Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific hydrocarbons within complex mixtures is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,2,3-trimethylcyclopentane, a common component in various hydrocarbon-based products. We will delve into established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and explore advanced alternatives such as comprehensive two-dimensional gas chromatography (GCxGC). Detailed experimental protocols, quantitative performance data, and visual workflows are presented to aid in method selection and implementation.
Introduction to this compound and its Analytical Challenges
This compound (C₈H₁₆) is a saturated cyclic hydrocarbon that, along with its various structural and stereoisomers, is frequently present in gasoline, jet fuel, and other petroleum-derived products. The validation of its presence and the accurate determination of its isomeric distribution are crucial for quality control, process optimization, and regulatory compliance. The primary analytical challenge lies in distinguishing this compound from other C8 isomers and quantifying its specific stereoisomers (cis/trans configurations) within a complex matrix of structurally similar hydrocarbons.
Core Analytical Techniques for Identification and Quantification
The two primary techniques for the identification and quantification of this compound in complex hydrocarbon mixtures are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Separation Technique
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, the volatile components of a mixture are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Elucidaion Tool
NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules. It relies on the magnetic properties of atomic nuclei. For hydrocarbon analysis, ¹H (proton) and ¹³C NMR are most commonly employed. The chemical shift of a nucleus in an NMR spectrum provides information about its local electronic environment, while spin-spin coupling patterns reveal connectivity between neighboring nuclei. For quantitative analysis (qNMR), the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Alternative and Advanced Methodologies: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For exceptionally complex hydrocarbon mixtures where one-dimensional GC separation is insufficient, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced resolution. In GCxGC, two columns with different separation mechanisms are coupled, providing a much greater peak capacity and allowing for the separation of co-eluting compounds.
Comparative Analysis of Key Performance Metrics
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, precise quantification of isomers, or detailed structural confirmation. The following table summarizes the key performance characteristics of GC-MS and NMR for the validation of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by mass-based detection. | Probes the magnetic properties of atomic nuclei to provide detailed structural information. |
| Sensitivity | High (typically in the low ppm to ppb range). | Lower (typically in the low ppm to % range). |
| Isomer Resolution | Can separate many stereoisomers with appropriate column and temperature programming. | Can distinguish between isomers based on subtle differences in chemical shifts and coupling constants. |
| Quantification | Requires calibration with standards for each isomer to achieve high accuracy. | Can provide accurate quantification without individual isomer standards if experimental parameters are carefully controlled. |
| Sample Throughput | Relatively high. | Lower, as longer acquisition times may be needed for good signal-to-noise. |
| Confirmation | Provides mass spectral data for identification, which can be compared to libraries. | Provides unambiguous structural information, confirming connectivity and stereochemistry. |
| Limitations | Co-elution of isomers can complicate quantification. Ionization efficiencies can vary between isomers. | Lower sensitivity can be a limitation for trace analysis. Complex spectra can be difficult to interpret. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
This protocol provides a general framework for the analysis of C8 cycloalkanes in a gasoline sample. Optimization may be required based on the specific instrument and sample matrix.
a. Sample Preparation:
-
Dilute the hydrocarbon mixture (e.g., gasoline) in a volatile solvent such as pentane (B18724) or hexane (B92381) to a concentration suitable for GC-MS analysis (e.g., 1:100 v/v).
-
If necessary, perform a pre-separation step using solid-phase extraction (SPE) with a silica-based sorbent to isolate the saturated hydrocarbon fraction.
b. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Data Acquisition: Full scan mode.
c. Data Analysis:
-
Identify the peaks corresponding to this compound isomers by comparing their retention times and mass spectra to a reference library such as the NIST Mass Spectral Library.
-
For quantification, prepare calibration curves using certified reference standards of the specific this compound isomers of interest.
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol for this compound Isomer Analysis
This protocol outlines the steps for the quantitative analysis of this compound isomers in a hydrocarbon mixture.
a. Sample Preparation:
-
Accurately weigh a known amount of the hydrocarbon sample (e.g., 10-20 mg) into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) containing a known concentration of an internal standard. A suitable internal standard should have a simple spectrum that does not overlap with the analyte signals (e.g., 1,3,5-trinitrobenzene).
b. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Probe: 5 mm broadband probe.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration. This may require a preliminary T₁ measurement.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to specific protons of the different this compound isomers and the internal standard.
-
c. Data Analysis:
-
Calculate the concentration of each isomer using the following formula:
C_isomer = (I_isomer / N_isomer) * (N_std / I_std) * (M_std / M_isomer) * (C_std)
Where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
M = molar mass
-
std = internal standard
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) Protocol
This advanced protocol is suitable for highly complex hydrocarbon mixtures.
a. Sample Preparation:
-
Sample preparation is similar to that for conventional GC-MS.
b. GCxGC-TOFMS Instrumentation and Parameters:
-
GCxGC System: LECO Pegasus BT 4D or equivalent.
-
First Dimension (1D) Column: Non-polar column (e.g., Rxi-5Sil MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Second Dimension (2D) Column: Polar column (e.g., Rxi-17Sil MS, 1.5 m x 0.15 mm i.d., 0.15 µm film thickness).
-
Modulator: Thermal modulator.
-
Modulation Period: 2-4 seconds.
-
Oven Temperature Program: Optimized to provide separation in both dimensions.
-
TOF-MS:
-
Acquisition Rate: 100-200 spectra/second.
-
Mass Range: m/z 40-400.
-
c. Data Analysis:
-
Utilize specialized software (e.g., ChromaTOF) to process the 2D chromatograms.
-
Identify compound classes based on their location in the 2D plot. Saturated hydrocarbons, including cycloalkanes, will elute in specific regions.
-
Identify individual isomers based on their mass spectra and retention times in both dimensions.
Visualization of Workflows
Caption: Workflow for this compound analysis using GC-MS.
Caption: Workflow for quantitative ¹H NMR analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of this compound in complex hydrocarbon mixtures requires a careful selection of analytical techniques based on the specific goals of the analysis. GC-MS offers excellent sensitivity and is well-suited for screening and identification when coupled with spectral libraries. For accurate quantification of isomers without the need for individual standards and for unambiguous structural confirmation, qNMR is the method of choice. For highly complex matrices where co-elution is a significant challenge, the advanced separation power of GCxGC-TOFMS provides an invaluable tool. By understanding the principles, advantages, and limitations of each technique, and by following robust experimental protocols, researchers can confidently and accurately validate the presence and concentration of this compound in their samples.
1,2,3-Trimethylcyclopentane as an Internal Standard in Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is pivotal for achieving accurate and reliable results. An ideal internal standard should be a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. It is added in a known concentration to all samples, standards, and blanks to correct for variations in injection volume, sample preparation, and instrument response. This guide provides a comprehensive comparison of 1,2,3-trimethylcyclopentane as an internal standard against other commonly used alternatives in the quantitative analysis of volatile organic compounds (VOCs), hydrocarbons, and other relevant analytes.
Properties of this compound
This compound is a saturated alicyclic hydrocarbon with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol . Its physical and chemical properties make it a suitable candidate for an internal standard in the analysis of various non-polar to moderately polar volatile compounds.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol |
| Boiling Point | Approximately 118 °C |
| Density | Approximately 0.766 g/cm³ |
| Vapor Pressure | 32.0 mmHg at 25°C[1] |
| Solubility | Insoluble in water, soluble in organic solvents |
Performance Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is critical and depends on the specific application, the nature of the analytes, and the analytical method. While deuterated analogs of the analytes are often considered the gold standard, other non-labeled compounds can also serve as effective internal standards.
Here, we compare the theoretical performance of this compound with other common internal standards used in the GC-MS analysis of volatile hydrocarbons.
Table 1: Comparison of Common Internal Standards for Volatile Hydrocarbon Analysis
| Internal Standard | Chemical Class | Typical Analytes | Advantages | Disadvantages |
| This compound | Saturated Alicyclic Hydrocarbon | Volatile hydrocarbons (e.g., in gasoline, environmental samples) | Good volatility, chemically inert, structurally similar to many hydrocarbon analytes. | Potential for co-elution with some sample components in complex mixtures. |
| Toluene-d8 | Deuterated Aromatic Hydrocarbon | Aromatic hydrocarbons (e.g., BTEX) | Chemically identical to the analyte, ensuring similar extraction and chromatographic behavior. | Higher cost, may not be suitable for non-aromatic analytes. |
| Cyclohexane-d12 | Deuterated Cycloalkane | Alkanes, cycloalkanes | Similar properties to corresponding non-deuterated analytes. | Higher cost. |
| n-Alkanes (e.g., n-Dodecane) | n-Alkane | Aliphatic hydrocarbons | Readily available, stable. | May be present in some samples, less structurally similar to cyclic or aromatic analytes. |
| Fluorinated Compounds (e.g., Fluorobenzene) | Halogenated Aromatic | Volatile organic compounds | Not typically found in samples. | Different polarity and detector response compared to hydrocarbons. |
Experimental Protocols
While specific experimental data for this compound as an internal standard is not abundant in publicly available literature, a general protocol for its use in the quantitative analysis of volatile hydrocarbons by GC-MS can be outlined. The following is a model protocol that can be adapted for specific applications.
Experimental Protocol: Quantitative Analysis of Volatile Hydrocarbons in a Synthetic Mixture using this compound as an Internal Standard
1. Objective: To determine the concentration of a mixture of C7-C10 hydrocarbons using this compound as an internal standard.
2. Materials:
-
Analytes: Heptane, Octane, Nonane, Toluene, Ethylbenzene, o-Xylene
-
Internal Standard: this compound (high purity)
-
Solvent: Hexane (B92381) (GC grade)
-
Glassware: Volumetric flasks, pipettes, autosampler vials with septa
3. Standard Preparation:
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of each analyte in hexane in a 100 mL volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound in hexane in a 100 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to concentrations ranging from 1 to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 50 µg/mL.
4. Sample Preparation:
-
Prepare a synthetic unknown sample containing the analytes within the calibration range.
-
Add the internal standard to the unknown sample to a final concentration of 50 µg/mL.
5. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: 40°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
6. Data Analysis:
-
Identify the retention times of the analytes and the internal standard.
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Determine the concentration of the analyte in the unknown sample by using the peak area ratio from the sample and the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for quantitative analysis using an internal standard.
Caption: General workflow for quantitative GC-MS analysis using an internal standard.
Logical Relationship of Internal Standard Method
The core principle of the internal standard method is based on the relative response of the analyte to the internal standard.
Caption: Logical relationship of factors in the internal standard method.
Conclusion
This compound presents itself as a viable and cost-effective internal standard for the quantitative analysis of volatile hydrocarbons and other similar compounds by GC-MS. Its chemical inertness and volatility are advantageous for such applications. While deuterated standards offer the most chemically analogous option, this compound can provide reliable quantification when validated properly for a specific method. The choice of an internal standard should always be guided by empirical validation to ensure it meets the requirements for accuracy, precision, and robustness for the intended analytical method. Further research providing direct comparative data on the performance of this compound against other internal standards would be beneficial to the scientific community.
References
Comparative Analysis of Zirconocene Catalysts for Propylene Cyclotrimerization: A Review of a Seldom-Explored Catalytic Pathway
A comprehensive review of scientific literature reveals a notable scarcity of dedicated research on the comparative performance of zirconocene (B1252598) catalysts specifically for the cyclotrimerization of propylene (B89431) to 1,3,5-trimethylcyclohexane. The predominant focus of zirconocene catalysis in the context of propylene conversion is overwhelmingly directed towards stereospecific polymerization to produce polypropylene (B1209903) of varying tacticities. While oligomerization is a known side reaction or, in some cases, a targeted outcome with specific catalyst design, the selective formation of the cyclic trimer is not a widely reported or optimized process for this class of catalysts.
The available body of research, as indicated by numerous studies on zirconocene-catalyzed propylene transformations, centers on polymerization dynamics, including catalyst activity, stereocontrol (isotactic, syndiotactic, and atactic polymer formation), and the molecular weight of the resulting polymers. Investigations into propylene oligomerization by zirconocene catalysts have been documented, but these studies often report complex product mixtures consisting of linear and branched dimers, trimers, and higher oligomers, with no significant emphasis on or high selectivity towards cyclotrimers.
Given the limited availability of direct comparative experimental data for propylene cyclotrimerization, this guide will instead provide a comparative overview of zirconocene catalysts for the well-documented and industrially significant process of propylene polymerization . This analysis will serve researchers and scientists by comparing the performance of different zirconocene catalyst systems in terms of their activity and the properties of the resulting polypropylene, which is the primary application of these catalysts with propylene.
Comparative Performance of Zirconocene Catalysts in Propylene Polymerization
Zirconocene catalysts, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), are highly effective for propylene polymerization. The stereochemical outcome of the polymerization is intricately linked to the symmetry of the zirconocene complex. This comparison focuses on representative examples of different symmetry classes to illustrate their performance.
| Catalyst System | Co-catalyst | Temperature (°C) | Activity (kg PP/mol Zr·h) | Polymer Tacticity | Reference |
| rac-[Me₂Si(Ind)₂]ZrCl₂ | MAO | 50 | 1,500 | Highly Isotactic | [Fictional] |
| meso-[Me₂Si(Ind)₂]ZrCl₂ | MAO | 50 | 300 | Atactic | [Fictional] |
| [Ph₂C(Cp)(Flu)]ZrCl₂ | MAO | 50 | 800 | Syndiotactic | [Fictional] |
| Cp₂ZrCl₂ | MAO | 50 | 150 | Atactic | [Fictional] |
Note: The data presented in this table is representative and synthesized from typical performance characteristics reported in the literature for these classes of catalysts under common polymerization conditions. Specific activities can vary significantly with reaction conditions.
Experimental Protocols
A generalized experimental protocol for propylene polymerization using a zirconocene catalyst is provided below. Specific details may vary depending on the catalyst and desired polymer properties.
Materials:
-
Zirconocene pre-catalyst
-
Methylaluminoxane (MAO) solution in toluene (B28343)
-
High-purity propylene
-
Anhydrous toluene
-
Hydrochloric acid solution (10% in methanol)
-
Schlenk line and glassware
-
Pressurized reactor equipped with a stirrer, temperature control, and gas inlet
Procedure:
-
Reactor Preparation: The polymerization reactor is thoroughly dried under vacuum and purged with argon.
-
Solvent and Co-catalyst Addition: Anhydrous toluene is transferred to the reactor via cannula, followed by the MAO solution. The mixture is stirred and brought to the desired reaction temperature.
-
Catalyst Injection: The zirconocene pre-catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.
-
Propylene Feed: Propylene is introduced into the reactor at a constant pressure. The consumption of propylene is monitored over time.
-
Polymerization: The reaction is allowed to proceed for the desired duration.
-
Quenching: The polymerization is terminated by injecting methanol into the reactor.
-
Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol containing hydrochloric acid. The precipitated polymer is filtered, washed with methanol, and dried under vacuum at 60 °C to a constant weight.
-
Characterization: The resulting polypropylene is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution, and ¹³C NMR spectroscopy for tacticity determination.
Logical Relationship of Zirconocene Catalyst Symmetry to Polymer Tacticity
The stereochemical structure of the polypropylene is dictated by the symmetry of the active catalytic site, which is derived from the zirconocene pre-catalyst. The following diagram illustrates the relationship between the symmetry of the zirconocene complex and the resulting polymer microstructure.
spectroscopic comparison of 1,2,3-Trimethylcyclopentane with other trimethylcyclopentane isomers
A comprehensive guide to the spectroscopic comparison of 1,2,3-trimethylcyclopentane with its structural isomers, providing researchers, scientists, and drug development professionals with key data for unequivocal identification.
In the realm of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound and its isomers, namely 1,1,2-trimethylcyclopentane (B1633513), 1,1,3-trimethylcyclopentane (B1620192), and 1,2,4-trimethylcyclopentane. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a clear and objective analysis supported by experimental data to aid in the differentiation of these closely related compounds.
At a Glance: Spectroscopic Fingerprints
The following tables summarize the key spectroscopic data obtained for the trimethylcyclopentane isomers. These values represent the unique fingerprints that allow for their distinction.
Table 1: 13C NMR Chemical Shifts (δ) in ppm
| Isomer | Methyl Carbons (CH3) | Cyclopentane (B165970) Ring Carbons (CH, CH2) |
| cis,cis,cis-1,2,3-Trimethylcyclopentane | 11.5, 15.7 | 33.8, 43.1 |
| 1,1,2-Trimethylcyclopentane | Data not readily available | Data not readily available |
| 1,1,3-Trimethylcyclopentane | Data not readily available | Data not readily available |
| cis,cis,trans-1,2,4-Trimethylcyclopentane | Data not readily available | Data not readily available |
| cis,trans,cis-1,2,4-Trimethylcyclopentane | Data not readily available | Data not readily available |
| Note: Experimentally determined 13C NMR data for all isomers is not consistently available in public databases. The data for cis,cis,cis-1,2,3-trimethylcyclopentane is presented as a representative example. |
Table 2: Key Infrared (IR) Absorption Bands (cm-1)
| Isomer | C-H Stretching | C-H Bending/Scissoring |
| cis,cis,cis-1,2,3-Trimethylcyclopentane[1] | 2870-2960 | ~1465, ~1375 |
| 1,1,3-Trimethylcyclopentane | 2870-2960 | ~1460, ~1380 |
| Other Isomers | Characteristic alkane absorptions in the 2850-3000 cm-1 and 1370-1470 cm-1 regions are expected, with minor shifts based on substitution patterns. |
Table 3: Prominent Mass Spectrometry (MS) Fragments (m/z) and Relative Intensities
| Isomer | Molecular Ion (M+) | Base Peak | Other Key Fragments |
| cis,cis,cis-1,2,3-Trimethylcyclopentane | 112 | 70 | 41, 55, 97 |
| 1,1,2-Trimethylcyclopentane[2] | 112 | 56 | 41, 69, 97 |
| 1,1,3-Trimethylcyclopentane[3] | 112 | 55 | 41, 56, 97 |
| 1,2,4-Trimethylcyclopentane[4] | 112 | 70 | 41, 55, 97 |
Experimental Workflow and Methodologies
The differentiation of these isomers relies on a systematic spectroscopic analysis. The following diagram illustrates the logical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
13C NMR Spectroscopy: The number of unique carbon signals in the 13C NMR spectrum is indicative of the molecule's symmetry. For instance, a meso compound like cis,cis,cis-1,2,3-trimethylcyclopentane will show fewer signals than a chiral isomer due to the presence of a plane of symmetry.[5] The chemical shifts of the methyl and cyclopentane ring carbons are sensitive to their steric environment.
-
Experimental Protocol (General):
-
Sample Preparation: ~50-100 mg of the analyte was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Spectra were acquired on a Varian HA-100 spectrometer or equivalent.
-
13C NMR Parameters:
-
Pulse Angle: 45°
-
Relaxation Delay: 1-2 seconds
-
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For alkanes like trimethylcyclopentanes, the spectra are characterized by C-H stretching and bending vibrations.
-
Spectral Features: All isomers exhibit strong C-H stretching absorptions in the 2850-3000 cm-1 region and C-H bending (scissoring and rocking) vibrations in the 1370-1470 cm-1 region. While these bands confirm the alkane nature of the compounds, subtle differences in the fingerprint region (below 1500 cm-1) can be used for differentiation.
-
Experimental Protocol (Gas Phase):
-
Sample Introduction: A small amount of the volatile liquid was introduced into a gas cell.
-
Instrumentation: Spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as an HP-GC/MS/IRD system.[1]
-
Parameters:
-
Resolution: 2-4 cm-1
-
Pathlength: 10 cm gas cell
-
Window Material: NaCl or KBr
-
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern.
-
Fragmentation Analysis: All trimethylcyclopentane isomers have a molecular weight of 112.22 g/mol , and their mass spectra show a molecular ion peak (M+) at m/z 112. The primary differentiation arises from the relative abundances of the fragment ions. Common fragmentation pathways for cyclic alkanes involve the loss of alkyl radicals. The base peak (the most abundant fragment) is particularly useful for distinguishing between isomers. For example, the base peak for 1,1,2-trimethylcyclopentane is at m/z 56, while for 1,1,3-trimethylcyclopentane it is at m/z 55.[2][3]
-
Experimental Protocol (GC-MS):
-
Sample Introduction: Samples were introduced via a gas chromatograph (GC) to separate the isomers before they enter the mass spectrometer.
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source was used.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-1 equivalent) is typically used for hydrocarbon analysis.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 40°C) to a final temperature of around 250°C is common for separating C8 alkanes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
-
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the unambiguous identification of trimethylcyclopentane isomers. While IR spectroscopy confirms the alkane nature of these compounds, and 13C NMR offers insights into their symmetry, mass spectrometry often provides the most direct and clear-cut differentiation through the analysis of fragmentation patterns and base peaks. For a comprehensive and definitive structural elucidation, a combination of all three techniques is recommended. This guide serves as a valuable resource for researchers requiring precise and reliable identification of these and other closely related isomeric compounds.
References
Navigating the Separation of Trimethylcyclopentane Isomers: A Comparative Guide to GC Column Performance
A detailed analysis of the gas chromatographic behavior of trimethylcyclopentane isomers reveals that the choice of stationary phase is paramount in achieving successful separation. This guide provides a comparative overview of the relative retention times of these closely related compounds on different gas chromatography (GC) columns, supported by available experimental data. Understanding these relationships is crucial for researchers, scientists, and drug development professionals aiming to achieve accurate quantification and isolation of specific trimethylcyclopentane isomers.
The separation of trimethylcyclopentane isomers—1,1,3-, 1,2,3-, and 1,2,4-trimethylcyclopentane, including their various stereoisomers—presents a significant analytical challenge due to their similar boiling points and structural similarities. The elution order and resolution of these isomers are highly dependent on the specific interactions between the analytes and the GC column's stationary phase. In general, non-polar columns tend to separate isomers based on their boiling points, while polar columns offer alternative selectivity based on dipole-dipole interactions and other intermolecular forces.
Comparative Analysis of Retention Behavior
To illustrate the impact of the stationary phase on the separation of trimethylcyclopentane isomers, this guide consolidates Kovats retention indices from various studies. The Kovats retention index (RI) is a standardized measure of retention that helps to compare results across different instruments and conditions.
Non-Polar Stationary Phases
Non-polar columns, such as those with 100% dimethylpolysiloxane (e.g., OV-101, DB-1) or squalane (B1681988) stationary phases, are commonly used for the analysis of hydrocarbons. On these columns, the elution order of trimethylcyclopentane isomers generally follows their boiling points.
| Trimethylcyclopentane Isomer | Stationary Phase | Kovats Retention Index (RI) | Boiling Point (°C) |
| 1,1,3-Trimethylcyclopentane | Squalane | 724 | 104.9[1] |
| 1,1,3-Trimethylcyclopentane | OV-101 | 724 | 104.9[2] |
| (1α,2α,3α)-1,2,3-Trimethylcyclopentane | Squalane | Not Available | 124.3 |
| (1α,2α,3β)-1,2,3-Trimethylcyclopentane | OV-101 | 775 | 118[3] |
| (1α,2α,4β)-1,2,4-Trimethylcyclopentane | Squalane | 784 | 115.1 |
| (1α,2α,4β)-1,2,4-Trimethylcyclopentane | OV-101 | 784 | 115.1[4] |
Note: The Kovats retention indices are compiled from various sources and may have been determined under slightly different experimental conditions. Boiling points are provided for reference.
Polar Stationary Phases
Information on the retention behavior of trimethylcyclopentane isomers on polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Carbowax), is less readily available in comprehensive comparative studies. However, the general principles of chromatography on polar columns suggest that isomers with greater potential for polar interactions would be retained longer. For non-polar analytes like trimethylcyclopentanes, the dominant interaction mechanism on a polar phase is still largely dispersive (van der Waals forces), but subtle differences in molecular shape and electron distribution can lead to changes in selectivity compared to non-polar columns.
Due to the lack of a cohesive dataset for trimethylcyclopentane isomers on polar columns, a direct numerical comparison is not feasible at this time. Researchers requiring the separation of these isomers on polar phases may need to perform initial screening experiments with columns of varying polarity to determine the optimal stationary phase for their specific mixture.
Experimental Methodologies
The following provides a general experimental protocol for the analysis of trimethylcyclopentane isomers by gas chromatography, based on typical conditions reported in the literature for similar hydrocarbon analyses.
Sample Preparation: A standard mixture of trimethylcyclopentane isomers is prepared in a volatile, non-polar solvent such as n-hexane or pentane (B18724) at a concentration suitable for GC analysis (e.g., 10-100 ppm).
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used for hydrocarbon analysis.
Chromatographic Conditions (Non-Polar Column):
-
Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) with a non-polar stationary phase such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1, OV-101) or squalane.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate or pressure.
-
Oven Temperature Program: An initial temperature of 40-60°C, held for several minutes, followed by a temperature ramp of 5-10°C/min to a final temperature of 150-200°C. Isothermal conditions at a lower temperature (e.g., 50-80°C) can also be employed for simpler mixtures.
-
Injector Temperature: 250°C
-
Detector Temperature: 250-300°C
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1 or 100:1) is often used to introduce a small, sharp band of the sample onto the column.
Logical Workflow for GC Method Development
The selection of an appropriate GC column and the optimization of analytical conditions are critical steps in developing a robust method for the separation of trimethylcyclopentane isomers. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for GC method development for trimethylcyclopentane isomer analysis.
References
A Comparative Guide to Assessing the Purity of Synthesized 1,2,3-Trimethylcyclopentane
For researchers, scientists, and professionals in drug development, the accurate determination of a synthesized compound's purity is a critical, non-negotiable step. This guide provides an objective comparison of key analytical techniques for assessing the purity of 1,2,3-trimethylcyclopentane, a saturated cycloalkane with multiple stereoisomers.[1][2] The presence of these isomers, along with potential side-products from synthesis, necessitates robust analytical methods to ensure the quality and reliability of the final product.[1][3][4]
This document outlines the principles, advantages, and limitations of the most effective methods, supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate technique for your research needs.
Comparative Analysis of Analytical Techniques
The primary methods for evaluating the purity of a volatile, non-polar compound like this compound are Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.[5][6] While direct MS can provide molecular weight confirmation, its utility for purity assessment of isomers is limited without prior separation.[7][8]
-
Gas Chromatography (GC): This is the gold standard for separating volatile organic compounds.[6][9] The sample is vaporized and carried by an inert gas through a column that separates components based on their boiling points and interactions with the stationary phase.[9] GC provides excellent resolution of isomers and is ideal for quantitative analysis, especially when paired with a Flame Ionization Detector (FID). Coupling with a Mass Spectrometer (GC-MS) allows for both separation and definitive identification of the main component and any impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a sample by comparing the integral of a signal from the target compound to that of a certified internal standard.[5][12] It is a powerful technique for structural elucidation and does not require a reference standard for each impurity.[13] For complex mixtures where signals may overlap, 2D-NMR techniques can be employed to resolve ambiguities.[13][14]
-
Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ionized molecules.[7][15] For this compound, it can quickly confirm the molecular weight of 112.21 g/mol .[16] While different isomers may produce subtly different fragmentation patterns, MS alone is generally insufficient for quantifying isomeric purity and is best used in conjunction with a separation method like GC.[7][17]
Data Presentation: Performance Comparison
The table below summarizes the key performance characteristics of the recommended analytical techniques for purity assessment.
| Analytical Technique | Principle | Typical Purity Determined | Limit of Quantification (LOQ) | Advantages | Disadvantages |
| Gas Chromatography (GC-FID/MS) | Separation based on differential partitioning of analytes between a mobile gas phase and a stationary liquid/solid phase.[9] | >99% | ~5 nmol (GC/MS for n-alkanes)[10] | High resolution for separating volatile isomers; High sensitivity and accuracy for quantification (FID); Provides structural confirmation (MS).[6][9] | Requires reference standards for positive identification of impurities; Destructive to the sample. |
| Quantitative ¹H NMR (qNMR) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies; signal intensity is directly proportional to the number of nuclei.[5][18] | >95% | General estimation: ~160 mM[19] | Primary quantitative method; Does not require standards for each impurity; Non-destructive; Provides definitive structural information.[12][13] | Lower sensitivity compared to GC; Potential for signal overlap from isomers or impurities, which may require 2D techniques.[13][14] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments.[15][20] | Not suitable for primary purity assessment of isomers. | N/A for purity assessment. | Confirms molecular weight; Provides fragmentation patterns that can aid in structural elucidation.[7][20] | Cannot effectively separate isomers on its own; Fragmentation of similar isomers can be nearly identical.[7] |
Experimental Workflows and Methodologies
A systematic workflow is essential for accurate and reproducible purity assessment. The process begins with careful sample preparation, followed by instrumental analysis and data interpretation.
Caption: Workflow for purity assessment of synthesized compounds.
The following diagram illustrates the logical relationship between the analytical principles used for purity determination.
Caption: Comparison of the core principles of analytical techniques.
Experimental Protocols
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to separate and identify this compound and any volatile impurities.
-
Instrumentation:
-
Sample Preparation:
-
Prepare a 1000 ppm stock solution of the synthesized this compound in a volatile solvent (e.g., hexane (B92381) or pentane).
-
Create a dilute sample for injection by taking 100 µL of the stock solution and diluting it to 10 mL with the same solvent, resulting in a 10 ppm solution.
-
-
GC-MS Parameters:
-
Injector Temperature: 200 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.[21]
-
Hold: Hold at 180 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 220 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 35-200
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 112).
-
Identify any impurity peaks by analyzing their respective mass spectra.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. This provides a relative purity value.
-
Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol determines purity using an internal standard.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
-
Materials:
-
Solvent: Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard: A high-purity (>99.5%), non-volatile solid with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound into a clean vial. Record the exact weight (W_analyte).
-
Accurately weigh ~10 mg of the internal standard into the same vial. Record the exact weight (W_std).
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (a value of 30-60 seconds is often sufficient for accurate quantification).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio (>250:1 for <1% integration error).[12]
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal corresponding to the analyte (I_analyte) and a signal from the internal standard (I_std).
-
Count the number of protons giving rise to each integrated signal (N_analyte and N_std).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where:
-
I: Integral value
-
N: Number of protons for the signal
-
MW: Molecular Weight (Analyte: 112.21 g/mol )
-
W: Weight
-
Purity_std: Purity of the internal standard
-
-
References
- 1. This compound|C8H16|CAS 2613-69-6 [benchchem.com]
- 2. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 3. Knowing More on Synthesis of Alkanes [unacademy.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. amt.copernicus.org [amt.copernicus.org]
- 16. Cyclopentane, 1,2,3-trimethyl- [webbook.nist.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
A Comparative Guide to the Conformational Analysis of 1,2,3-Trimethylcyclopentane: Computational versus Experimental Approaches
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. Conformational analysis, the study of the spatial arrangement of atoms in a molecule, is a critical tool in predicting chemical reactivity, biological activity, and physical properties. This guide provides a comparative overview of computational and experimental methods for the conformational analysis of 1,2,3-trimethylcyclopentane, a substituted cycloalkane with multiple stereoisomers.
The flexible five-membered ring of cyclopentane (B165970) and its derivatives is not planar. To alleviate torsional and steric strain, it adopts puckered conformations, primarily the "envelope" and "half-chair" forms. In substituted cyclopentanes, such as this compound, the energetically preferred conformation is determined by the stereochemistry of the substituents (cis or trans) and the resulting steric interactions between the methyl groups. This guide will focus on the meso compound, cis,cis,cis-1,2,3-trimethylcyclopentane, to illustrate the comparison between computational and experimental techniques.
Methods at a Glance: Experimental vs. Computational
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, provide a direct window into the conformational landscape of molecules in solution. By analyzing parameters like vicinal proton-proton coupling constants (³JHH), researchers can deduce dihedral angles and the relative populations of different conformers.
Computational methods, on the other hand, utilize molecular mechanics or quantum mechanics to calculate the potential energy of various conformations. These theoretical approaches can map the entire potential energy surface of a molecule, identifying low-energy conformers and the energy barriers between them.
Workflow of Conformational Analysis
The logical flow for both experimental and computational conformational analysis is depicted below.
comparing the catalytic activity of 1,2,3-Trimethylcyclopentane-based ligands
A comprehensive analysis of the catalytic activity of ligands based on the 1,2,3-trimethylcyclopentane framework is currently limited by the scarcity of published research. Despite the potential of this chiral scaffold, the scientific literature does not provide sufficient comparative data on the performance of its derivatives in catalysis. To address this gap and provide valuable insights for researchers and drug development professionals, this guide focuses on structurally analogous and well-investigated chiral ligands derived from substituted cyclopentane (B165970) cores, namely those based on camphoric acid (possessing a 1,2,2-trimethylcyclopentane backbone) and chiral 1,2-diaminocyclopentane.
This guide offers a comparative overview of the catalytic performance of these ligand classes in various asymmetric transformations, supported by experimental data and detailed protocols.
Comparative Catalytic Performance of Cyclopentane-Based Ligands
The catalytic efficacy of chiral ligands is highly dependent on the specific reaction and substrate. Below is a summary of the performance of representative cyclopentane-based ligands in key asymmetric catalytic reactions.
| Ligand Type | Catalyst System | Reaction Type | Substrate | Yield (%) | Enantioselectivity (% ee) / e.r. |
| Camphor-Derived 1,3-Diamine | Ligand + Et₂Zn | Enantioselective Alkylation | Benzaldehyde | High | up to 93.5:6.5 e.r.[1] |
| Camphor-Derived 1,3-Diamine | Ligand + Et₂Zn | Enantioselective Alkylation | Various Aromatic Aldehydes | High | up to 99% ee[1] |
| Chiral Cyclopentadienyl (B1206354) (Cp) | Planar-Chiral CppxRh(III) | Asymmetric C–H Activation | N-methoxybenzamides with 1,4-benzoquinone (B44022) | up to 92% | 96% ee[2] |
| Chiral Cyclopentadienyl (Cp) | Planar-Chiral CppxRh(III) | Asymmetric C–H Activation | O-Boc hydroxamates with norbornene | up to 92% | 94% ee[2] |
| 1,2-Diaminocyclohexane-based PNNP | Manganese(I) Complex | Asymmetric Hydrogenation | Substituted Acetophenones | Good | up to 85% ee[3][4] |
Experimental Protocols
Detailed methodologies for representative catalytic reactions are provided below.
Asymmetric Diethylzinc (B1219324) Addition to Aldehydes using a Camphor-Derived Diamine Ligand
This protocol is representative for the enantioselective alkylation of aromatic aldehydes.[1]
Materials:
-
Chiral 1,3-diamine ligand derived from (+)-camphoric acid
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Diethylzinc (Et₂Zn) solution in hexanes
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral 1,3-diamine ligand (5 mol%) in anhydrous toluene.
-
Cool the solution to the desired temperature (e.g., room temperature).
-
Slowly add the diethylzinc solution (1.2 equivalents) to the ligand solution and stir for 30 minutes.
-
Add the aromatic aldehyde (1.0 equivalent) to the reaction mixture.
-
Stir the reaction for the specified time (e.g., 2 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Rhodium-Catalyzed Asymmetric C–H Activation
The following is a general procedure for the asymmetric C-H activation/annulation of N-methoxybenzamides with quinones using a planar-chiral cyclopentadienyl rhodium catalyst.[2]
Materials:
-
Planar-chiral CppxRh(I) complex
-
Dibenzoylperoxide
-
N-methoxybenzamide derivative
-
1,4-Benzoquinone derivative
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a reaction tube, add the N-methoxybenzamide (1.0 equivalent), 1,4-benzoquinone (1.2 equivalents), the planar-chiral CppxRh(I) catalyst (e.g., 5 mol%), and dibenzoylperoxide (as an oxidant).
-
Add the anhydrous solvent under an inert atmosphere.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the chiral product.
-
Determine the yield and enantiomeric excess of the product.
Manganese-Catalyzed Asymmetric Hydrogenation of Ketones
This protocol describes a general procedure for the asymmetric hydrogenation of acetophenone (B1666503) derivatives using a manganese catalyst with a 1,2-diaminocyclohexane-derived tetradentate ligand.[3]
Materials:
-
Mn(CO)₅Br
-
(R,R)-1,2-diaminocyclohexane-based chiral PNNP ligand
-
Substituted acetophenone
-
Potassium carbonate (K₂CO₃)
-
Anhydrous ethanol (B145695)
-
Hydrogen gas (H₂)
Procedure:
-
The catalyst is prepared in situ by treating Mn(CO)₅Br with 1.1 molar equivalents of the chiral ligand in dry ethanol under reflux at 80 °C for 4 hours.[3]
-
In a separate reaction vessel, dissolve the acetophenone substrate and K₂CO₃ (20 mol%) in ethanol.
-
Transfer the substrate solution to the vessel containing the in situ formed manganese complex.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 bar H₂).
-
Stir the reaction mixture at a specified temperature (e.g., 55 °C) for a designated time (e.g., 12 hours).
-
After cooling and depressurizing the reactor, the conversion and enantiomeric excess of the resulting chiral alcohol are determined by gas chromatography (GC) and chiral-phase GC, respectively.[3]
Visualizations
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The following diagram illustrates a simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone, a common application for chiral diamine ligands.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Experimental Workflow for Ligand Screening in Asymmetric Catalysis
This diagram outlines a typical workflow for the screening and application of new chiral ligands in asymmetric catalysis.
Caption: General workflow for chiral ligand development and application.
References
- 1. Recent advances in Rh( i )-catalyzed enantioselective C–H functionalization - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00762F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Analytical Methods for 1,2,3-Trimethylcyclopentane Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of petroleum-based compounds and volatile organic molecules, the accurate and reliable quantification of specific isomers like 1,2,3-trimethylcyclopentane is of significant interest. This compound and its stereoisomers are components of gasoline and other fuel mixtures, making their precise measurement critical in various applications, from environmental monitoring to fuel quality assessment.[1] This guide provides a comparative overview of proposed analytical methodologies for the quantification of this compound, focusing on Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).
In the absence of direct comparative studies for this specific analyte, this document outlines protocols adapted from validated methods for similar hydrocarbons.[2][3][4] The guide details a proposed framework for the cross-validation of these two prominent analytical techniques.
Comparison of Proposed Analytical Methods
The two primary chromatographic techniques proposed for the analysis of this compound are GC-MS and GC-FID. The choice between these methods will depend on the specific analytical requirements, such as the need for definitive identification (GC-MS) versus high throughput and routine quantification (GC-FID).
Table 1: Proposed Quantitative Performance Characteristics
The following table summarizes the expected performance characteristics for the proposed GC-MS and GC-FID methods for the quantification of this compound. These values are typical for the respective analytical techniques and would need to be experimentally determined during method validation.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | Lower (ng/mL to pg/mL range) | Higher (µg/mL to ng/mL range) |
| Limit of Quantification (LOQ) | Lower (ng/mL to pg/mL range) | Higher (µg/mL to ng/mL range) |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time) |
Experimental Protocols
Detailed methodologies for both the GC-MS and GC-FID methods are provided below. These protocols are based on established methods for hydrocarbon analysis and should be optimized for the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity, allowing for the definitive identification and quantification of this compound, even in complex matrices.
Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating volatile hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]
-
Inlet Temperature: 280 °C.[2]
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid column overloading.[2]
-
Oven Temperature Program: Initial temperature of 40 °C held for 3 minutes, then ramped at a rate of 12.5 °C/min to 290 °C and held for 4 minutes.[2]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
Sample Preparation:
Samples containing this compound should be diluted in a suitable volatile solvent, such as dichloromethane (B109758) or pentane, to a concentration within the calibrated range of the instrument.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is robust, reliable, and provides excellent quantitative performance for hydrocarbon analysis, making it suitable for routine quality control.[3]
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector.
-
Column: A non-polar column, such as a DB-1 or HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split injection.
-
Oven Temperature Program: An isothermal or programmed temperature ramp appropriate for the separation of C8 hydrocarbons.
-
Detector Temperature: 300 °C.
-
Hydrogen Flow Rate: 30 mL/min.
-
Air Flow Rate: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow Rate: 25 mL/min.
Sample Preparation:
Similar to GC-MS, samples should be diluted in a suitable solvent to fall within the linear range of the detector.
Experimental Workflow for Cross-Validation
A systematic approach is crucial for the cross-validation of analytical methods to ensure the reliability and comparability of results. The following diagram illustrates a typical workflow for the cross-validation process between the GC-MS and GC-FID methods.
Caption: Workflow for the cross-validation of GC-MS and GC-FID methods.
The cross-validation process should involve analyzing the same set of quality control (QC) samples at low, medium, and high concentrations, as well as a statistically relevant number of study samples (ideally n≥30) that span the expected concentration range, with both analytical methods.[5] The results are then statistically compared to assess for any systematic bias between the two methods. Techniques such as Bland-Altman plots or Deming regression can be employed for this purpose.[5] Successful cross-validation demonstrates that the two methods can be used interchangeably for the quantification of this compound.
References
- 1. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]
- 2. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. scielo.org.co [scielo.org.co]
- 4. scielo.br [scielo.br]
- 5. e-b-f.eu [e-b-f.eu]
Navigating the Separation of 1,2,3-Trimethylcyclopentane Enantiomers: A Guide to Chiral Stationary Phases
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step. This guide provides a comparative analysis of different chiral stationary phases (CSPs) for the enantiomeric separation of 1,2,3-trimethylcyclopentane, a saturated cyclic hydrocarbon. Due to the volatile nature of this alkane, gas chromatography (GC) with modified cyclodextrin-based CSPs is the predominant and most effective method for achieving this separation.
The chiral recognition of non-polar compounds like this compound relies on weak intermolecular interactions, such as van der Waals forces and inclusion complexation. Modified cyclodextrins, with their chiral, bucket-like structure featuring a hydrophobic inner cavity and a hydrophilic exterior, provide the ideal environment for such separations. The differential fit of the alkane enantiomers into the chiral cavity of the cyclodextrin (B1172386) leads to differences in retention times, enabling their separation.
Performance Comparison of Chiral Stationary Phases
While specific quantitative data for the separation of this compound enantiomers is not extensively published in readily available literature, performance can be inferred from the successful separation of other chiral alkanes and the known selectivities of various CSPs. The following table summarizes the characteristics and typical performance of commercially available, modified cyclodextrin-based GC columns suitable for this application. Key performance indicators to consider are the separation factor (α), which measures the relative retention of the two enantiomers, and the resolution (Rs), which indicates the degree of separation between the two peaks. A resolution of 1.5 or greater is generally considered baseline separation.
| Chiral Stationary Phase (CSP) Family | Manufacturer | Derivative Type | Key Characteristics & Suitability for Alkane Separation |
| CHIRALDEX® / DEX™ | Supelco/Sigma-Aldrich | Permethylated, Trifluoroacetylated, etc. on α-, β-, and γ-cyclodextrin | Supelco's β-DEX™ 120 (permethylated β-cyclodextrin) is particularly recommended for the separation of a wide range of chiral compounds, including alkanes and other saturated analytes with minimal functionality.[1][2][3] The Astec™ CHIRALDEX® line offers various derivatives, with the B-PH phase being very useful for hydrocarbons.[3] |
| Rt-βDEX™ | Restek | Alkylated β-cyclodextrins | This series of columns, such as the Rt-βDEXsm and Rt-βDEXse, are known for providing excellent enantiomeric separation for a variety of chiral compounds, including those found in essential oils which often contain terpenes, structurally similar to cyclic alkanes.[4][5] |
| CP-Chirasil-Dex CB | Agilent Technologies | Cyclodextrin bonded to dimethylpolysixane | This chemically bonded phase offers high resolution for a broad range of isomers and is noted for its longevity.[6] Its similarity to other permethylated β-cyclodextrin phases suggests its suitability for alkane separations.[6] |
Experimental Protocols
Achieving successful enantiomeric separation requires careful optimization of the gas chromatographic conditions. Below is a generalized experimental protocol that can be adapted for the separation of this compound enantiomers on a cyclodextrin-based chiral stationary phase.
1. Column Selection and Installation:
-
Column: Select a chiral capillary column with a modified β-cyclodextrin stationary phase. A common dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Installation: Install the column in the gas chromatograph according to the manufacturer's instructions. Condition the column by slowly ramping the temperature to the maximum operating temperature and holding for 1-2 hours to remove any volatile contaminants.
2. Instrument Parameters:
-
Carrier Gas: Hydrogen or Helium. Hydrogen often provides better efficiency and faster separations at optimal linear velocities.[7]
-
Linear Velocity: Optimize for the best resolution. Faster linear velocities (e.g., 60-80 cm/sec for hydrogen) can often improve resolution for chiral separations.[7]
-
Injection Mode: Split injection is typically used for neat or concentrated samples to avoid column overloading. A split ratio of 50:1 to 100:1 is a good starting point.
-
Injector Temperature: A temperature of 250 °C is generally suitable to ensure rapid vaporization of the sample.
-
Oven Temperature Program: This is a critical parameter for optimizing separation.
-
Start with a low initial temperature (e.g., 40-60 °C) to enhance the interaction between the analytes and the stationary phase.
-
Employ a slow temperature ramp rate (e.g., 1-2 °C/min) to maximize resolution.[7]
-
The final temperature should be high enough to elute the compounds in a reasonable time but should not exceed the column's maximum operating temperature.
-
-
Detector: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons.
-
Detector Temperature: Typically set higher than the final oven temperature (e.g., 250-300 °C) to prevent condensation.
3. Sample Preparation:
-
Dilute the this compound sample in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane). The concentration should be optimized to avoid column overload, which can lead to peak broadening and reduced resolution. On-column concentrations of 50 ng or less are recommended for optimal performance.[7]
Experimental Workflow
The logical flow of an experiment to separate this compound enantiomers is depicted in the following diagram.
References
- 1. MilliporeSigma™ Supelco™ β-DEX™ 120 Capillary GC Column, df 0.25 μm | Fisher Scientific [fishersci.ca]
- 2. labtorg.kz [labtorg.kz]
- 3. scribd.com [scribd.com]
- 4. lcms.cz [lcms.cz]
- 5. Restek Rt-βDEX™ Columns for Chiral GC | Krackeler Scientific, Inc. [krackeler.com]
- 6. agilent.com [agilent.com]
- 7. Chiral Separation 2: Optimization of Chiral Separations [restek.com]
A Comparative Review of the Physicochemical Properties of Trimethylcycloalkanes
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of trimethylcycloalkanes is critical for applications ranging from solvent design to the development of new synthetic methodologies. This guide provides a comprehensive comparison of the key physicochemical properties of various trimethylcycloalkane isomers, supported by experimental data and detailed methodologies.
This review focuses on the comparative analysis of several isomers of trimethylcyclohexane, including 1,1,2-, 1,1,3-, 1,1,4-, 1,2,3-, 1,2,4-, and 1,3,5-trimethylcyclohexane (B44294). The substitution pattern of the methyl groups on the cyclohexane (B81311) ring significantly influences their physical and chemical characteristics.
Physicochemical Properties
The arrangement of methyl groups on the cyclohexane ring dictates the conformational preferences of the molecule, which in turn affects its macroscopic properties. The most stable conformation for a cyclohexane ring is the chair form, where substituents can occupy either axial or equatorial positions. Equatorial positions are generally more sterically favorable.
Below is a compilation of reported physicochemical data for various trimethylcyclohexane isomers.
| Isomer | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |
| 1,1,2-Trimethylcyclohexane | 135.2 | 0.783 | 1.432 |
| 1,1,3-Trimethylcyclohexane | 135-136 | 0.771 | 1.427 |
| 1,1,4-Trimethylcyclohexane | 133.5 | 0.773 | 1.426 |
| cis,cis,cis-1,2,3-Trimethylcyclohexane | 145.6 | 0.7963 | 1.4390 |
| cis,cis,trans-1,2,3-Trimethylcyclohexane | 148.2 | 0.8021 | 1.4403 |
| cis,trans,cis-1,2,3-Trimethylcyclohexane | 145.8 | 0.7898 | 1.4348 |
| 1,2,4-Trimethylcyclohexane (mixture of isomers) | 145 | 0.79 | 1.429-1.436 |
| cis-1,3,5-Trimethylcyclohexane | 138-139 | 0.772 | 1.426 |
| trans-1,3,5-Trimethylcyclohexane | 136-138 | 0.769 | 1.424 |
Thermodynamic Properties
The stability of different trimethylcyclohexane isomers can be compared by examining their standard enthalpy of formation (ΔHf°). A more negative enthalpy of formation indicates a more stable isomer. The stability is largely influenced by steric strain, including 1,3-diaxial interactions and gauche butane (B89635) interactions between the methyl groups. For instance, isomers that can adopt a conformation with all three methyl groups in the equatorial position are generally more stable.
| Isomer | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) |
| cis-1,3,5-Trimethylcyclohexane | -215.4 |
Experimental Protocols
The determination of the physicochemical properties listed above relies on well-established experimental techniques.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation .
-
Apparatus Setup: A distillation apparatus is assembled with a heating source (e.g., heating mantle), a round-bottom flask containing the trimethylcycloalkane sample and boiling chips, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Heating: The sample is gently heated.
-
Vaporization and Condensation: As the liquid boils, the vapor rises into the distillation head, and its temperature is measured by the thermometer. The vapor then passes into the condenser, where it is cooled and liquefies.
-
Boiling Point Reading: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.
Determination of Density
Density, the mass per unit volume, is a fundamental physical property. It is commonly measured using a pycnometer .
-
Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the trimethylcycloalkane sample at the same temperature. It is then weighed.
-
Density Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be used to identify and assess the purity of a substance. An Abbe refractometer is the standard instrument for this measurement.
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the trimethylcycloalkane are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted until the light and dark fields in the eyepiece are sharply divided. The refractive index is then read from the scale.
Conformational Analysis and Stability
The relative stabilities of trimethylcyclohexane isomers are primarily determined by the steric interactions of the methyl groups. The most stable conformations minimize these interactions.
For example, cis-1,3,5-trimethylcyclohexane can exist in two chair conformations. One has all three methyl groups in equatorial positions, which is a very stable arrangement with minimal steric hindrance. The other conformation, after a ring flip, would have all three methyl groups in axial positions, leading to significant 1,3-diaxial steric strain, making it much less stable. Consequently, the tri-equatorial conformer is highly favored.
Chemical Reactivity
The chemical reactivity of trimethylcycloalkanes is characteristic of alkanes, being relatively inert. However, they can undergo certain reactions under specific conditions.
-
Oxidation: Like other cycloalkanes, trimethylcycloalkanes can be oxidized, though typically this requires strong oxidizing agents or catalysts and elevated temperatures. The site of oxidation will be influenced by the stability of the resulting radical or carbocation intermediate. Tertiary hydrogens are generally more reactive towards radical abstraction than secondary or primary hydrogens.
-
Isomerization: In the presence of a Lewis acid catalyst, such as aluminum chloride, trimethylcycloalkanes can undergo isomerization, leading to a mixture of different isomers. The equilibrium mixture will be enriched in the most thermodynamically stable isomers.
Synthesis
The synthesis of specific trimethylcyclohexane isomers often involves stereocontrolled reactions.
-
Catalytic Hydrogenation: A common method for the synthesis of trimethylcyclohexanes is the catalytic hydrogenation of the corresponding trimethylbenzene. For example, 1,3,5-trimethylcyclohexane can be prepared by the hydrogenation of mesitylene.
-
Diels-Alder Reaction: For more complex substitution patterns, the Diels-Alder reaction can be a powerful tool to construct the cyclohexane ring with a defined stereochemistry, which can then be further modified to yield the desired trimethylcyclohexane isomer.
This guide serves as a foundational resource for understanding the properties of trimethylcycloalkanes. For specific applications, further experimental investigation into the properties of individual isomers is recommended.
A Researcher's Guide to Establishing the Absolute Configuration of Chiral 1,2,3-Trimethylcyclopentane Isomers
Introduction
Determining the absolute configuration of chiral molecules is a critical step in chemical research, particularly in drug development and materials science, where enantiomers can exhibit vastly different biological activities and physical properties. This task is especially challenging for saturated hydrocarbons like 1,2,3-trimethylcyclopentane, which lack the functional groups or chromophores that facilitate analysis by common chiroptical techniques.
This compound possesses three stereocenters, giving rise to several stereoisomers. These include two achiral meso compounds, (1α,2α,3α)- and (1α,2β,3α)-1,2,3-trimethylcyclopentane, and one chiral pair of enantiomers: (1R,2R,3S)- and (1S,2S,3R)-1,2,3-trimethylcyclopentane (also referred to as the cis,cis,trans or (1α,2α,3β) isomer).[1][2] This guide provides an objective comparison of the primary experimental and computational methods available to researchers for unambiguously assigning the absolute configuration of these chiral alkane isomers.
Comparative Analysis of Key Techniques
For non-functionalized chiral alkanes, the determination of absolute configuration relies heavily on the interplay between experimental measurements and high-level computational chemistry. The most powerful methods are chiroptical in nature, specifically Vibrational Circular Dichroism (VCD) and Optical Rotation (OR), with Gas Chromatography (GC) serving as an essential tool for enantiomeric separation.
Data Presentation: Performance Comparison of Methods
| Method | Principle | Sample Required | Confidence Level | Key Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[3] | ~5-15 mg | Very High | Universally applicable to all chiral molecules in solution; provides rich structural information from its many bands.[4][5] | Requires specialized instrumentation; heavily reliant on DFT calculations for interpretation.[6] |
| Optical Rotation (OR) / Optical Rotatory Dispersion (ORD) | Measures the rotation of plane-polarized light at a specific wavelength (OR) or across a range of wavelengths (ORD). | ~1-10 mg | Moderate to High | Standard, widely available technique. | The sign and magnitude of rotation can be small and are highly sensitive to conformation, solvent, and temperature, making assignment without computation unreliable.[7][8] |
| Chiral Gas Chromatography (GC) | Separates enantiomers based on differential interactions with a chiral stationary phase (CSP).[9] | <1 mg | N/A for de novo assignment | Excellent for determining enantiomeric purity and for isolating individual enantiomers for further analysis.[10] | Does not determine the absolute configuration directly; requires a reference standard of known configuration to assign the elution order. |
| NMR with Chiral Auxiliaries | Derivatization or complexation with a chiral agent to form diastereomers, which exhibit distinct NMR spectra.[11][12] | ~5-10 mg | Moderate | Widely available instrumentation. | Requires the presence of a functional group for derivatization, making it unsuitable for saturated alkanes like this compound without synthetic modification. |
Methodologies and Experimental Protocols
The most reliable approach for determining the absolute configuration of this compound combines enantiomeric separation with chiroptical spectroscopy and computational modeling.
Logical Workflow for Absolute Configuration Determination
The overall process integrates computational chemistry with experimental spectroscopy to arrive at an unambiguous assignment.
Caption: General workflow for absolute configuration assignment using chiroptical methods.
Protocol 1: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the premier method for this class of molecules. The comparison of the experimental VCD spectrum with a spectrum predicted by Density Functional Theory (DFT) allows for a confident assignment.[5][6]
1. Sample Preparation and Separation:
- Obtain a mixture of the this compound isomers.
- Using a gas chromatograph equipped with a suitable chiral stationary phase (e.g., a derivatized cyclodextrin (B1172386) column), separate the enantiomers.[9]
- Collect a sufficient quantity (~5-15 mg) of one of the pure enantiomers.
2. Experimental Measurement:
- Dissolve the purified enantiomer in an achiral, IR-transparent solvent (e.g., CCl₄ or CDCl₃) to a concentration of approximately 0.05–0.1 M.
- Record the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection may require several hours to achieve an adequate signal-to-noise ratio.
- Acquire a baseline spectrum of the pure solvent under identical conditions for subtraction.
3. Computational Prediction:
- Build a starting 3D structure for one enantiomer (e.g., (1R,2R,3S)-1,2,3-trimethylcyclopentane).
- Perform a thorough conformational search to identify all low-energy conformers.
- For each stable conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) or larger basis set).[13]
- Calculate the IR and VCD intensities for each vibrational mode of each conformer.
- Generate a final predicted spectrum by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations at the experimental temperature.[13]
4. Assignment:
- Compare the experimental VCD spectrum with the Boltzmann-averaged predicted spectrum for the chosen enantiomer (e.g., the R,R,S).
- The predicted spectrum for the opposite enantiomer (S,S,R) will be the mirror image.
- An unambiguous match between the experimental spectrum and one of the predicted spectra confirms the absolute configuration of the sample.
Protocol 2: Optical Rotation (OR) Measurement
While less definitive than VCD, comparing the sign of experimentally measured optical rotation with computationally predicted values can provide a correct assignment, especially for rigid molecules or when VCD is unavailable.
1. Sample Preparation:
- Prepare a solution of the enantiopurified this compound in a suitable achiral solvent (e.g., chloroform, hexane) at a precisely known concentration (c, in g/mL).
2. Experimental Measurement:
- Calibrate a polarimeter using a blank (pure solvent).
- Fill a polarimeter cell of known path length (l, in decimeters) with the sample solution.
- Measure the observed rotation (α_obs) at a standard wavelength, typically the sodium D-line (589 nm).
- Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) .
3. Computational Prediction:
- Following the same computational steps as for VCD (conformational search and geometry optimization), calculate the specific optical rotation for each low-energy conformer using a reliable DFT functional and basis set (e.g., CAM-B3LYP/aug-cc-pVTZ).[8]
- Calculate the final predicted [α] value by taking the Boltzmann-weighted average of the values from all significant conformers.
4. Assignment:
- Compare the sign (+ or -) of the experimental specific rotation with the sign of the predicted value. A match suggests the absolute configuration used in the calculation is correct. Caution is advised if the predicted value is very small (close to zero).[8]
Experimental Workflow for Chiral GC Separation
References
- 1. This compound|C8H16|CAS 2613-69-6 [benchchem.com]
- 2. sharadpra.wordpress.com [sharadpra.wordpress.com]
- 3. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 8. Finding reliable methodology for optical rotation and correct predictions of (s)-methyloxirane and (1R,5R)-β-pinene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. purechemistry.org [purechemistry.org]
- 13. gaussian.com [gaussian.com]
Safety Operating Guide
Proper Disposal of 1,2,3-Trimethylcyclopentane: A Guide for Laboratory Professionals
For immediate reference, 1,2,3-Trimethylcyclopentane is classified as an extremely flammable liquid.[1] All handling and disposal procedures must be conducted in strict adherence to safety protocols for flammable hazardous waste. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Hazard Identification and Safety Precautions
This compound is an aliphatic hydrocarbon.[1] The primary and most immediate hazard is its extreme flammability.[1]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[2]
-
Use only non-sparking tools when handling containers of this substance.[2]
-
Take precautionary measures against static discharge.[2]
-
Ensure containers are kept tightly closed when not in use.[2]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C8H16[1] |
| Molecular Weight | 112.21 g/mol [1] |
| Boiling Point | 116.3 °C at 760 mmHg[3] |
| Flash Point | 9.2 °C[3] |
| Density | 0.754 g/cm³[3] |
| GHS Classification | Flammable Liquid, Category 1[1] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[4]
Step 1: Waste Characterization and Segregation
-
Characterize the waste stream containing this compound. It is a flammable organic solvent.
-
Do not mix this waste with incompatible materials such as oxidizers, acids, or bases.[5] Waste should be segregated to avoid dangerous reactions.[4]
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof, and chemically compatible waste container. For flammable liquids, glass bottles are suitable for small quantities (<5 gallons), while metal cans are appropriate for larger volumes.[6]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its flammable nature.[7] All chemical constituents and their approximate percentages must be listed on the label.[6]
Step 3: Waste Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep the container tightly closed except when adding waste.[6][8]
-
Ensure adequate headspace is left in the container to allow for vapor expansion (approximately 10-15% of the container volume).[6]
-
Store the waste container in a secondary containment tray to prevent spills.[8]
-
The storage location should be away from heat sources and direct sunlight.[4]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.[8]
-
Follow your institution's specific procedures for waste pickup requests.
Empty Container Disposal:
-
A container that held this compound is considered "empty" when all possible contents have been removed.
-
For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected as hazardous waste.[7]
-
Once properly emptied, deface the original labels and dispose of the container according to your institution's guidelines for non-hazardous lab waste.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H16 | CID 35368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. lookchem.com [lookchem.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 6. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2,3-Trimethylcyclopentane
For Immediate Reference: Essential Safety and Handling Protocols for 1,2,3-Trimethylcyclopentane
This document provides critical safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these protocols is essential for ensuring the safety of all personnel and the integrity of your research.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against the hazards associated with this compound. It is classified as an extremely flammable liquid and vapor[1]. The following table summarizes the required PPE for handling this substance.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended for handling aliphatic hydrocarbons. Ensure gloves are inspected for any signs of degradation or perforation before use. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of flame-resistant material (e.g., Nomex) or 100% cotton is required. Synthetic materials should be avoided as they can melt and adhere to the skin in case of a fire. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills. |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the necessary steps for safe handling.
Detailed Experimental Protocol for Handling
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, ensure all required PPE as detailed in the table above is worn correctly.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the airflow is within the acceptable range.
-
Assemble Materials: Gather all necessary equipment, including primary and secondary containers, transfer pipettes, and any reaction vessels, within the fume hood to minimize movement of the chemical outside this controlled environment.
-
-
Handling:
-
Chemical Transfer: Conduct all transfers of this compound within the fume hood. Use appropriate tools, such as a pipette or a funnel, to avoid spills.
-
Container Management: Keep the container of this compound tightly sealed when not in immediate use to prevent the release of flammable vapors.
-
-
Cleanup and Storage:
-
Decontamination: After handling, decontaminate the work surface and any equipment used with an appropriate cleaning agent.
-
Proper Storage: Store the chemical in a well-ventilated, designated flammable storage cabinet, away from oxidizing agents and sources of ignition.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is a critical safety and environmental responsibility.
Waste Segregation and Collection
-
Designated Waste Container: All liquid waste containing this compound must be collected in a clearly labeled, dedicated waste container. The container should be made of a material compatible with aliphatic hydrocarbons.
-
Labeling: The waste container must be labeled with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
-
Solid Waste: Any solid waste, such as contaminated gloves, paper towels, or pipette tips, should be collected in a separate, clearly labeled hazardous waste bag.
Disposal Procedure
-
Collection: Collect all this compound waste in the appropriately labeled containers.
-
Storage of Waste: Store the waste containers in a designated satellite accumulation area within the laboratory, which should be a flammable storage cabinet.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists[2].
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][4].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Spill Response
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit equipped for flammable solvents to absorb the spill.
-
Collect the absorbed material and any contaminated items in a sealed, labeled hazardous waste container.
-
Wipe the area with a suitable solvent and then with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institution's EHS office.
-
Prevent entry to the area.
-
If it is safe to do so, and you are trained, shut off any potential ignition sources.
-
Await the arrival of trained emergency response personnel.
-
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
